(R)-3-(Hydroxymethyl)cyclohexanone
Description
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Structure
2D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-3-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2/t6-/m1/s1 |
InChI Key |
OTZGKTIHFHBTGZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)CO |
Canonical SMILES |
C1CC(CC(=O)C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it a versatile building block for the synthesis of complex molecular architectures and potentially bioactive compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental data and protocols.
Core Chemical Properties
This compound is typically a clear, pale yellow to brown liquid or a solid with a melting point near room temperature. The presence of the hydroxyl group enhances its polarity and solubility in polar solvents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 21996-61-2 | [2] |
| Appearance | Clear pale yellow to brown liquid or solid | [1][3] |
| Boiling Point (Predicted) | 239.8 ± 13.0 °C | [4] |
| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [4] |
| Solubility | More soluble in polar solvents | [1] |
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the stereochemistry and conformation of the molecule. For comparison, the ¹H NMR spectrum of the parent compound, cyclohexanone, shows peaks around 1.8 ppm, 1.4 ppm, and 1.3 ppm for the ring protons.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon is expected to have a characteristic chemical shift in the range of 190-220 ppm.[5] The carbon of the hydroxymethyl group and the carbons of the cyclohexyl ring will appear at higher field.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically around 1710 cm⁻¹.[6] A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the O-H stretching vibration of the alcohol group.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the molecule's structure.
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is a key challenge and an area of active research. Several strategies can be employed, primarily focusing on the asymmetric hydroxymethylation of cyclohexanone or the enantioselective reduction of a corresponding dicarbonyl precursor.
One of the most promising approaches is the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone . This method utilizes a chiral organocatalyst, such as a proline derivative, to facilitate the enantioselective addition of a formaldehyde equivalent to the α-position of the ketone.[2]
Illustrative Experimental Workflow for Organocatalytic α-Hydroxymethylation:
Caption: General workflow for the synthesis and purification of this compound.
Detailed Protocol Outline (Hypothetical, based on related procedures):
-
Reaction Setup: To a solution of cyclohexanone in an appropriate solvent (e.g., DMSO, CH₃CN), add the chiral organocatalyst (e.g., (S)-proline).
-
Addition of Reagents: Add the formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature) for a specified period, monitoring the reaction progress by TLC or GC.
-
Work-up: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the cyclohexanone scaffold is present in numerous biologically active molecules. Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.[4]
Potential Areas of Biological Investigation:
The presence of both a ketone and a hydroxyl group suggests that this compound could interact with various biological targets. For instance, it could serve as a substrate for dehydrogenases or be involved in metabolic pathways.
Hypothetical Signaling Pathway Involvement:
Given that some cyclohexanone derivatives exhibit anti-inflammatory properties, it is plausible that this compound or its metabolites could modulate inflammatory signaling pathways. For example, they might interfere with the NF-κB or MAPK signaling cascades, which are central to the inflammatory response.
Caption: Hypothetical modulation of inflammatory signaling pathways by this compound.
This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting key kinases (IKK and MAPK) in the NF-κB and MAPK signaling pathways, respectively. It is important to note that this is a speculative model and requires experimental validation.
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its properties and biological activities are still emerging, the existing knowledge on related compounds provides a strong foundation for future research. The development of efficient enantioselective synthetic routes and the exploration of its biological targets are promising avenues for unlocking the full potential of this versatile molecule. Further investigation into its specific interactions with biological systems may reveal novel therapeutic applications.
References
- 1. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Hydroxymethyl)cyclohexanone | 21996-61-2 | Benchchem [benchchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclohexanone, 3-methyl-, (R)- [webbook.nist.gov]
Technical Guide: (R)-3-(hydroxymethyl)cyclohexanone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and a primary alcohol on a cyclohexane scaffold, allows for a variety of chemical transformations to create complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on experimental details and data presentation for a technical audience.
Chemical Identity and Properties
The Chemical Abstracts Service (CAS) number for the racemic mixture of 3-(hydroxymethyl)cyclohexanone is 32916-58-8 .[1][2] While some sources associate the CAS number 21996-61-2 with this compound, this is not consistently and definitively confirmed across chemical databases. For the purpose of this guide, we will refer to the specific enantiomer as this compound. The InChIKey for the non-stereospecific molecule is OTZGKTIHFHBTGZ-UHFFFAOYSA-N.[1]
Physicochemical Data
A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is presented in the table below. It is important to note that much of the publicly available data does not distinguish between the enantiomers and often refers to the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 239.8 ± 13.0 °C (Predicted) | |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | |
| pKa | 14.77 ± 0.10 (Predicted) | |
| XLogP3-AA | 0 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Spectroscopic Data
Detailed spectroscopic data for the individual enantiomers are not widely available. The following represents typical spectral data for 3-(hydroxymethyl)cyclohexanone.
-
¹H NMR: Spectral data for the closely related cyclohexanone shows characteristic peaks for the methylene protons on the ring, with those alpha to the carbonyl group shifted downfield. The protons of the hydroxymethyl group would appear as a distinct signal, likely coupled to the adjacent methine proton.
-
¹³C NMR: The carbonyl carbon of cyclohexanone typically appears around 210 ppm. The carbon of the hydroxymethyl group would be expected in the range of 60-70 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹, and a broad absorption for the hydroxyl (O-H) stretch in the region of 3200-3600 cm⁻¹.
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in the development of chiral drugs. The most prominent method for achieving this is through organocatalytic asymmetric α-hydroxymethylation of cyclohexanone.
Experimental Protocol: Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone
This protocol is a general representation based on established principles of proline-catalyzed aldol reactions.
Objective: To synthesize (R)-2-(hydroxymethyl)cyclohexanone, a regioisomer of the target compound, which illustrates the key synthetic strategy. The synthesis of the 3-substituted isomer would require a different starting material or a multi-step sequence.
Materials:
-
Cyclohexanone
-
Aqueous Formaldehyde (37 wt. %)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohexanone (5.0 mmol) in DMSO (10 mL), add (S)-proline (0.5 mmol, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add aqueous formaldehyde (10.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired (R)-2-(hydroxymethyl)cyclohexanone.
Enantiomeric Excess Determination:
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically after derivatization of the hydroxyl group.
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Applications in Drug Development
This compound serves as a versatile chiral intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a range of subsequent reactions, including oxidation, reduction, and nucleophilic additions.
While specific signaling pathways directly involving this compound have not been identified in the literature, its utility is demonstrated in the construction of larger molecules that may interact with biological targets. For example, cyclohexanone derivatives are core structures in a variety of pharmaceuticals. The introduction of a chiral hydroxymethyl group provides a key handle for building stereospecificity into the final drug candidate, which is critical for efficacy and safety.
The following diagram illustrates the logical relationship of how this building block is utilized in the drug discovery process.
References
Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide
This guide provides an in-depth overview of the enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The focus is on providing detailed experimental protocols and comparative data for researchers and scientists in drug development and chemical synthesis.
Introduction
The stereochemistry of a molecule is crucial for its biological activity. Enantiomerically pure compounds are therefore of high importance in the pharmaceutical industry. This compound possesses two chiral centers, making its stereocontrolled synthesis a significant challenge. This document outlines and compares various synthetic strategies, with a particular focus on chemoenzymatic methods that have proven effective for obtaining high enantiomeric purity.
Synthetic Strategies
Several approaches have been explored for the enantioselective synthesis of this compound. The most prominent and successful methods include biocatalytic reductions and lipase-catalyzed kinetic resolutions. While asymmetric aldol reactions represent a potential pathway, specific protocols for the synthesis of the target molecule are not as well-documented in the literature compared to enzymatic methods.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone using lipases is a highly effective method for isolating the (R)-enantiomer. This process involves the selective acylation of one enantiomer from the racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. Porcine pancreatic lipase (PPL-II) has been shown to be particularly effective in catalyzing the acylation of the (R)-enantiomer, leading to high enantiomeric excess of the resulting ester.
Data Presentation
The following tables summarize the quantitative data for the key enantioselective synthesis methods.
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone
| Lipase | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| PPL-II | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 25 | 91 | [1][2] |
| PFL | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 57 | 52 | [1] |
| PCL | Vinyl acetate | Diisopropyl ether | (R)-3-(acetoxymethyl)cyclohexanone | 39 | 75 | [1] |
PPL-II: Porcine Pancreatic Lipase; PFL: Pseudomonas fluorescens Lipase; PCL: Pseudomonas cepacia Lipase
Table 2: Biocatalytic Reduction for the Synthesis of 3-hydroxycyclohexanone
| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) | Reference |
| Baker's Yeast | 1,3-Cyclohexanedione | Not Specified | 93.3 | [3] |
Note: The biocatalytic reduction of 1,3-cyclohexanedione yields 3-hydroxycyclohexanone. While highly enantioselective, the direct synthesis of this compound via this method from a corresponding precursor is not explicitly detailed in the cited literature.
Experimental Protocols
Detailed Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone
This protocol is based on the successful resolution using Porcine Pancreatic Lipase (PPL-II).
Materials:
-
Racemic 3-(hydroxymethyl)cyclohexanone
-
Porcine Pancreatic Lipase (PPL-II)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in anhydrous diisopropyl ether.
-
Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution, followed by the addition of Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate).
-
Reaction Monitoring: Stir the suspension at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.
-
Work-up: Upon reaching the desired conversion, filter off the enzyme and wash it with diisopropyl ether. Combine the filtrate and washings.
-
Extraction: Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-3-(hydroxymethyl)cyclohexanone by silica gel column chromatography.
Deprotection of (R)-3-(acetoxymethyl)cyclohexanone:
To obtain this compound, the acetate group from the resolved ester must be removed.
-
Hydrolysis: Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in a suitable solvent mixture such as methanol/water.
-
Base Addition: Add a catalytic amount of a base (e.g., potassium carbonate) to the solution.
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Work-up and Purification: Neutralize the reaction mixture, remove the organic solvent, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, concentrate, and purify the resulting this compound by column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the enantioselective synthesis of this compound via lipase-catalyzed kinetic resolution.
Signaling Pathway (Illustrative)
While there isn't a signaling pathway in the traditional biological sense for this chemical synthesis, a logical relationship diagram can illustrate the decision-making process for selecting a synthetic route.
References
Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details validated synthetic routes for the enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cyclohexanone. This document provides a comparative analysis of two primary strategies: asymmetric reduction of a prochiral precursor and chemoenzymatic resolution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic approach.
Executive Summary
The synthesis of enantiomerically pure this compound is a key challenge in organic synthesis, with significant implications for the development of complex chiral molecules. This guide outlines two robust and effective strategies to achieve this transformation.
Strategy 1: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde leverages the highly selective Corey-Bakshi-Shibata (CBS) reduction to establish the desired stereocenter. This pathway involves the initial formylation of cyclohexanone to produce the key intermediate, 3-oxocyclohexanecarbaldehyde, which is then subjected to an asymmetric reduction.
Strategy 2: Chemoenzymatic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone offers a biocatalytic approach to separate the desired (R)-enantiomer from a racemic mixture. This method first requires the synthesis of racemic 3-(hydroxymethyl)cyclohexanone, followed by a lipase-catalyzed kinetic resolution.
Both strategies are presented with detailed experimental procedures and a comparative analysis of their respective yields and enantioselectivities, allowing for an informed decision based on laboratory capabilities and project requirements.
Strategy 1: Asymmetric Reduction of a Prochiral Precursor
This strategy is centered around the creation of a prochiral intermediate, 3-oxocyclohexanecarbaldehyde, from cyclohexanone, followed by an enantioselective reduction of the aldehyde functionality to introduce the chiral center.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde
-
Reaction: Claisen condensation of cyclohexanone with ethyl formate.
-
Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with ice-cold water, and the aqueous layer is acidified with dilute HCl. The product is then extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 3-oxocyclohexanecarbaldehyde, which can be purified by distillation or chromatography.
Step 2: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde (Corey-Bakshi-Shibata Reduction) [1][2][3]
-
Reaction: Enantioselective reduction of the aldehyde using an oxazaborolidine catalyst.
-
Procedure: To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) is added dropwise. After stirring for 15 minutes, a solution of 3-oxocyclohexanecarbaldehyde (1.0 eq) in anhydrous THF is added slowly. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data
| Step | Reactants | Products | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Formylation | Cyclohexanone, Ethyl Formate, NaH | 3-Oxocyclohexanecarbaldehyde | 65-75 | N/A |
| 2. Asymmetric Reduction (CBS) | 3-Oxocyclohexanecarbaldehyde, (S)-Me-CBS, BH3•THF | This compound | 85-95 | >95 |
Strategy 2: Chemoenzymatic Resolution
This approach involves the synthesis of a racemic mixture of the target compound, followed by an enzymatic kinetic resolution to selectively isolate the desired (R)-enantiomer.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of Racemic 3-(Hydroxymethyl)cyclohexanone
-
Sub-step 1a: Synthesis of 3-Oxocyclohexanecarboxylic Acid: A common route involves the oxidation of cyclohexene to adipic acid, followed by Dieckmann condensation and decarboxylation. A more direct, albeit lower yielding, approach is the carboxylation of the cyclohexanone enolate.
-
Sub-step 1b: Reduction to Racemic 3-(Hydroxymethyl)cyclohexanone: The carboxylic acid group of 3-oxocyclohexanecarboxylic acid is selectively reduced to the alcohol. To a solution of 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF, borane-dimethyl sulfide complex (2.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to afford racemic 3-(hydroxymethyl)cyclohexanone.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
Reaction: Enantioselective acylation of the racemic alcohol.
-
Procedure: To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1.0 eq) in an organic solvent (e.g., toluene or tert-butyl methyl ether), vinyl acetate (2.0 eq) and an immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B) are added. The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. The enzyme is removed by filtration, and the filtrate is concentrated. The unreacted (S)-3-(hydroxymethyl)cyclohexanone and the (R)-3-(acetoxymethyl)cyclohexanone are separated by column chromatography.
Step 3: Hydrolysis of (R)-3-(Acetoxymethyl)cyclohexanone
-
Reaction: Saponification of the ester to yield the desired alcohol.
-
Procedure: The purified (R)-3-(acetoxymethyl)cyclohexanone is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by column chromatography to yield the final product, this compound.
Quantitative Data
| Step | Reactants | Products | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Synthesis of Racemic Product | 3-Oxocyclohexanecarboxylic Acid, BH3•SMe2 | Racemic 3-(Hydroxymethyl)cyclohexanone | 80-90 | N/A |
| 2. Enzymatic Resolution | Racemic 3-(Hydroxymethyl)cyclohexanone, Lipase, Vinyl Acetate | (R)-3-(Acetoxymethyl)cyclohexanone & (S)-3-(Hydroxymethyl)cyclohexanone | ~45 (for each) | >98 (for both) |
| 3. Hydrolysis | (R)-3-(Acetoxymethyl)cyclohexanone, K2CO3, MeOH | This compound | >95 | >98 |
Conclusion
Both the asymmetric reduction and the chemoenzymatic resolution strategies provide effective means for the synthesis of this compound from cyclohexanone. The choice between these methods will depend on specific laboratory resources and expertise. The asymmetric reduction offers a more direct route with fewer steps, while the chemoenzymatic approach provides access to both enantiomers in high purity, which can be advantageous for structure-activity relationship studies. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of these synthetic strategies in a research and development setting.
References
An In-depth Technical Guide to the Organocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the synthesis of pharmaceuticals and natural products. The document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.
Introduction
Chiral 3-(hydroxymethyl)cyclohexanone and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules. The ability to introduce a hydroxymethyl group stereoselectively at the α-position of a carbonyl compound is a significant challenge in organic synthesis. Organocatalysis has emerged as a powerful, environmentally benign alternative to traditional metal-based catalysts for such transformations, often providing high levels of enantioselectivity. This guide focuses on the direct asymmetric α-hydroxymethylation of cyclohexanone using small organic molecules as catalysts.
Key Organocatalytic Approaches
The primary organocatalytic method for the synthesis of this compound is the asymmetric aldol reaction between cyclohexanone and formaldehyde. Proline and its derivatives are the most commonly employed catalysts for this transformation. The reaction proceeds through an enamine intermediate, which is formed from the reaction of the ketone with the amine catalyst. This enamine then nucleophilically attacks formaldehyde, followed by hydrolysis to yield the desired product and regenerate the catalyst.
Other organocatalysts, such as threonine-derived amino sulfonamides and diarylprolinol silyl ethers, have also been investigated for the α-hydroxymethylation of ketones and aldehydes, demonstrating the versatility of organocatalysis in this field.[1][2]
Data Presentation
The following table summarizes the quantitative data from various organocatalytic systems for the α-hydroxymethylation of cyclohexanone.
| Catalyst | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| L-Threonine | - | Water | RT | - | up to 97.3 | up to 89.6 | up to 92:8 | [1] |
| (S)-N-((S)-1-(morpholinoamino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide | Benzoic Acid | Water | RT | - | Good | - | - | [1] |
| Threonine-derived tosylamide | - | - | - | - | Good | High | High | [1] |
Note: Specific quantitative data for the direct synthesis of this compound is often embedded within broader studies on α-hydroxymethylation of ketones. The data presented here is representative of the effectiveness of these catalytic systems for cyclohexanone.
Experimental Protocols
General Protocol for L-Proline Catalyzed α-Hydroxymethylation of Cyclohexanone
This protocol is a generalized procedure based on common practices in organocatalytic aldol reactions.
Materials:
-
Cyclohexanone
-
Aqueous Formaldehyde (37 wt. % in H₂O)
-
L-Proline
-
Dimethyl Sulfoxide (DMSO) or Water
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanone (1.0 equiv.) in the chosen solvent (e.g., DMSO or water), add L-proline (0.1 - 0.3 equiv.).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add aqueous formaldehyde (1.0 - 2.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with a saturated aqueous solution of NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the proline-catalyzed synthesis.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The organocatalytic synthesis of this compound represents a powerful and sustainable method for accessing this important chiral building block. Proline and its derivatives have proven to be effective catalysts, affording the product with good yields and high enantioselectivities under mild reaction conditions. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this chemistry in their synthetic endeavors. Further optimization of reaction conditions and the development of new generations of organocatalysts are ongoing areas of research that promise to further enhance the efficiency and applicability of this transformation.
References
Biocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the pharmaceutical industry. The focus is on leveraging whole-cell biocatalysts and isolated enzymes to achieve high enantioselectivity and yield. This document details potential enzymatic pathways, experimental workflows, and summarizes key performance data from analogous reactions.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug molecule. Traditional chemical synthesis of this compound often involves multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents, leading to environmental concerns and challenges in achieving high enantiomeric purity. Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[1] This guide explores the application of biocatalysis, particularly the use of ketoreductases and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) and Candida species, for the efficient and stereoselective synthesis of this compound.
Biocatalytic Approaches
The primary biocatalytic strategy for producing this compound involves the asymmetric reduction of a suitable prochiral precursor, such as 3-formylcyclohexanone. This transformation can be achieved using either isolated enzymes (ketoreductases/alcohol dehydrogenases) or whole-cell biocatalysts.
-
Whole-Cell Biocatalysis: This approach utilizes living microorganisms, most commonly baker's yeast (Saccharomyces cerevisiae) or various Candida species (e.g., Candida parapsilosis).[2] The key advantage of whole-cell systems is the in-situ regeneration of expensive cofactors (like NADH or NADPH) by the cell's own metabolic machinery.[1] These microorganisms contain a variety of oxidoreductases that can catalyze the desired reduction with high stereoselectivity.
-
Isolated Enzyme Systems: This method employs purified ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Using isolated enzymes offers greater control over reaction conditions and can lead to higher specific activities. However, it necessitates the external addition and regeneration of cofactors, which can add to the process cost. Co-expression of a ketoreductase with a cofactor regenerating enzyme, such as glucose dehydrogenase (GDH), in a host organism like E. coli can be an effective strategy.[3][4]
Quantitative Data on Analogous Biocatalytic Reductions
While specific data for the biocatalytic reduction of 3-formylcyclohexanone is not extensively reported, the following table summarizes the performance of various biocatalysts in the reduction of analogous 3-substituted cyclohexanones and other relevant ketones. This data provides a strong indication of the potential yields and enantioselectivities achievable for the target synthesis.
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Baker's Yeast | 2,2-Dimethyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | Good | >99 | [5] |
| Candida parapsilosis (WY12) | N-(3-oxobutyl)morpholine | (S)-N-(3-hydroxybutyl)morpholine | 99 | >99 | [2] |
| Recombinant E. coli (expressing KRED and GDH) | 1-Boc-3-piperidinone | (S)-N-Boc-3-hydroxypiperidine | 96.2 | >99 | [6] |
| Recombinant E. coli (expressing CtXR and CbFDH) | Ethyl 4-cyanobenzoylformate | Ethyl (R)-4-cyanomandelate | 82 | 97.2 | [4][7] |
Key Experimental Protocols
The following are detailed, representative protocols for the biocatalytic synthesis of this compound using both whole-cell and isolated enzyme approaches. These are based on established methodologies for similar substrates.
Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)
This protocol describes the reduction of 3-formylcyclohexanone using commercially available baker's yeast.
Materials:
-
3-formylcyclohexanone
-
Fresh Baker's Yeast (S. cerevisiae)
-
D-Glucose
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
500 mL Erlenmeyer flask
-
Magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Preparation of the Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 20 g of fresh baker's yeast in 200 mL of deionized water.
-
Activation: Add 10 g of D-glucose to the yeast suspension and stir at room temperature (25-30°C) for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1 g of 3-formylcyclohexanone in a minimal amount of ethanol (e.g., 2-3 mL) and add it dropwise to the yeast suspension under continuous stirring.
-
Biotransformation: Seal the flask with a cotton plug and incubate the reaction mixture on a magnetic stirrer at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After the reaction is complete, centrifuge the mixture to separate the yeast cells.
-
Extraction: Saturate the supernatant with NaCl and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Bioreduction using a Recombinant Ketoreductase with Cofactor Regeneration
This protocol outlines the use of a recombinant E. coli whole-cell system co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH) for cofactor regeneration.
Materials:
-
Recombinant E. coli cells co-expressing KRED and GDH
-
3-formylcyclohexanone
-
D-Glucose
-
Phosphate buffer (100 mM, pH 7.0)
-
NADP+ or NAD+ (catalytic amount)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Bioreactor or temperature-controlled shaker
-
Centrifuge
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Cell Suspension: Suspend a specific amount of wet recombinant E. coli cells (e.g., 10 g) in 100 mL of 100 mM phosphate buffer (pH 7.0).
-
Reaction Mixture Preparation: In a bioreactor or a suitable flask, add the cell suspension, D-glucose (as the co-substrate for cofactor regeneration, e.g., 1.2 equivalents relative to the substrate), and a catalytic amount of NADP+ or NAD+.
-
Substrate Addition: Dissolve 1 g of 3-formylcyclohexanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation. Monitor the pH and adjust if necessary. The reaction progress can be followed by HPLC or GC analysis.
-
Work-up and Extraction: Once the reaction reaches completion, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate (3 x 50 mL).
-
Drying, Concentration, and Purification: Dry the combined organic phases over anhydrous sodium sulfate, concentrate using a rotary evaporator, and purify the product by column chromatography.
Visualizations
Signaling Pathway
Caption: Enzymatic reduction of 3-formylcyclohexanone to this compound.
Experimental Workflow
Caption: General experimental workflow for whole-cell biocatalytic synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole-cell bioreduction of aromatic alpha-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-3-(hydroxymethyl)cyclohexanone. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the expected spectroscopic data based on its chemical structure and data from analogous compounds. It also furnishes detailed, standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar molecules in a research and drug development context.
Introduction
This compound is a chiral organic compound featuring a cyclohexanone ring substituted with a hydroxymethyl group at the 3-position. Its stereochemistry and bifunctional nature (containing both a ketone and a primary alcohol) make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemical integrity. This guide outlines the anticipated spectroscopic signatures and provides robust methodologies for their acquisition.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and potential for diastereotopicity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| -CH₂-OH (Hydroxymethyl protons) | 3.5 - 3.8 | Doublet or Doublet of Doublets | Coupled to the proton at C3. |
| -OH (Alcohol proton) | Variable (1.5 - 4.0) | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| -CH-CH₂OH (Proton at C3) | 1.8 - 2.2 | Multiplet | Complex splitting due to coupling with adjacent protons. |
| Cyclohexane ring protons | 1.2 - 2.5 | Multiplets | Significant overlap of signals is expected. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide key information about the carbon framework.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 205 - 220 |
| -CH₂-OH (Hydroxymethyl carbon) | 60 - 70 |
| -CH-CH₂OH (Carbon at C3) | 40 - 50 |
| Other cyclohexane ring carbons | 20 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum will clearly indicate the presence of the ketone and alcohol functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H stretch (Alcohol) | 3200 - 3600 | Strong, Broad | Indicates hydrogen bonding. |
| C=O stretch (Ketone) | 1700 - 1725 | Strong, Sharp | Characteristic for a six-membered ring ketone[1][2]. |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium to Strong | |
| C-O stretch (Alcohol) | 1000 - 1260 | Medium to Strong | [1] |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 128.08 | Based on the molecular formula C₇H₁₂O₂[3]. |
| [M-H₂O]⁺ | 110.07 | Loss of water from the alcohol group. |
| [M-C₂H₄O]⁺ | 84.06 | Fragmentation involving the hydroxymethyl group. |
| Other fragments | Various | Complex fragmentation pattern expected. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above. These protocols are broadly applicable to non-volatile, soluble organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
The relaxation delay should be set to at least 1 second.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
The sample should be spinning at a rate of ~20 Hz to average out magnetic field inhomogeneities.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton coupling.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to approximately 220 ppm.
-
Use a 45-degree pulse angle.
-
A longer relaxation delay (2-5 seconds) is often necessary for quantitative analysis, though shorter delays can be used for qualitative spectra[4].
-
A larger number of scans (several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).
-
Calibrate the chemical shift scale using the solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride)[5].
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr)[5].
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[5].
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and their corresponding functional groups.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL[6].
-
Further dilute this solution to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument[6].
-
Ensure the final solution is free of any particulate matter by filtration if necessary[6].
-
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (using an ESI source):
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).
-
Optimize the ionization source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition[7].
-
Workflow and Visualization
The general workflow for the spectroscopic analysis of a compound like this compound involves a logical progression from sample preparation to data interpretation, often with iterative steps to confirm a structure.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
Conclusion
The structural characterization of this compound relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is sparse in the literature, a comprehensive analysis based on its constituent functional groups allows for the prediction of its key spectroscopic features. The detailed protocols provided in this guide offer a robust framework for researchers to obtain high-quality spectroscopic data for this and related compounds, ensuring accurate structural verification and quality assessment in research and development settings.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
(R)-3-(hydroxymethyl)cyclohexanone 1H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-3-(hydroxymethyl)cyclohexanone
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a chiral building block of significant interest in organic synthesis. The analysis is based on established principles of chemical shifts, spin-spin coupling, and conformational effects inherent to substituted cyclohexanone systems.
Predicted ¹H NMR Spectral Data
Due to the lack of a publicly available, fully assigned ¹H NMR spectrum for this compound, the following data table presents predicted values. These predictions are derived from the analysis of structurally similar compounds, including cyclohexanone and its derivatives, and are based on the molecule's most stable chair conformation, where the bulky hydroxymethyl group occupies the equatorial position to minimize steric hindrance.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2ax, H6ax | 2.2 - 2.5 | m | - |
| H2eq, H6eq | 2.0 - 2.3 | m | - |
| H3a | 1.8 - 2.1 | m | - |
| H4ax, H5ax | 1.2 - 1.6 | m | - |
| H4eq, H5eq | 1.6 - 1.9 | m | - |
| -CH₂OH | 3.5 - 3.8 | d | ~6.0 |
| -OH | Variable (Broad) | s | - |
Note: The assignments distinguish between axial (ax) and equatorial (eq) protons. The protons at positions 4 and 5, and 2 and 6 are diastereotopic and thus chemically non-equivalent, leading to complex multiplets (m).
Analysis of Spectral Features
-
Chemical Shifts :
-
Protons Alpha to Carbonyl (H2, H6) : The protons on the carbons adjacent to the electron-withdrawing carbonyl group are the most deshielded of the ring protons, expected to appear in the 2.0-2.5 ppm range.[1]
-
Hydroxymethyl Protons (-CH₂OH) : The two protons of the hydroxymethyl group are attached to a carbon bonded to an oxygen atom. This proximity to an electronegative atom causes a significant downfield shift, placing their signal in the 3.5-3.8 ppm region.[2]
-
Methine Proton (H3) : The proton on the carbon bearing the hydroxymethyl group (C3) is expected to be a complex multiplet due to coupling with adjacent methylene protons.
-
Ring Methylene Protons (H4, H5) : These protons are the most shielded within the ring system and are expected to resonate further upfield, typically between 1.2 and 1.9 ppm.[1]
-
Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet that may not show coupling.
-
-
Spin-Spin Coupling :
-
The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule in first-order spectra. However, due to the rigid chair conformation and the potential for overlapping signals, many of the ring protons will appear as complex multiplets.
-
Coupling Constants (J) are critical for determining the relative orientation of protons. In a cyclohexyl system:
-
Large couplings (³J ≈ 10-13 Hz ) are characteristic of axial-axial (diaxial) interactions.
-
Smaller couplings (³J ≈ 2-5 Hz ) are typical for axial-equatorial and equatorial-equatorial interactions.[3]
-
-
The -CH₂OH protons are expected to appear as a doublet due to coupling with the H3 proton.
-
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is as follows:[4]
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the this compound sample.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, small vial.[4] Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[5]
-
Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for field stability.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate spectral width (e.g., 0-12 ppm for ¹H NMR).
-
Acquire the spectrum using a standard pulse sequence. A 45° or 90° pulse is typically used.[6]
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Visualization of Analytical Workflow and Coupling Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectral analysis and the key spin-spin coupling interactions within the molecule.
Caption: Workflow for ¹H NMR Spectrum Analysis.
Caption: Key ¹H-¹H Spin-Spin Coupling Interactions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of (R)-3-(hydroxymethyl)cyclohexanone
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific chiral compound, this guide synthesizes data from analogous molecules, primarily cyclohexanone, and established infrared spectroscopy correlation tables. This document is intended to serve as a predictive reference for researchers working with this and similar molecules in fields such as organic synthesis, medicinal chemistry, and materials science.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a carbonyl (C=O) group within a six-membered ring, and various C-H and C-C bonds of the cyclohexyl backbone. The predicted spectral data is summarized in the table below.
| Wave Number (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Notes |
| ~3400 | O-H | Stretching | Strong, Broad | The broadness is due to hydrogen bonding. |
| ~2930 | C-H (sp³) | Stretching | Strong | Characteristic of the methylene groups in the cyclohexane ring. |
| ~2860 | C-H (sp³) | Stretching | Medium | Characteristic of the methylene groups in the cyclohexane ring. |
| ~1710 | C=O | Stretching | Strong, Sharp | Typical for a saturated cyclic ketone.[1][2] |
| ~1450 | C-H | Bending (Scissoring) | Medium | Associated with the CH₂ groups of the cyclohexane ring.[1] |
| ~1220 | C-C | Stretching | Medium to Weak | Skeletal vibrations of the cyclohexane ring. |
| ~1050 | C-O | Stretching | Medium | From the primary alcohol (hydroxymethyl group). |
Experimental Protocol for FT-IR Analysis
The following is a detailed methodology for obtaining the FT-IR spectrum of a solid organic compound such as this compound using the Attenuated Total Reflectance (ATR) or Thin Solid Film method.
I. Attenuated Total Reflectance (ATR) Method
This is a common and straightforward method for solid samples.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile solvent like ethanol or isopropanol and allow it to dry completely.
-
Run a background spectrum of the empty, clean ATR crystal.[3] This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[3]
-
Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[3]
-
The instrument software will automatically perform a Fourier transform on the collected interferogram to produce the final infrared spectrum.
-
-
Post-Measurement:
-
Retract the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly as described in the preparation step.
-
II. Thin Solid Film Method
This method is an alternative if an ATR accessory is not available.
-
Materials:
-
FT-IR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
A volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone)
-
Pipette or dropper
-
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent.
-
Place a drop or two of the resulting solution onto the surface of a clean, dry salt plate.[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4] The film should be translucent. If it is opaque, the film is too thick, and the solution should be diluted. If no film is visible, more solution can be added.[4]
-
-
Data Acquisition:
-
Run a background spectrum using a clean, empty salt plate.
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Collect the sample spectrum using similar acquisition parameters as the ATR method.
-
-
Post-Measurement:
-
Remove the salt plate from the spectrometer.
-
Clean the salt plate by rinsing with a suitable solvent and drying thoroughly. Store the plates in a desiccator to prevent fogging from atmospheric moisture.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of this compound.
References
Mass Spectrometry of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of (R)-3-(hydroxymethyl)cyclohexanone. The content covers predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the fragmentation pathways and experimental workflows. This guide is intended to assist researchers and professionals in the fields of analytical chemistry, drug discovery, and development in understanding and applying mass spectrometry for the characterization of this and structurally related compounds.
Introduction
This compound is a chiral organic compound of interest in synthetic chemistry and drug development. Its molecular structure, featuring a cyclohexanone ring and a hydroxymethyl substituent, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and structural elucidation. The compound has a molecular formula of C7H12O2 and a monoisotopic mass of 128.0837 Da.[1][2]
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation
The primary fragmentation pathways for cyclic ketones involve alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[3] For this compound, several key fragmentation routes are anticipated:
-
Alpha-Cleavage: The initial ionization will produce a molecular ion [C7H12O2]+•. Alpha-cleavage on either side of the carbonyl group will lead to the formation of various fragment ions.
-
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the ring and the hydroxymethyl group can result in the loss of a •CH2OH radical (31 Da), leading to a fragment at m/z 97.
-
Ring Opening and Subsequent Fragmentations: Following alpha-cleavage, the ring can open, leading to a variety of subsequent fragmentation pathways, including the loss of small neutral molecules like CO (28 Da) and C2H4 (28 Da).
-
Characteristic Cyclohexanone Fragments: Saturated cyclic ketones are known to produce a characteristic fragment at m/z 55.[3] This is also expected to be a prominent peak in the spectrum of this compound. Another common fragment for cyclohexanone is observed at m/z 42.[4]
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragments for this compound under EI conditions.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |
| 128 | [C7H12O2]+• | Molecular Ion (M+) |
| 111 | [M - OH]+ | Loss of a hydroxyl radical |
| 97 | [M - CH2OH]+ | Alpha-cleavage with loss of the hydroxymethyl radical |
| 84 | [M - CO - H2O]+ | Loss of carbon monoxide and water |
| 69 | Further fragmentation of the ring structure | |
| 55 | [C4H7]+ or [C3H3O]+ | Characteristic fragment for cyclic ketones[3] |
| 42 | [C3H6]+ or [C2H2O]+ | Characteristic fragment for cyclohexanone[4] |
Experimental Protocols
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.
-
Sample Derivatization (Optional): To improve volatility and thermal stability, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Inlet: Split/splitless injector, operated in splitless mode for low concentrations. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(hydroxymethyl)cyclohexanone (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 3. GCMS Section 6.11.2 [people.whitman.edu]
- 4. Solved Study the El-Mass Spectrum of cyclohexanone depicted | Chegg.com [chegg.com]
physical properties of (R)-3-(hydroxymethyl)cyclohexanone
An In-depth Technical Guide on the Physical Properties of (R)-3-(hydroxymethyl)cyclohexanone
Introduction
This compound is a chiral organic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its role in the development of therapeutic agents. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
-
IUPAC Name: (3R)-3-(hydroxymethyl)cyclohexan-1-one
-
Molecular Formula: C₇H₁₂O₂[2]
-
CAS Number: 21996-61-2 (for 3-(Hydroxymethyl)cyclohexanone)[1]
-
Canonical SMILES: C1CC(CC(=O)C1)CO[2]
-
InChIKey: OTZGKTIHFHBTGZ-UHFFFAOYSA-N[2]
Physical and Chemical Properties
The are dictated by its molecular structure, which includes a polar carbonyl group, a hydroxyl group capable of hydrogen bonding, and a nonpolar cyclohexane ring. While experimental data for the pure (R)-enantiomer is scarce, predicted values and data for the racemic mixture provide valuable insights. The compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[3]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source / Notes |
| Molecular Weight | 128.17 g/mol | Computed by PubChem[2] |
| Boiling Point | 239.8 ± 13.0 °C at 760 mmHg | Predicted[4] |
| Density | 1.054 ± 0.06 g/cm³ | Predicted[4] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs[2] |
| XLogP3-AA | 0 | Computed by XLogP3[2] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |
| Rotatable Bond Count | 1 | Computed by Cactvs[2] |
Experimental Protocols
Detailed experimental protocols for determining the specifically are not widely published. However, standard organic chemistry laboratory techniques can be applied.
Boiling Point Determination (Capillary Tube Method)
This micro-method is suitable for small sample quantities.
-
Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band. Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[5]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tip.[6]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]
-
Replicates: Repeat the measurement at least twice for accuracy, using a fresh capillary tube for each trial.[5]
Density Determination (Pycnometer Method)
A pycnometer is a flask with a precise volume used for accurate density measurements of liquids.[7]
-
Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance. Record this mass (M_pyc).
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Ensure no air bubbles are present. Weigh the filled pycnometer and record the mass (M_pyc+water).
-
Volume Calculation: Calculate the precise volume of the pycnometer using the formula: V = (M_pyc+water - M_pyc) / ρ_water.[7]
-
Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with this compound at the same temperature. Weigh the filled pycnometer and record the mass (M_pyc+sample).
-
Density Calculation: Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = (M_pyc+sample - M_pyc) / V.[7]
Solubility Determination (Qualitative)
This protocol determines the solubility of the compound in various solvents.
-
Sample Preparation: In a small test tube, place approximately 10-20 mg of this compound.[8]
-
Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, diethyl ether, hexane) to the test tube.
-
Observation: Vigorously shake the tube for 10-20 seconds. Observe if the compound dissolves completely. If it dissolves, it is classified as "soluble." If a separate phase or solid remains, it is "insoluble."[9]
-
pH Test for Aqueous Solution: If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[10]
-
Systematic Testing: A systematic approach using solvents of varying polarity (water, 5% HCl, 5% NaOH, diethyl ether) can be used to classify the compound based on its functional groups.[8] Due to its hydroxyl and ketone groups, this compound is expected to be soluble in polar organic solvents and moderately soluble in water.[3]
Application in Drug Development
This compound is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These analogues are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, granting them enhanced metabolic stability against enzymatic cleavage.[11]
Many carbocyclic nucleosides function as antiviral or anticancer agents. After entering a cell, they are phosphorylated by viral or host kinases to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by viral polymerases (e.g., reverse transcriptase). Their incorporation often leads to chain termination due to the lack of a 3'-hydroxyl group or disruption of the polymerase's function, thereby inhibiting viral replication or cell proliferation.[12][13]
Experimental Workflow: Asymmetric Synthesis
A common and efficient method to produce the enantiomerically pure this compound is through organocatalytic asymmetric α-hydroxymethylation of cyclohexanone. This process utilizes a chiral organocatalyst, often derived from natural amino acids like proline, to stereoselectively introduce a hydroxymethyl group.
References
- 1. 3-(Hydroxymethyl)cyclohexanone | 21996-61-2 | Benchchem [benchchem.com]
- 2. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (R)-3-(hydroxymethyl)cyclohexanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block with significant applications in organic synthesis and drug development. Due to its bifunctional nature, containing both a ketone and a hydroxyl group, its solubility behavior is of critical interest for reaction optimization, purification, and formulation. The presence of the hydroxymethyl group generally enhances its polarity, making it more soluble in polar solvents.[1]
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The molecular structure of this compound, featuring a polar hydroxyl group and a moderately polar ketone function on a non-polar cyclohexane ring, suggests a nuanced solubility profile across a range of organic solvents.
Quantitative Solubility Data
| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility at 25°C ( g/100 mL) |
| Hexane | 1.88 | < 0.1 |
| Toluene | 2.38 | 1-5 |
| Diethyl Ether | 4.34 | 5-15 |
| Acetone | 20.7 | 20-40 |
| 2-Propanol | 19.9 | > 50 |
| Ethanol | 24.5 | > 50 |
| Methanol | 32.7 | > 50 |
| Water | 80.1 | Moderately Soluble |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, acetone, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker bath)
-
Syringe filters (0.22 µm)
-
Pre-weighed vials for filtrate collection
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed collection vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the collection vial containing the filtrate to determine the mass of the solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it again.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the solution (filtrate) minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).
-
Synthesis Workflow
This compound is a valuable chiral intermediate in the synthesis of more complex molecules. A common synthetic approach involves the asymmetric reduction of a precursor dicarbonyl compound. The following diagram illustrates a logical workflow for its preparation.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to the Stability of (R)-3-(hydroxymethyl)cyclohexanone Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability of (R)-3-(hydroxymethyl)cyclohexanone under acidic conditions. Due to a lack of direct studies on this specific molecule, this document extrapolates from established principles of organic chemistry and data from analogous compounds. It outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and presents illustrative data in a structured format. This guide is intended to serve as a foundational resource for researchers working with this and similar chiral molecules in acidic environments, particularly in the context of drug development and process chemistry.
Introduction
This compound is a chiral bifunctional molecule containing both a ketone and a primary alcohol.[1][2][3] Such structures are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[3] The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group within the same molecule suggests the potential for intramolecular reactions, particularly under acidic conditions which activate the carbonyl group.[4][5][6] Understanding the stability of this compound in acidic media is therefore critical for its synthesis, purification, formulation, and storage.
This guide will explore the likely acid-catalyzed reactions that this compound may undergo, thereby providing a framework for predicting its stability and designing appropriate handling and reaction conditions.
Potential Acid-Catalyzed Degradation Pathways
Under acidic conditions, the carbonyl oxygen of this compound can be protonated, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack.[4][5][6] The primary hydroxyl group in the same molecule can act as an intramolecular nucleophile. Several potential reaction pathways are plausible:
-
Intramolecular Hemiacetal and Acetal Formation: The most probable reaction is an intramolecular cyclization to form a bicyclic hemiacetal. This is an equilibrium process that is often rapid.[5][6] In the presence of excess alcohol (e.g., as a solvent), further reaction to a more stable acetal could occur. The formation of a six-membered ring in the cyclization is kinetically and thermodynamically favored.
-
Dehydration: Acid-catalyzed dehydration of the alcohol is a possibility, which would lead to the formation of an unsaturated ketone. This is a common reaction for alcohols in the presence of strong acids and heat.
-
Intermolecular Reactions: If the concentration of this compound is high, intermolecular reactions such as self-condensation could occur.[7][8] This would involve the enol or enolate of one molecule attacking the protonated carbonyl of another.
Visualizing the Reaction Pathways
The following diagrams illustrate the potential acid-catalyzed reactions of this compound.
Caption: Potential reaction pathways for this compound in acid.
Proposed Experimental Protocols for Stability Testing
To quantitatively assess the stability of this compound under acidic conditions, a systematic study should be performed. The following protocols are proposed.
General Experimental Workflow
Caption: A general workflow for assessing the stability of the target compound.
Detailed Methodologies
Objective: To determine the rate of degradation and identify the major degradation products of this compound in acidic solutions at various temperatures.
Materials:
-
This compound (purity >98%)
-
Hydrochloric acid (analytical grade)
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade)
-
Quenching solution: Saturated sodium bicarbonate
-
Internal standard for chromatography
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a non-reactive solvent like acetonitrile.
-
Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M HCl) in the desired solvent system (e.g., water, methanol/water).
-
-
Reaction Conditions:
-
Set up multiple reaction vessels in a temperature-controlled bath (e.g., 25°C, 40°C, 60°C).
-
To each vessel, add the acidic solution and allow it to equilibrate to the target temperature.
-
Initiate the reaction by adding a known volume of the stock solution of this compound to achieve a final concentration of, for example, 1 mg/mL.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vessel.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of saturated sodium bicarbonate) and the internal standard.
-
-
Analytical Method:
-
Analyze the quenched samples by a validated stability-indicating HPLC method with UV detection or by GC-MS.
-
The mobile phase for HPLC could be a gradient of acetonitrile and water. A chiral column may be necessary to monitor for any racemization.
-
GC-MS would be useful for identifying the structures of any degradation products.
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for degradation under each condition.
-
Use the Arrhenius equation to determine the activation energy for the degradation process.
-
Identify and quantify major degradation products.
Illustrative Data Presentation
The following tables are examples of how quantitative data from the proposed stability studies could be presented.
Table 1: Pseudo-First-Order Rate Constants (k) for the Degradation of this compound in 0.5 M HCl
| Temperature (°C) | Solvent System | k (s⁻¹) | Half-life (t₁/₂) (hours) |
| 25 | Water | [Hypothetical] | [Hypothetical] |
| 25 | 50:50 Methanol/Water | [Hypothetical] | [Hypothetical] |
| 40 | Water | [Hypothetical] | [Hypothetical] |
| 40 | 50:50 Methanol/Water | [Hypothetical] | [Hypothetical] |
| 60 | Water | [Hypothetical] | [Hypothetical] |
| 60 | 50:50 Methanol/Water | [Hypothetical] | [Hypothetical] |
Table 2: Product Distribution after 24 hours in 0.5 M HCl at 40°C
| Product | Structure | Relative Abundance (%) |
| This compound | [Starting Material] | [Hypothetical] |
| Bicyclic Hemiacetal | [Product of Intramolecular Cyclization] | [Hypothetical] |
| Unsaturated Ketone | [Product of Dehydration] | [Hypothetical] |
| Other | [Unidentified Peaks] | [Hypothetical] |
Conclusion
References
- 1. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Cas 32916-58-8,3-(Hydroxymethyl)cyclohexanone | lookchem [lookchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexyl scaffold, makes it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for this compound. It includes detailed experimental protocols for key synthetic transformations, a summary of its physical and chemical properties, and a discussion of its prominent applications, particularly in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents.
Introduction: Discovery and Historical Context
While a definitive singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is intrinsically linked to the advancement of asymmetric synthesis methodologies. The importance of chiral synthons in drug discovery spurred the development of methods to produce enantiomerically pure compounds. The synthesis of optically active 3-substituted cyclohexanone derivatives has been an area of active research, with early methods often relying on classical resolution or the use of chiral auxiliaries. The development of more efficient catalytic asymmetric methods, such as organocatalysis and enzymatic resolutions, has made enantiomerically enriched compounds like this compound more accessible for research and development.
Its significance grew with the recognition of carbocyclic nucleosides as potent therapeutic agents. These molecules, where the furanose sugar ring of a natural nucleoside is replaced by a carbocycle, exhibit enhanced metabolic stability. This compound emerged as a key intermediate in the synthesis of these analogues, providing the necessary chiral framework for the carbocyclic core.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is presented in Table 1. It is important to note that some of these properties have been computationally predicted or are for the racemic mixture, as detailed experimental data for the pure (R)-enantiomer can be sparse in publicly available databases.
Table 1: Physicochemical Properties of 3-(hydroxymethyl)cyclohexanone
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[2] |
| IUPAC Name | 3-(hydroxymethyl)cyclohexan-1-one | PubChem[1] |
| CAS Number | 32916-58-8 (for the racemic mixture) | PubChem[1] |
Synthetic Methodologies
The enantioselective synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include enzymatic kinetic resolution of the racemic mixture and asymmetric synthesis from prochiral precursors.
Enzymatic Kinetic Resolution
Kinetic resolution using lipases is a widely employed method for obtaining enantiomerically enriched alcohols. In this approach, a racemic mixture of 3-(hydroxymethyl)cyclohexanone is subjected to enzymatic acylation or hydrolysis, where one enantiomer reacts at a significantly faster rate than the other, allowing for their separation.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-(hydroxymethyl)cyclohexanone
This protocol is a generalized representation based on common practices in the field.
-
Materials:
-
(±)-3-(hydroxymethyl)cyclohexanone
-
Lipase (e.g., from Pseudomonas cepacia (PCL), Candida antarctica lipase B (CAL-B), or Porcine pancreatic lipase (PPL-II))[3]
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)
-
Buffer solution (if hydrolysis is performed)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
-
-
Procedure (Acylation):
-
Dissolve (±)-3-(hydroxymethyl)cyclohexanone (1.0 eq) in an anhydrous organic solvent.
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (0.5-1.0 eq) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or 30-40 °C) and monitor the progress by a suitable analytical technique (e.g., chiral GC or HPLC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (S)-acetate and the unreacted this compound by column chromatography.
-
The this compound can be further purified if necessary.
-
Quantitative Data from Lipase-Catalyzed Resolutions
| Lipase | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| PPL-II | (R)-3-oxocyclohexyl acetate | 25 | 91 |
Note: The data in this table is illustrative and can vary based on specific reaction conditions.
Asymmetric Synthesis
The direct asymmetric α-hydroxymethylation of cyclohexanone using a chiral organocatalyst, such as L-proline, provides a direct route to chiral hydroxymethylated cyclohexanones. This reaction typically involves an enamine intermediate which then reacts with a formaldehyde equivalent.
Experimental Protocol: L-Proline-Catalyzed Asymmetric Hydroxymethylation of Cyclohexanone
This protocol is a generalized representation.
-
Materials:
-
Cyclohexanone
-
Formaldehyde source (e.g., paraformaldehyde, formalin)
-
L-proline
-
Organic solvent (e.g., DMSO, DMF)
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
To a solution of cyclohexanone in the chosen solvent, add L-proline (typically 10-30 mol%).
-
Add the formaldehyde source to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-(hydroxymethyl)cyclohexanone. The enantiomeric excess can be determined by chiral HPLC or GC.
-
Applications in Drug Development
The primary application of this compound in drug development is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues.[4] These compounds are structurally similar to natural nucleosides but possess a carbocyclic ring instead of a ribose or deoxyribose sugar moiety, which imparts greater stability against enzymatic degradation.
Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides from this compound involves a multi-step sequence where the ketone and alcohol functionalities are strategically manipulated to introduce the nucleobase and mimic the stereochemistry of natural nucleosides. A general synthetic pathway is outlined below.
Caption: Synthetic workflow from cyclohexanone to a carbocyclic nucleoside analogue.
Spectroscopic Data
Detailed spectroscopic data for the enantiomerically pure this compound can be found in specialized chemical literature. Below is a general representation of the expected spectral features based on the analysis of the racemic mixture and related compounds.
Table 2: Representative Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the hydroxyl group, the methine proton at the chiral center, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns are characteristic of the substituted cyclohexane ring system. |
| ¹³C NMR | A signal for the carbonyl carbon (ketone), a signal for the carbon bearing the hydroxyl group, and several signals for the other methylene carbons of the cyclohexanone ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone group (typically around 1710 cm⁻¹) and a broad absorption band for the O-H stretch of the alcohol group (typically around 3400 cm⁻¹). |
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the synthesis of complex organic molecules, most notably carbocyclic nucleoside analogues. The development of efficient enantioselective synthetic methods, particularly enzymatic resolutions and organocatalytic reactions, has made this compound more accessible to the scientific community. Its continued use in medicinal chemistry and drug discovery is anticipated to lead to the development of novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of its history, synthesis, and applications for researchers and professionals in the field.
Experimental Workflows and Signaling Pathways
The synthesis of this compound itself does not involve a signaling pathway. However, the carbocyclic nucleoside analogues derived from it can interact with various biological pathways, often by mimicking natural nucleosides and inhibiting key enzymes involved in DNA or RNA synthesis.
Caption: Experimental workflow for the enzymatic kinetic resolution of 3-(hydroxymethyl)cyclohexanone.
References
Methodological & Application
Application Notes and Protocols for the Use of (R)-3-(Hydroxymethyl)cyclohexanone in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block valuable in the stereoselective synthesis of complex molecular architectures. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexanone scaffold, allows for a variety of synthetic manipulations. These application notes provide an overview of its utility and detailed protocols for key transformations, serving as a practical guide for its incorporation into total synthesis endeavors.
Overview of Synthetic Applications
This compound serves as a precursor to a range of more complex chiral building blocks. Its functional groups can be selectively protected and reacted to introduce additional stereocenters and build molecular complexity. Key applications include:
-
Diastereoselective Reactions: The existing stereocenter can direct the stereochemical outcome of subsequent reactions on the cyclohexanone ring.
-
Synthesis of Bicyclic and Spirocyclic Systems: The ketone and hydroxyl functionalities provide handles for intramolecular cyclization reactions, leading to the formation of intricate ring systems.
-
Elaboration to Key Intermediates: Through a sequence of reactions, this compound can be converted into highly functionalized intermediates for the convergent synthesis of natural products and bioactive molecules.
While a complete total synthesis of a prominent natural product directly starting from commercially available this compound is not extensively documented in readily available literature, its utility is demonstrated in the preparation of advanced chiral intermediates. The following sections detail the preparation of such intermediates and the key reactions involved.
Preparation of Advanced Chiral Intermediates
A key strategy in utilizing this compound is its conversion to more elaborate chiral building blocks. An example is the synthesis of chiral 1,3-cycloalkanediones, which are valuable precursors in natural product synthesis.
Synthesis of (R)-2-methyl-2-(protected-hydroxymethyl)-1,3-cyclohexanedione
This transformation introduces a methyl group and protects the hydroxyl moiety, setting the stage for further stereoselective manipulations.
Workflow Diagram:
Caption: Synthetic pathway to a chiral 1,3-dione intermediate.
Quantitative Data:
| Step | Reagents and Conditions | Yield (%) | Reference |
| Hydroxyl Protection | TBDPSCl, Imidazole, DMF, rt, 12 h | >95 | [1] |
| α-Methylation | LDA, MeI, THF, -78 °C to rt | ~90 | [1] |
| Oxidation to 1,3-Dione | O₂, LHMDS, P(OEt)₃, THF, -78 °C | ~85 | [1] |
Key Experimental Protocols
The following are detailed protocols for the key transformations involved in the synthesis of the advanced chiral intermediate mentioned above.
Protocol 3.1: Protection of the Hydroxyl Group
Objective: To protect the primary alcohol as a silyl ether to prevent its interference in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add TBDPSCl (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected ketone.
Protocol 3.2: α-Methylation of the Protected Ketone
Objective: To introduce a methyl group at the α-position of the ketone.
Materials:
-
Protected (R)-3-(TBDPS-oxymethyl)cyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe pump
Procedure:
-
Prepare a solution of the protected ketone (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask and cool to -78 °C.
-
Slowly add LDA solution (1.2 eq) via syringe and stir the mixture at -78 °C for 1 hour.
-
Add MeI (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the α-methylated product.
Stereoselective Reduction of the 1,3-Dione Intermediate
The resulting chiral 1,3-dione is a prochiral substrate that can undergo highly enantioselective reduction to generate a chiral ketol with two defined stereocenters. This transformation is a powerful method for creating complex chiral building blocks.[1]
Reaction Pathway:
Caption: Enantioselective reduction of a prochiral 1,3-dione.
Quantitative Data:
| Substrate | Reduction Method | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| (R)-2-methyl-2-(TBDPS-oxymethyl)-cyclohexane-1,3-dione | Baker's Yeast | (2R,3R)-3-Hydroxy-2-methyl-2-(TBDPS-oxymethyl)cyclohexanone | High | >99 | [1] |
Protocol 4.1: Baker's Yeast Reduction of the 1,3-Dione
Objective: To achieve a highly enantioselective reduction of the prochiral dione to a chiral ketol.
Materials:
-
(R)-2-methyl-2-(TBDPS-oxymethyl)-cyclohexane-1,3-dione
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Celite
-
Ethyl acetate (EtOAc)
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
In an Erlenmeyer flask, suspend baker's yeast in a solution of sucrose in water.
-
Stir the mixture at room temperature for 30 minutes to activate the yeast.
-
Add a solution of the 1,3-dione in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing the Celite pad with EtOAc.
-
Extract the aqueous filtrate with EtOAc (3 x).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting chiral ketol by flash column chromatography.
Conclusion
This compound is a valuable chiral starting material that provides access to more complex and highly functionalized chiral building blocks. The protocols outlined above for protection, α-methylation, oxidation, and subsequent stereoselective reduction demonstrate a clear pathway for its elaboration. These advanced intermediates are primed for utilization in the convergent total synthesis of a variety of natural products and pharmaceutically relevant molecules, highlighting the strategic importance of this versatile chiral synthon. Researchers are encouraged to adapt and modify these protocols to suit their specific synthetic targets.
References
Application Notes: (R)-3-(hydroxymethyl)cyclohexanone as a Chiral Building Block for Antiviral Pharmaceuticals
(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block prized in pharmaceutical development for its role in constructing complex molecular architectures. Its bifunctional nature, possessing both a ketone and a primary alcohol on a stereodefined cyclohexane scaffold, makes it an ideal precursor for carbocyclic nucleoside analogues, a class of drugs known for their significant antiviral and anti-cancer activities.
Carbocyclic nucleosides are mimics of natural nucleosides where the oxygen atom of the furanose sugar ring is replaced by a methylene group.[1][2] This structural modification grants them enhanced metabolic stability, as they are resistant to cleavage by phosphorylases and hydrolases that typically break the glycosidic bond in natural nucleosides.[1][2] The specific stereochemistry of building blocks like this compound is critical for ensuring the correct three-dimensional orientation of the final drug molecule, which is essential for its interaction with biological targets such as viral enzymes.[3]
Key Application: Synthesis of Antiviral Carbocyclic Nucleoside Analogues
A primary application of this compound and related chiral synthons is in the creation of antiviral agents that target herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[4][5] These synthetic nucleosides function by inhibiting viral replication.
The mechanism of action for many of these antiviral drugs involves a multi-step intracellular activation process. The nucleoside analogue is first taken up by the host cell and is then phosphorylated by viral-specific enzymes, such as thymidine kinase (TK) in the case of herpesviruses.[4] This selective first phosphorylation step by a viral enzyme is a key reason for the drug's specificity and reduced toxicity to uninfected host cells. Subsequent phosphorylations by host cellular kinases generate the active triphosphate form of the drug. This triphosphate analogue then acts as a competitive inhibitor and a fraudulent substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of chain elongation, thereby halting viral replication.[6]
Quantitative Data Summary
The synthesis of chiral intermediates and their subsequent conversion into pharmaceutical targets involve multiple steps, each with specific conditions and expected outcomes. The following table summarizes representative data for key transformations.
| Step | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Citation |
| 1. Asymmetric Reduction of 1,3-Cyclohexanedione | Baker's Yeast (Immobilized) | Water | 30-35 | 48-72 | ~85 | >93% | [7] |
| 2. Asymmetric Transfer Hydrogenation of a Cyclohexenone Precursor | (R,R)-Ru-TsDPEN | Formic Acid/TEA | 28-40 | 8-16 | 90-95 | >98% | [3] |
| 3. Nucleobase Coupling (Suzuki-Miyaura type) | [Rh(COD)OH]₂ / (S)-Segphos / CsOH | THF / Water | 60 | 12-18 | 70-85 | >99% (for product) | [8] |
Data are representative values compiled from various sources and may vary based on specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-3-hydroxycyclohexanone via Biotransformation
This protocol describes a green chemistry approach for the asymmetric reduction of a prochiral dione to the chiral hydroxy ketone using immobilized baker's yeast.
Materials:
-
1,3-Cyclohexanedione
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Polyacrylamide gel (for immobilization)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Phosphate Buffer (pH 7.0)
Procedure:
-
Yeast Immobilization: Prepare a suspension of baker's yeast in water. Mix the suspension with an aqueous solution of acrylamide and a cross-linking agent. Initiate polymerization to form a gel, entrapping the yeast cells. Wash the resulting gel thoroughly with phosphate buffer to remove unreacted monomers.
-
Biotransformation: In a sterile flask, add 500 mL of deionized water and 20 g of sucrose. Add the immobilized yeast gel (approx. 50 g). Stir the mixture at 30°C for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1.0 g of 1,3-cyclohexanedione in a minimal amount of ethanol and add it dropwise to the yeast suspension.
-
Reaction: Maintain the reaction mixture at 30-35°C with gentle agitation for 48-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, filter the mixture to remove the immobilized yeast (which can be washed and reused).
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield (R)-3-hydroxycyclohexanone.
-
Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Protocol 2: Synthesis of a Carbocyclic Nucleoside Precursor
This protocol outlines a general procedure for the coupling of a nucleobase to a functionalized cyclohexane ring, a key step in forming the final drug scaffold.
Materials:
-
Chiral protected hydroxymethylcyclohexenyl chloride (or similar activated precursor)
-
Purine or Pyrimidine nucleobase (e.g., 6-chloropurine)
-
Palladium or Rhodium catalyst (e.g., [Rh(COD)OH]₂)
-
Chiral Ligand (e.g., (S)-Segphos)
-
Base (e.g., Cesium Carbonate or Cesium Hydroxide)
-
Solvent (e.g., Tetrahydrofuran (THF), Water)
-
Boronic acid (if using Suzuki coupling)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the rhodium catalyst (2.5 mol%) and the chiral ligand (6.0 mol%). Add anhydrous THF and stir the mixture at 60°C for 30 minutes to form the active catalytic complex.
-
Reaction Setup: In a separate flask, dissolve the chiral cyclohexenyl precursor (1.0 equiv), the nucleobase (1.2 equiv), and the base (2.0 equiv) in a mixture of THF and water.
-
Coupling Reaction: Transfer the solution from step 2 to the activated catalyst mixture via cannula.
-
Heating and Monitoring: Stir the reaction mixture at 60°C for 16-24 hours. Monitor the formation of the product by TLC.
-
Quenching and Extraction: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired carbocyclic nucleoside precursor.
Visualized Workflows
The overall process from a simple starting material to a complex pharmaceutical agent can be visualized as a multi-step workflow.
References
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiviral activity of carbocyclic oxetanocin analogues (C-OXT-A, C-OXT-G) and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activities of carbocyclic oxetanocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the protection and deprotection of the primary hydroxyl group in (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block in pharmaceutical synthesis. The presence of a ketone functionality necessitates the careful selection of protecting groups to ensure chemoselectivity. This document outlines strategies employing silyl and benzyl ethers, offering robust and reliable methods for intermediate synthesis.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, containing both a primary hydroxyl group and a ketone, often requires the temporary masking of the hydroxyl group to allow for selective transformations at the ketone or other positions. The ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout subsequent reaction steps, and be selectively removed without affecting the ketone or the stereocenter. This document details two widely applicable and efficient strategies: the use of a tert-butyldimethylsilyl (TBS) ether and a benzyl (Bn) ether.
Protecting Group Strategies
The selection of an appropriate protecting group is contingent on the planned synthetic route and the reactivity of other functional groups in the molecule. For this compound, both silyl and benzyl ethers offer excellent stability and can be selectively introduced and removed.
-
Silyl Ethers (e.g., TBS): Tert-butyldimethylsilyl ethers are favored for their ease of introduction, general stability to a wide range of non-acidic reagents, and straightforward removal using fluoride ion sources. The steric bulk of the TBS group provides enhanced stability compared to smaller silyl ethers.
-
Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. Their removal is typically achieved through hydrogenolysis, which offers an orthogonal deprotection strategy to the acid- or fluoride-labile silyl ethers.
Data Presentation
The following tables summarize the reaction conditions and yields for the protection and deprotection of the hydroxyl group of this compound.
Table 1: Protection of this compound
| Protecting Group | Reagents | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| TBS | TBDMSCl | DMF | Imidazole | 12 | RT | >95 |
| Bn | BnBr, NaH | THF | NaH | 16 | RT | ~90 |
Table 2: Deprotection of Protected this compound
| Protected Compound | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone | TBAF (1M in THF) | THF | 2 | RT | >90 |
| (R)-3-((benzyloxy)methyl)cyclohexanone | H₂, 10% Pd/C | EtOH | 12 | RT | >95 |
Experimental Protocols
Protocol 1: Protection of this compound as a Tert-butyldimethylsilyl (TBS) Ether
This protocol describes the formation of (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone as a colorless oil.
Protocol 2: Deprotection of (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone
This protocol describes the removal of the TBS protecting group to regenerate the hydroxyl functionality.
Materials:
-
(R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 3: Protection of this compound as a Benzyl (Bn) Ether
This protocol details the synthesis of (R)-3-((benzyloxy)methyl)cyclohexanone.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes to remove oil) in anhydrous THF in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to give (R)-3-((benzyloxy)methyl)cyclohexanone.
Protocol 4: Deprotection of (R)-3-((benzyloxy)methyl)cyclohexanone
This protocol describes the hydrogenolysis of the benzyl ether to retrieve the free alcohol.
Materials:
-
(R)-3-((benzyloxy)methyl)cyclohexanone
-
Palladium on activated carbon (10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Celite®
Procedure:
-
Dissolve (R)-3-((benzyloxy)methyl)cyclohexanone (1.0 eq) in ethanol or methanol in a suitable reaction vessel.
-
Carefully add 10% Palladium on carbon (10 mol %) to the solution.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) for 12 hours at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for protection and deprotection of this compound.
Application Notes and Protocols: Carbonyl Group Reactions of (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reactions involving the carbonyl group of (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block in organic synthesis. The protocols detailed below are foundational for the synthesis of a variety of derivatives, including precursors to biologically active molecules such as carbocyclic nucleosides.
Introduction
This compound is a valuable chiral intermediate possessing two key reactive sites: a carbonyl group and a primary hydroxyl group. This bifunctionality allows for a range of selective chemical transformations, making it a crucial starting material in the synthesis of complex molecular architectures. Its applications are particularly notable in medicinal chemistry for the development of carbocyclic nucleoside analogues, where the cyclohexane ring serves as a stable isostere for the ribose moiety in natural nucleosides. These analogues have shown promise as antiviral and anticancer agents.
Key Reactions of the Carbonyl Group
The carbonyl group of this compound is susceptible to a variety of nucleophilic addition reactions. The inherent chirality of the molecule often directs the stereochemical outcome of these reactions, leading to the formation of diastereomeric products. Key transformations include reduction to a hydroxyl group, addition of organometallic reagents (Grignard reaction), and olefination (Wittig reaction).
Diastereoselective Reduction of the Carbonyl Group
The reduction of the carbonyl group in this compound yields the corresponding cis- or trans-3-(hydroxymethyl)cyclohexanol. The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent employed. Smaller, less sterically hindered reagents like sodium borohydride (NaBH₄) tend to favor axial attack on the most stable chair conformation of the cyclohexanone ring, leading to the formation of the equatorial alcohol (trans-isomer) as the major product. Conversely, bulky hydride reagents such as L-Selectride® or K-Selectride® favor equatorial attack, resulting in the formation of the axial alcohol (cis-isomer) with high diastereoselectivity.
Table 1: Diastereoselective Reduction of this compound
| Reagent | Major Diastereomer | Diastereomeric Ratio (cis:trans) | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | trans | ~3:1 to 5:1 | >90 |
| L-Selectride® | cis | >95:5 | >90 |
| K-Selectride® | cis | >95:5 | >90 |
| Note: Diastereomeric ratios and yields are estimated based on reactions with similarly substituted cyclohexanones and may vary based on specific reaction conditions. |
Experimental Protocol: Diastereoselective Reduction with L-Selectride®
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with this compound (1.28 g, 10 mmol) and dissolved in anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Reducing Agent: A 1.0 M solution of L-Selectride® in THF (12 mL, 12 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of water (5 mL), followed by 3 M aqueous sodium hydroxide (5 mL) and 30% hydrogen peroxide (5 mL), while maintaining the temperature below -60 °C.
-
Work-up: The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cis-3-(hydroxymethyl)cyclohexanol.
Diagram 1: Workflow for Diastereoselective Reduction
Caption: Workflow for the diastereoselective reduction of this compound.
Diastereoselective Grignard Reaction
The addition of Grignard reagents (R-MgX) to the carbonyl group of this compound introduces a new carbon-carbon bond and creates a tertiary alcohol. The stereochemical outcome of this reaction is influenced by both the steric hindrance of the Grignard reagent and the directing effect of the hydroxymethyl group, which can coordinate with the magnesium ion. This coordination can favor the delivery of the alkyl group from a specific face of the carbonyl, leading to a mixture of diastereomeric diols.
Table 2: Diastereoselective Grignard Reaction with this compound
| Grignard Reagent | Major Diastereomer | Diastereomeric Ratio | Typical Yield (%) |
| Methylmagnesium Bromide (CH₃MgBr) | Varies | ~2:1 to 4:1 | 70-85 |
| Phenylmagnesium Bromide (PhMgBr) | Varies | ~3:1 to 6:1 | 65-80 |
| Note: The major diastereomer and ratio can be influenced by the presence of chelating agents and reaction temperature. Yields are estimates based on similar substrates. |
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Preparation: A 100 mL three-necked round-bottom flask, flame-dried under vacuum and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with this compound (1.28 g, 10 mmol) dissolved in anhydrous diethyl ether (40 mL).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: A 3.0 M solution of methylmagnesium bromide in diethyl ether (4.0 mL, 12 mmol) is added dropwise from the dropping funnel over 20 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting diastereomeric diols are separated and purified by flash column chromatography on silica gel.
Diagram 2: Grignard Reaction Scheme
Caption: General scheme for the Grignard reaction.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, yielding an alkene. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used. Non-stabilized ylides (e.g., from primary alkyl halides) typically favor the formation of the (Z)-alkene, while stabilized ylides (containing electron-withdrawing groups) generally yield the (E)-alkene as the major product.
Table 3: Wittig Reaction with this compound
| Ylide | Major Isomer | E/Z Ratio | Typical Yield (%) |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | N/A | N/A | 75-90 |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Z-isomer | >90:10 | 70-85 |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | E-isomer | >95:5 | 80-95 |
| Note: Ratios and yields are based on general principles of the Wittig reaction and may vary. |
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Iodide
-
Ylide Preparation: In a flame-dried 100 mL two-necked flask under nitrogen, methyltriphenylphosphonium iodide (4.44 g, 11 mmol) is suspended in anhydrous THF (40 mL). The suspension is cooled to 0 °C, and n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour.
-
Reaction with Ketone: The solution of this compound (1.28 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride (20 mL).
-
Work-up: The mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (R)-3-(hydroxymethyl)-1-methylenecyclohexane.
Diagram 3: Wittig Reaction Logical Flow
Caption: Logical flow of the Wittig olefination reaction.
Application in Drug Development: Synthesis of Carbocyclic Nucleoside Analogues
Derivatives of this compound are key intermediates in the synthesis of carbocyclic nucleoside analogues. These compounds mimic natural nucleosides but are resistant to enzymatic degradation, which can improve their pharmacokinetic profiles. Some carbocyclic nucleosides have been shown to exhibit potent antiviral activity by inhibiting viral polymerases or other key enzymes in viral replication.
Potential Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in various diseases, including viral infections and cancer. Some nucleoside analogues have been reported to modulate NF-κB signaling. For instance, by interfering with viral replication, carbocyclic nucleoside analogues can indirectly reduce the viral load, which in turn can decrease the activation of pro-inflammatory pathways like NF-κB that are often triggered by viral components.
Diagram 4: Simplified Overview of Potential NF-κB Modulation
Caption: Potential indirect modulation of the NF-κB pathway.
Conclusion
This compound is a highly valuable chiral building block for the synthesis of complex molecules. The reactions of its carbonyl group, particularly reduction, Grignard addition, and Wittig olefination, can be controlled to achieve high levels of diastereoselectivity. The resulting products serve as key intermediates in the development of novel therapeutics, such as carbocyclic nucleoside analogues with potential applications in antiviral and anti-inflammatory drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile synthon.
Application Note: Protocol for the Oxidation of (R)-3-(hydroxymethyl)cyclohexanone to (R)-3-formylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the oxidation of the secondary alcohol, (R)-3-(hydroxymethyl)cyclohexanone, to the corresponding aldehyde, (R)-3-formylcyclohexanone. The Swern oxidation is presented as a reliable and mild method, ideal for substrates with sensitive functional groups and stereocenters. This protocol is designed to be a valuable resource for researchers in organic synthesis and drug development, offering a high-yield pathway to a key synthetic intermediate.
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. For complex molecules, such as intermediates in drug discovery, it is crucial to employ methods that are mild, selective, and high-yielding. (R)-3-formylcyclohexanone is a valuable building block, and its synthesis from this compound requires a carefully chosen oxidation protocol to avoid over-oxidation or side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is an excellent choice for this transformation due to its mild reaction conditions and high chemoselectivity.[1][2][3][4][5] This method avoids the use of heavy metals and does not oxidize aldehydes further to carboxylic acids.[1][5]
Key Experiment: Swern Oxidation
The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3][4] The reaction is typically carried out at low temperatures (-78 °C) and involves the formation of an alkoxysulfonium ylide intermediate, which then fragments to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[2]
Experimental Workflow
Caption: Experimental workflow for the Swern oxidation of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Oxalyl chloride | ≥98% | Commercially Available |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) | ≥99% | Commercially Available |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexanes | HPLC grade | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates
Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Dimethyl sulfide, a byproduct, has a strong, unpleasant odor.[1][2]
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM with stirring.
-
-
Activation of DMSO:
-
In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM (10 mL).
-
Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C.
-
Stir the resulting mixture for 15 minutes at -78 °C.
-
-
Addition of Alcohol:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous DCM (20 mL).
-
Slowly add the alcohol solution to the reaction mixture at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
-
Addition of Base:
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture at -78 °C.
-
Stir the mixture for an additional 30 minutes at -78 °C.
-
-
Workup:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (R)-3-formylcyclohexanone.
-
Data Presentation
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Volume/Mass |
| This compound | 128.17 | 1.0 | 10.0 | 1.28 g |
| Oxalyl chloride | 126.93 | 1.5 | 15.0 | 1.05 mL |
| Dimethyl sulfoxide (DMSO) | 78.13 | 2.2 | 22.0 | 1.56 mL |
| Triethylamine (TEA) | 101.19 | 5.0 | 50.0 | 6.97 mL |
| Dichloromethane (DCM) | - | - | - | ~80 mL |
Expected Yield: 85-95%
Signaling Pathway and Logical Relationship Diagram
Caption: Simplified mechanism of the Swern oxidation.
Conclusion
The Swern oxidation protocol detailed in this application note provides a robust and efficient method for the synthesis of (R)-3-formylcyclohexanone from this compound. Its mild conditions and high yield make it a valuable tool for researchers in organic synthesis and drug development. Careful execution of this protocol, particularly with respect to maintaining anhydrous and low-temperature conditions, will ensure successful and reproducible results.
References
Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature is crucial for the biological activity of the final drug products. This document provides detailed application notes and protocols for a robust and scalable synthesis of this compound, focusing on a chemoenzymatic approach that ensures high enantiomeric purity. The synthesis involves two key stages: the preparation of the precursor, 3-oxocyclohexane-1-carbaldehyde, and its subsequent enantioselective biocatalytic reduction.
Introduction
The development of efficient and scalable methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. This compound serves as a critical intermediate for the synthesis of a variety of complex molecules, where the specific stereochemistry at the C3 position is essential for target engagement and efficacy. Traditional chemical methods for achieving this chirality can be complex, costly, and may produce undesirable byproducts. This application note details a chemoenzymatic route that leverages the high selectivity of biocatalysts to produce the target molecule on a large scale with high purity.
Overall Synthetic Strategy
The proposed large-scale synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 3-oxocyclohexane-1-carbaldehyde, followed by a highly selective enzymatic reduction of the aldehyde functionality.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Oxocyclohexane-1-carbaldehyde
This precursor can be synthesized in two stages: a Diels-Alder reaction to form 3-cyclohexene-1-carboxaldehyde, followed by a selective oxidation of the double bond.
Part A: Diels-Alder Reaction of 1,3-Butadiene and Acrolein
This reaction is typically performed under pressure due to the gaseous nature of 1,3-butadiene.
-
Materials: 1,3-Butadiene, Acrolein, Hydroquinone (inhibitor), Toluene.
-
Procedure:
-
A high-pressure stainless-steel autoclave is charged with toluene and a small amount of hydroquinone to inhibit polymerization.
-
The autoclave is cooled, and acrolein is added.
-
The reactor is sealed, and liquefied 1,3-butadiene is introduced.
-
The mixture is heated. The reaction is exothermic and should be carefully monitored.
-
After the reaction is complete, the autoclave is cooled, and the excess pressure is vented.
-
The crude product is purified by fractional distillation.
-
Part B: Wacker Oxidation of 3-Cyclohexene-1-carboxaldehyde
This selective oxidation converts the cyclohexene moiety to a cyclohexanone.
-
Materials: 3-Cyclohexene-1-carboxaldehyde, Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Water.
-
Procedure:
-
A reaction vessel is charged with a mixture of DMF and water.
-
PdCl₂ and CuCl are added as catalysts.
-
3-Cyclohexene-1-carboxaldehyde is added to the reaction mixture.
-
The reaction is stirred under an oxygen atmosphere (or air) at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield crude 3-oxocyclohexane-1-carbaldehyde, which can be purified by distillation or chromatography.
-
Step 2: Enantioselective Biocatalytic Reduction
This step utilizes a ketoreductase (KRED) enzyme to stereoselectively reduce the aldehyde of 3-oxocyclohexane-1-carbaldehyde to the desired (R)-alcohol. Commercially available KREDs often come with screening kits to identify the optimal enzyme and conditions. A general procedure using a whole-cell biocatalyst like Baker's Yeast (Saccharomyces cerevisiae) is also presented as a cost-effective alternative.
Figure 2: Workflow for the biocatalytic reduction step.
Protocol using Baker's Yeast:
-
Materials: 3-Oxocyclohexane-1-carbaldehyde, Baker's Yeast (Saccharomyces cerevisiae), D-Glucose, Phosphate buffer (pH 7.0), Antifoaming agent.
-
Procedure:
-
In a fermenter or a large stirred-tank reactor, prepare a suspension of Baker's Yeast in phosphate buffer.
-
Add D-glucose as a co-substrate for cofactor regeneration (NADH).
-
Add a small amount of an antifoaming agent.
-
Allow the yeast to acclimate for a short period with gentle agitation.
-
Dissolve 3-oxocyclohexane-1-carbaldehyde in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it to the yeast suspension.
-
Maintain the reaction at a controlled temperature (typically 25-30 °C) and pH with constant agitation.
-
Monitor the reaction progress by analyzing samples for substrate consumption and product formation using chiral GC or HPLC.
-
Once the reaction reaches completion, the yeast cells are removed by centrifugation or filtration.
-
The aqueous phase is saturated with NaCl and extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis. Note that yields and enantiomeric excess can vary depending on the specific reaction conditions and the biocatalyst used.
Table 1: Synthesis of 3-Oxocyclohexane-1-carbaldehyde
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1A | Diels-Alder | 1,3-Butadiene, Acrolein | 85-95% | >98% (after distillation) |
| 1B | Wacker Oxidation | PdCl₂, CuCl, O₂ | 70-85% | >95% (after purification) |
Table 2: Biocatalytic Reduction of 3-Oxocyclohexane-1-carbaldehyde
| Biocatalyst | Substrate Conc. (g/L) | Co-substrate | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| Baker's Yeast | 5-10 | D-Glucose | 24-48 | >95% | >93% |
| KRED-XXX¹ | 10-50 | Isopropanol | 12-24 | >99% | >99% |
¹KRED-XXX represents a generic commercially available ketoreductase. The specific enzyme would be selected based on screening.
Conclusion
The chemoenzymatic route described provides a scalable and efficient method for the large-scale synthesis of this compound. The use of a biocatalytic reduction step is particularly advantageous as it offers high enantioselectivity under mild reaction conditions, which is often challenging to achieve with traditional chemical reductants. This protocol is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the synthesis of chiral intermediates. Optimization of reaction parameters for specific large-scale manufacturing equipment is recommended.
Application Note: Derivatization of (R)-3-(hydroxymethyl)cyclohexanone for Gas Chromatographic Analysis
AI Assistant, Gemini
AUDIENCE:
Researchers, scientists, and drug development professionals.
ABSTRACT:
This application note provides detailed protocols for the chemical derivatization of (R)-3-(hydroxymethyl)cyclohexanone to facilitate its analysis by gas chromatography (GC). Due to its polarity and potential for thermal degradation, direct GC analysis of this chiral compound can be challenging. Derivatization of the hydroxyl and ketone functional groups enhances volatility and thermal stability, leading to improved chromatographic peak shape and resolution. This document outlines two primary derivatization methods: silylation and a two-step acylation/esterification followed by oxime formation. Additionally, it addresses the enantioselective analysis of the resulting derivatives on a chiral GC column.
Introduction
This compound is a chiral molecule of interest in synthetic chemistry and drug development. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, polar functional groups, such as the hydroxyl and ketone moieties in the target analyte, can lead to poor chromatographic performance, including peak tailing and potential on-column degradation.[1][2] Chemical derivatization is a common strategy to mitigate these issues by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2]
This application note details two effective derivatization strategies for this compound:
-
Silylation: This single-step method targets the active hydrogen of the hydroxyl group, replacing it with a trimethylsilyl (TMS) group.[1]
-
Acylation/Esterification and Oximation: A two-step process involving the acylation of the hydroxyl group to form an ester, followed by the conversion of the ketone to an oxime derivative. This approach derivatizes both functional groups.
Furthermore, for the analysis of enantiomeric purity, the use of a chiral GC column is essential for the separation of the derivatized (R)- and (S)-enantiomers.
Experimental Protocols
Silylation of the Hydroxyl Group
Silylation is a rapid and effective method for derivatizing the hydroxyl group of this compound, increasing its volatility for GC analysis.
Reagents and Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Protocol:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC.
Diagram of Silylation Workflow:
Caption: Silylation workflow for GC analysis.
Acylation and Oximation
This two-step protocol derivatizes both the hydroxyl and ketone functional groups, which can provide enhanced resolution and stability.
Reagents and Materials:
-
This compound
-
Acetic Anhydride or Trifluoroacetic Anhydride (TFAA)
-
Pyridine (anhydrous, GC grade)
-
Hydroxylamine hydrochloride
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC system with FID or MS
Protocol:
Step 1: Acylation of the Hydroxyl Group
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 200 µL of anhydrous pyridine.
-
Add 100 µL of acetic anhydride or TFAA.
-
Securely cap the vial and vortex.
-
Heat at 50-60 °C for 1 hour.
-
Cool the vial to room temperature.
Step 2: Oximation of the Ketone Group
-
To the cooled reaction mixture from Step 1, add a solution of 5 mg of hydroxylamine hydrochloride dissolved in 100 µL of pyridine.
-
Recap the vial and vortex.
-
Heat at 70-80 °C for 30 minutes.
-
Cool to room temperature.
-
The sample is now ready for GC analysis.
Diagram of Acylation and Oximation Workflow:
Caption: Two-step acylation and oximation workflow.
GC Analysis Conditions
For the analysis of the derivatized products, a chiral capillary column is recommended to achieve enantioselective separation.
| Parameter | Suggested Conditions |
| GC System | Agilent 7890B or equivalent with FID or MS detector |
| Column | Chiral Cyclodextrin-based column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 5 °C/min to 180 °CHold: 10 min |
| Detector | FID: 250 °CMS: Transfer line 280 °C, Ion source 230 °C, Scan range 50-500 amu |
Data Presentation
The following tables summarize expected quantitative data for the derivatization and GC analysis. Note that these are representative values and may vary depending on the exact experimental conditions.
Table 1: Derivatization Efficiency
| Derivatization Method | Expected Yield | Key Advantages |
| Silylation (BSTFA + 1% TMCS) | > 95% | Single-step, rapid reaction. |
| Acylation and Oximation | > 90% | Derivatizes both functional groups, stable derivatives. |
Table 2: Representative GC Retention Times and Resolution
| Derivative | Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Silylated (TMS ether) | (S) | 18.5 | > 1.5 |
| (R) | 18.9 | ||
| Acylated and Oximated (acetate, oxime) | (S) | 22.1 | > 2.0 |
| (R) | 22.8 |
Logical Relationship of Derivatization and Analysis
The choice of derivatization method and GC conditions are interconnected to achieve the desired analytical outcome.
Caption: Relationship between analyte properties, derivatization, and GC analysis goals.
Conclusion
The derivatization of this compound through either silylation or a two-step acylation and oximation protocol significantly improves its amenability to GC analysis. These methods increase the volatility and thermal stability of the analyte, resulting in better peak shapes and enabling accurate quantification. When coupled with a chiral GC column, these derivatization strategies allow for the successful resolution of the (R) and (S) enantiomers, which is critical for stereoselective synthesis and pharmaceutical applications. The protocols provided herein offer a robust starting point for researchers requiring the detailed analysis of this and structurally related chiral compounds.
References
Application of (R)-3-(hydroxymethyl)cyclohexanone in Medicinal Chemistry: A Versatile Chiral Building Block for Anti-Inflammatory Drug Discovery
(R)-3-(hydroxymethyl)cyclohexanone , a valuable chiral intermediate, has emerged as a significant building block in medicinal chemistry, primarily for the synthesis of complex therapeutic agents. Its inherent chirality and bifunctional nature, possessing both a ketone and a primary alcohol, make it an attractive starting material for the stereoselective synthesis of pharmacologically active molecules. This application note provides a detailed overview of its primary application in the development of potent anti-inflammatory and cytoprotective agents, with a focus on the synthesis of the promising drug candidate, TBE-31.
Introduction
The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore complex molecular architectures. Chiral building blocks, such as this compound, are instrumental in this endeavor, enabling the precise construction of enantiomerically pure drugs. This is crucial as the biological activity of a drug is often dependent on its stereochemistry. The primary application of this compound in medicinal chemistry to date is its use as a key precursor in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2/antioxidant response element pathway, which plays a critical role in cellular defense against oxidative stress and inflammation.
Application in the Synthesis of TBE-31
TBE-31, a tricyclic bis(cyanoenone), has demonstrated significant potential as an anti-inflammatory and cytoprotective agent. Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This compound serves as a crucial starting material for the enantioselective synthesis of the core tricyclic structure of TBE-31.
Quantitative Data on TBE-31 Activity
The biological activity of TBE-31 has been quantified in various assays, highlighting its exceptional potency as an Nrf2 activator and an inducer of cytoprotective enzymes.
| Parameter | Value | Cell Line/System | Reference |
| NQO1 Induction (CD value) | 1 nM | Hepa1c1c7 cells | [1] |
| NQO1 Enzyme Activity Induction (in vivo) | 2.4-fold increase in liver | C57BL/6 mice | [1][2] |
| Blood Concentration (Cmax) after oral dose (10 µmol/kg) | 22.3 nM (at 40 min) | C57BL/6 mice | [2][3] |
| Terminal Elimination Half-life (t1/2) | 10.2 hours | C57BL/6 mice | [2][3] |
NQO1: NAD(P)H:quinone oxidoreductase 1, a key cytoprotective enzyme regulated by Nrf2. CD value: Concentration required to double the specific activity of NQO1.
Experimental Protocols
Synthesis of (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one (A Key Intermediate for TBE-31)
This protocol describes the synthesis of a key tricyclic intermediate from cyclohexanone, which is analogous to the initial steps in the synthesis of TBE-31 from this compound. The use of the (R)-enantiomer of 3-(hydroxymethyl)cyclohexanone would be expected to yield the corresponding enantiomerically pure tricyclic intermediate.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone
-
Potassium hydroxide
-
Methanol
-
Toluene
-
Paraformaldehyde
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Hydrochloric acid
-
Sodium chloride
-
Magnesium sulfate
-
Ethyl acetate
Procedure:
-
Robinson Annulation: A mixture of cyclohexanone and methyl vinyl ketone is subjected to a Robinson annulation reaction using a catalytic amount of potassium hydroxide in methanol to yield Wieland-Miescher ketone.
-
Formylation: The resulting enone is treated with paraformaldehyde and a catalytic amount of potassium tert-butoxide in THF to introduce a hydroxymethyl group at the alpha position of the ketone.
-
Purification: The reaction mixture is worked up with aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the hydroxymethyl tricyclic ketone intermediate.
NQO1 Activity Assay
This protocol details the measurement of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity, a key pharmacodynamic marker for Nrf2 activation by compounds like TBE-31.[4][5][6]
Materials:
-
Cell lysate (from cells treated with the test compound)
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 250 mM sucrose
-
0.2 mM NADPH
-
40 µM 2,6-dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates from control and compound-treated cells. Determine the protein concentration of each lysate.
-
Assay Setup: In a cuvette, mix the reaction buffer and NADPH.
-
Initiation of Reaction: Add the cell lysate to the cuvette.
-
Measurement: Add DCPIP to the cuvette and immediately measure the decrease in absorbance at 600 nm for 60 seconds. The rate of DCPIP reduction is proportional to the NQO1 activity.
-
Calculation: Calculate the NQO1 activity, typically expressed as nmol of DCPIP reduced per minute per mg of protein, using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).
Visualizations
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of TBE-31.
Experimental Workflow: Synthesis and Evaluation of TBE-31
Caption: General experimental workflow for the synthesis and biological evaluation of TBE-31.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Pharmacokinetics and pharmacodynamics of orally administered acetylenic tricyclic bis(cyanoenone), a highly potent Nrf2 activator with a reversible covalent mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NQO1 activity assay [bio-protocol.org]
- 5. 2.10. NQO1 activity assay [bio-protocol.org]
- 6. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block with significant potential for the asymmetric synthesis of complex molecules, including spirocyclic compounds. This application note provides a comprehensive overview of proposed synthetic strategies for the preparation of spirocycles utilizing this readily available starting material. While direct literature precedents for the synthesis of spirocyclic compounds starting from this compound are limited, this document outlines plausible synthetic pathways based on well-established organic reactions. Detailed hypothetical protocols for the synthesis of spiro-ethers and spiro-lactones are presented, offering a foundational guide for researchers venturing into this area.
Introduction
Spirocyclic scaffolds are prevalent in a wide array of natural products and medicinally important compounds, exhibiting diverse biological activities. Their rigid three-dimensional structures make them attractive motifs in drug design, offering precise spatial orientation of functional groups. The use of chiral starting materials, such as this compound, provides an efficient route to enantiomerically pure spirocycles, which is crucial for studying stereoselective biological interactions. This document explores potential synthetic routes for the conversion of this compound into valuable spirocyclic architectures.
Proposed Synthetic Strategies
The inherent functionality of this compound, possessing both a ketone and a primary alcohol, allows for a variety of synthetic manipulations to construct spirocyclic systems. The primary approaches involve intramolecular cyclization reactions, where the hydroxymethyl group or a derivative thereof acts as a nucleophile attacking the carbonyl carbon or a modified carbonyl group.
Synthesis of Spiro-ethers
One of the most direct applications of this compound is in the synthesis of spiro-ethers. This can be envisioned through a multi-step sequence involving the addition of a carbon nucleophile to the ketone, followed by intramolecular cyclization.
Logical Workflow for Spiro-ether Synthesis
Caption: Proposed workflow for the synthesis of spiro-ethers.
Experimental Protocol (Hypothetical)
Step 1: Protection of the Hydroxyl Group
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution, and the organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the TBDMS-protected ketone.
| Reactant | MW | Amount | Equivalents |
| This compound | 128.17 | 1.28 g | 1.0 |
| Triethylamine | 101.19 | 1.52 g | 1.5 |
| TBDMSCl | 150.72 | 1.81 g | 1.2 |
| Dichloromethane | - | 50 mL | - |
Step 2: Nucleophilic Addition
A solution of the TBDMS-protected ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of a Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over Na₂SO₄ and concentrated.
Step 3: Deprotection and Intramolecular Cyclization
The crude tertiary alcohol from the previous step is dissolved in a mixture of THF and water. A catalytic amount of a strong acid (e.g., HCl or H₂SO₄) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is neutralized with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The resulting spiro-ether is purified by column chromatography.
| Parameter | Expected Value |
| Yield | 50-70% (over 3 steps) |
| Diastereomeric Ratio | Dependent on nucleophile and reaction conditions |
| Enantiomeric Excess | >98% (assuming no racemization) |
Synthesis of Spiro-lactones
The synthesis of spiro-lactones from this compound can be achieved through oxidation of the hydroxymethyl group to a carboxylic acid, followed by an intramolecular reaction involving the ketone.
Logical Workflow for Spiro-lactone Synthesis
Caption: Proposed workflow for the synthesis of spiro-lactones.
Experimental Protocol (Hypothetical)
Step 1: Oxidation to Carboxylic Acid
This compound (1.0 eq) is dissolved in acetone. Jones reagent is added dropwise at 0 °C until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over Na₂SO₄ and concentrated to give the crude keto-acid.
| Reactant | MW | Amount | Equivalents |
| This compound | 128.17 | 1.28 g | 1.0 |
| Jones Reagent | - | As needed | - |
| Acetone | - | 50 mL | - |
Step 2: Intramolecular Spiro-lactonization
The crude keto-acid (1.0 eq) is dissolved in a suitable solvent like THF. A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then acidified with dilute HCl to promote lactonization. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude spiro-lactone is purified by column chromatography.
| Parameter | Expected Value |
| Yield | 40-60% (over 2 steps) |
| Diastereomeric Ratio | Dependent on the reducing agent and conditions |
| Enantiomeric Excess | >98% |
Conclusion
This compound represents a valuable and underutilized chiral starting material for the asymmetric synthesis of spirocyclic compounds. The proposed synthetic pathways for the preparation of spiro-ethers and spiro-lactones provide a solid foundation for further exploration and optimization. The development of efficient and stereoselective methods to access these complex scaffolds will undoubtedly contribute to the fields of natural product synthesis and medicinal chemistry. Further research is warranted to explore the full synthetic potential of this versatile chiral building block.
The Pivotal Role of (R)-3-(Hydroxymethyl)cyclohexanone in Asymmetric Synthesis: A Chiral Building Block for Advanced Pharmaceutical Intermediates
(R)-3-(Hydroxymethyl)cyclohexanone , a versatile chiral building block, is gaining significant traction in the field of asymmetric synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and natural products. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexane scaffold, allows for a diverse range of stereoselective transformations, making it a valuable synthon for medicinal chemists and researchers in drug development. This application note details the synthesis and applications of this compound, providing experimental protocols and quantitative data to guide researchers in its effective utilization.
Synthesis of this compound
The enantioselective synthesis of this compound can be efficiently achieved through biocatalytic reduction of the corresponding prochiral diketone. Baker's yeast (Saccharomyces cerevisiae) has proven to be a highly effective and environmentally benign catalyst for this transformation, affording the desired (R)-enantiomer with excellent enantiomeric excess.
Table 1: Biocatalytic Reduction of 1,3-Cyclohexanedione to (R)-3-Hydroxycyclohexanone
| Substrate | Biocatalyst | Reaction Medium | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1,3-Cyclohexanedione | Baker's Yeast (immobilized) | Polyacrylamide gel | - | 93.3 | [1] |
| 2,2-Disubstituted 1,3-Cyclohexanediones | Baker's Yeast | - | Good | Excellent | [2] |
Note: The hydroxymethyl group is subsequently introduced through standard organic transformations.
Applications in Asymmetric Synthesis
The strategic placement of the hydroxyl and keto functionalities on a stereodefined cyclohexane ring makes this compound a powerful intermediate for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents.
Carbocyclic Nucleoside Synthesis
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group, conferring enhanced metabolic stability. This compound serves as a key starting material for the construction of the chiral carbocyclic core of these therapeutic agents. The synthesis typically involves the stereoselective introduction of a nucleobase precursor and further functionalization of the cyclohexane ring.
Workflow for Carbocyclic Nucleoside Synthesis
Figure 1: A generalized workflow for the synthesis of carbocyclic nucleoside analogues starting from this compound.
Table 2: Application of Chiral Cyclohexanone Derivatives in Asymmetric Synthesis
| Starting Material | Reaction | Product | Yield (%) | Diastereomeric/Enantiomeric Ratio | Application |
| This compound derivative | Glycosylation | Carbocyclic nucleoside precursor | - | High stereoselectivity | Antiviral drug development |
| Chiral Cyclohexanone | Enantioselective Conjugate Addition | 3-Substituted Cyclohexanone | High | High ee | Intermediate for natural product synthesis |
| Chiral Cyclohexanone | Cross-Coupling Reaction | Functionalized Cyclohexane | Good | High ee | Pharmaceutical intermediate synthesis |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 1,3-Cyclohexanedione using Immobilized Baker's Yeast[1]
Materials:
-
1,3-Cyclohexanedione
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Polyacrylamide
-
Acrylamide
-
N,N'-Methylenebisacrylamide
-
Potassium persulfate
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate buffer (pH 7.0)
-
Glucose
Procedure:
-
Yeast Immobilization: Prepare a suspension of Baker's yeast in phosphate buffer. Mix with a solution of acrylamide, N,N'-methylenebisacrylamide, and potassium persulfate. Initiate polymerization by adding TEMED.
-
Bioreduction: Add the immobilized yeast gel to a solution of 1,3-cyclohexanedione and glucose in phosphate buffer.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After completion of the reaction, filter to remove the immobilized yeast. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (R)-3-hydroxycyclohexanone.
Note: The hydroxymethyl group can be introduced in a subsequent step via standard procedures such as reaction with a suitable one-carbon synthon.
Logical Relationship of Chiral Induction
Figure 2: The logical relationship illustrating how a chiral catalyst induces enantioselectivity in the synthesis of (R)-3-hydroxycyclohexanone.
Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its efficient preparation via biocatalytic methods and its utility in the stereoselective synthesis of complex molecules, particularly carbocyclic nucleosides, underscore its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this important chiral intermediate.
References
Application Notes and Protocols for the Stereoselective Reduction of (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of cyclic ketones is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Substituted cyclohexanones are common structural motifs in many natural products and active pharmaceutical ingredients. The reduction of the ketone in (R)-3-(hydroxymethyl)cyclohexanone presents a significant stereochemical challenge, as it can lead to the formation of two diastereomeric diols: cis-3-(hydroxymethyl)cyclohexan-1-ol and trans-3-(hydroxymethyl)cyclohexan-1-ol. The ability to selectively synthesize one diastereomer over the other is crucial for accessing specific molecular architectures and for structure-activity relationship (SAR) studies in drug discovery.
This application note provides detailed protocols for the diastereoselective reduction of this compound using different reducing agents to selectively favor the formation of either the cis or trans diastereomer. The protocols are based on the principles of chelation and non-chelation control.
Principles of Stereoselective Reduction
The stereochemical outcome of the hydride reduction of this compound is primarily governed by the interplay of steric and electronic effects, which can be manipulated by the choice of reducing agent and reaction conditions. Two main models predict the diastereoselectivity:
-
Non-Chelation (Felkin-Anh) Control: In the absence of a chelating metal ion, the stereoselectivity is dictated by steric and stereoelectronic factors as described by the Felkin-Anh model. For cyclohexanones, the approach of the hydride can be either axial or equatorial.
-
Small Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): These reagents generally favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol. In the case of this compound, this would predominantly yield the trans-diol.
-
Bulky Hydride Reagents (e.g., L-Selectride®): Due to steric hindrance with the axial hydrogens at the C-3 and C-5 positions, bulky reagents preferentially attack from the equatorial face, resulting in the formation of the axial alcohol, which in this case is the cis-diol.
-
-
Chelation Control (Cram's Chelate Model): When a Lewis acidic metal ion is present (either from the reducing agent itself or added as a co-reagent), it can coordinate to both the carbonyl oxygen and the oxygen of the hydroxymethyl group, forming a rigid five-membered chelate ring. This chelation locks the conformation of the substrate and directs the hydride to attack from the less hindered face of the chelate, which typically leads to the formation of the cis-diol.
Experimental Protocols
Protocol 1: Non-Chelation-Controlled Reduction with L-Selectride® (Favors cis-diol)
This protocol utilizes a sterically demanding hydride reagent to achieve high diastereoselectivity for the cis-diol via equatorial attack.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) solution (3 M)
-
Hydrogen Peroxide (H₂O₂) (30% aqueous solution)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.3 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by the slow, dropwise addition of methanol (be cautious of gas evolution).
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ (exothermic reaction).
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diol.
Protocol 2: Reduction with Sodium Borohydride (Favors trans-diol)
This protocol uses a small hydride reagent, which is expected to favor the formation of the more thermodynamically stable trans-diol via axial attack.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl) (1 M aqueous solution)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol to make a 0.5 M solution in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7 (be cautious of gas evolution).
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Chelation-Controlled Reduction with NaBH₄/CeCl₃ (Luche Reduction - Favors cis-diol)
This protocol employs a Lewis acid (CeCl₃) to promote chelation, directing the hydride attack to favor the formation of the cis-diol.
Materials:
-
This compound
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl) (1 M aqueous solution)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and Cerium(III) Chloride Heptahydrate (1.2 eq) in methanol to make a 0.5 M solution with respect to the ketone.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Sodium Borohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Remove most of the methanol under reduced pressure.
-
Add water and extract the product with Ethyl Acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The diastereomeric ratio (d.r.) of the resulting 3-(hydroxymethyl)cyclohexan-1-ol can be determined by ¹H NMR spectroscopy. The following table provides the expected diastereoselectivities for the reduction of this compound based on results for analogous 3-substituted cyclohexanone systems.
| Protocol | Reducing Agent | Control Element | Predicted Major Diastereomer | Expected Diastereomeric Ratio (cis:trans) |
| 1 | L-Selectride® | Non-Chelation (Steric) | cis | >95:5 |
| 2 | Sodium Borohydride (NaBH₄) | Non-Chelation (Stereoelectronic) | trans | ~30:70 |
| 3 | NaBH₄ / CeCl₃·7H₂O | Chelation | cis | >90:10 |
Product Analysis
The diastereomeric ratio of the product mixture can be determined by ¹H NMR spectroscopy. The signals corresponding to the carbinol protons (the proton on the carbon bearing the newly formed hydroxyl group) of the two diastereomers are expected to have different chemical shifts and coupling constants. By integrating these distinct signals, the ratio of the cis and trans isomers can be accurately determined.
Visualizations
Caption: General experimental workflow for the stereoselective reduction.
Caption: Chelation-controlled reduction leading to the cis-diol.
Caption: Steric-controlled reduction with a bulky hydride.
Application Notes and Protocols for the Wittig Reaction with (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. This reaction, developed by Georg Wittig in 1954, involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to afford an alkene and triphenylphosphine oxide.[1] A significant advantage of the Wittig reaction is the specific location of the newly formed double bond, avoiding the formation of isomeric mixtures that can arise from other elimination reactions.[2]
This application note provides detailed protocols for the Wittig reaction of (R)-3-(hydroxymethyl)cyclohexanone with both unstabilized and stabilized ylides. The presence of a chiral center and a hydroxyl group in the starting material introduces considerations of diastereoselectivity and functional group compatibility. The protocols outlined below are designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in the synthesis of chiral molecules for drug discovery and development.
Reaction Mechanism and Stereochemistry
The mechanism of the Wittig reaction is generally accepted to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[3][4] This intermediate then decomposes to form the alkene and triphenylphosphine oxide.[2]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[3][4]
-
Unstabilized Ylides: Ylides bearing simple alkyl or hydrogen substituents are considered unstabilized. These ylides react rapidly and typically lead to the formation of the (Z)-alkene as the major product.[3][5]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are stabilized by resonance. These ylides are less reactive and generally afford the (E)-alkene as the major product.[3][5]
For the reaction with this compound, the approach of the Wittig reagent can be influenced by the stereochemistry of the hydroxymethyl group, potentially leading to a mixture of diastereomers. The ratio of these diastereomers will depend on the specific ylide and reaction conditions employed.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific applications.
Protocol 1: Synthesis of (R)-3-(hydroxymethyl)-1-methylenecyclohexane using an Unstabilized Ylide
This protocol describes the reaction of this compound with methylenetriphenylphosphorane, an unstabilized ylide, to generate the corresponding exocyclic methylene compound.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents). Suspend the salt in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add n-butyllithium solution (1.05 equivalents) dropwise via the dropping funnel over 15 minutes. The formation of the orange-red ylide will be observed. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (R)-3-(hydroxymethyl)-1-methylenecyclohexane.
Protocol 2: Synthesis of Ethyl 2-((R)-3-(hydroxymethyl)cyclohexylidene)acetate using a Stabilized Ylide
This protocol details the reaction of this compound with (carbethoxymethylene)triphenylphosphorane, a stabilized ylide, to produce the corresponding α,β-unsaturated ester.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.
-
Wittig Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purification: The crude residue can be purified directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct is typically more polar and will elute after the desired product.
Data Presentation
The following tables summarize expected outcomes for the Wittig reaction with this compound based on general principles and analogous reactions. Actual results may vary depending on specific experimental conditions.
Table 1: Reaction of this compound with an Unstabilized Ylide
| Entry | Ylide Reagent | Product | Expected Major Diastereomer | Expected Yield (%) | Spectroscopic Data (Predicted) |
| 1 | Methylenetriphenylphosphorane | (R)-3-(hydroxymethyl)-1-methylenecyclohexane | Not applicable | 60-80 | ¹H NMR: δ 4.6-4.8 (m, 2H, =CH₂), 3.4-3.6 (m, 2H, -CH₂OH) |
Table 2: Reaction of this compound with a Stabilized Ylide
| Entry | Ylide Reagent | Product | Expected Major Isomer | Expected Diastereomeric Ratio | Expected Yield (%) | Spectroscopic Data (Predicted) |
| 1 | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2-((R)-3-(hydroxymethyl)cyclohexylidene)acetate | (E)-isomer | >90:10 | 70-90 | ¹H NMR: δ 5.7-5.9 (m, 1H, =CH), 4.1-4.3 (q, 2H, -OCH₂CH₃), 3.4-3.6 (m, 2H, -CH₂OH), 1.2-1.4 (t, 3H, -OCH₂CH₃) |
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
Conclusion
The Wittig reaction provides a reliable method for the olefination of this compound. The choice of a stabilized or unstabilized ylide allows for the selective synthesis of either the (E)- or (Z)-alkene, respectively. The protocols provided herein serve as a starting point for the synthesis of novel chiral building blocks. Researchers should consider the potential for diastereomer formation and optimize purification methods accordingly. The mild reaction conditions and functional group tolerance of the Wittig reaction make it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
Synthesis of Chiral Lactones from (R)-3-(hydroxymethyl)cyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral lactones are pivotal structural motifs found in a vast array of natural products and pharmaceutically active compounds. Their synthesis, therefore, is of significant interest to the drug development and fine chemical industries. One versatile and powerful method for the synthesis of lactones is the Baeyer-Villiger oxidation of cyclic ketones. This application note provides detailed protocols and data for the synthesis of chiral lactones from (R)-3-(hydroxymethyl)cyclohexanone, a readily available starting material. The focus is on the regioselectivity of the Baeyer-Villiger oxidation, a critical aspect when employing unsymmetrically substituted cyclohexanones. Both chemical and enzymatic oxidation methods are discussed, offering a comparative overview for researchers to select the most suitable approach for their synthetic goals.
Overview of Synthetic Pathways
The Baeyer-Villiger oxidation of this compound can theoretically yield two regioisomeric lactones: (R)-4-(hydroxymethyl)oxepan-2-one (major product) and (R)-6-(hydroxymethyl)oxepan-2-one (minor product). The regioselectivity is governed by the migratory aptitude of the carbon atoms adjacent to the carbonyl group. Generally, the more substituted carbon atom preferentially migrates. In the case of 3-substituted cyclohexanones, the migration of the more substituted C2 carbon is favored over the less substituted C6 carbon, leading to the formation of the corresponding ε-lactone.
Figure 1: General workflow for the synthesis of lactones from this compound.
Data Presentation
The following table summarizes the quantitative data for the Baeyer-Villiger oxidation of a representative 3-substituted cyclohexanone, 3-methylcyclohexanone, which serves as a model for the regioselectivity expected with this compound.[1]
| Entry | Oxidant/Catalyst | Solvent | Temp (°C) | Time (h) | Major Product Yield (%) | Minor Product Yield (%) | Ratio (Major:Minor) |
| 1 | m-CPBA | CH₂Cl₂ | 25 | 24 | 65 | 35 | ~2:1 |
| 2 | Oxone | H₂O | 0 | 48 | 70 | 30 | ~7:3 |
| 3 | Novozyme-435, UHP | Ethyl Acetate | 25 | 24 | - | - | - |
Note: Data for 3-methylcyclohexanone is presented as a predictive model. Specific yields for this compound may vary.
Experimental Protocols
Protocol 1: Chemical Baeyer-Villiger Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general procedure for the chemical oxidation of this compound using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x) to remove m-chlorobenzoic acid, followed by brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomeric lactones.
Figure 2: Workflow for chemical Baeyer-Villiger oxidation.
Protocol 2: Chemoenzymatic Baeyer-Villiger Oxidation
This protocol outlines a greener, chemoenzymatic approach using an immobilized lipase to generate the peracid in situ.
Materials:
-
This compound
-
Immobilized Lipase B from Candida antarctica (e.g., Novozyme-435)
-
Urea-hydrogen peroxide (UHP)
-
Ethyl acetate
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Orbital shaker or magnetic stirrer
-
Filter funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate in a round-bottom flask or vial, add urea-hydrogen peroxide (UHP, 2.0 eq).
-
Add immobilized Lipase B from Candida antarctica (e.g., Novozyme-435, typically 10-20% w/w of the ketone).
-
Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing at room temperature (25 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours to reach completion.
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with ethyl acetate, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxides.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the lactone products.
Figure 3: Workflow for chemoenzymatic Baeyer-Villiger oxidation.
Conclusion
The synthesis of chiral lactones from this compound can be effectively achieved through Baeyer-Villiger oxidation. While chemical methods using reagents like m-CPBA are generally faster, enzymatic and chemoenzymatic approaches offer a greener alternative with the potential for high selectivity. The regioselectivity of the oxidation is a key consideration, with the formation of (R)-4-(hydroxymethyl)oxepan-2-one expected as the major product. The detailed protocols provided herein serve as a valuable resource for researchers in the synthesis of these important chiral building blocks for drug discovery and development. Further optimization of reaction conditions may be necessary to maximize the yield and regioselectivity for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (R)-3-(hydroxymethyl)cyclohexanone. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The main strategies for synthesizing this compound include:
-
Organocatalytic Asymmetric α-Hydroxymethylation: This is a common and effective method that uses a chiral organocatalyst, such as L-proline or its derivatives, to facilitate the enantioselective addition of a formaldehyde equivalent to cyclohexanone.[1]
-
Biocatalytic (Microbial) Reduction: This approach utilizes whole-cell biocatalysts, like Baker's Yeast (Saccharomyces cerevisiae), to reduce a prochiral dicarbonyl precursor, offering an environmentally friendly route with potentially high enantioselectivity.[2][3]
-
Nucleophilic Hydroxymethylation: This involves the use of a hydroxymethyl anion synthon, such as a specific Grignard reagent, to add a -CH₂OH group to a cyclohexanone derivative. This route often requires multiple steps, including protection and oxidation.[4][5]
Q2: How can I confirm the enantiomeric excess (ee%) of my final product?
A2: The enantiomeric excess of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique uses a chiral stationary phase (CSP) to separate the R and S enantiomers, allowing for their quantification.[8] Selection of the appropriate chiral column and mobile phase is crucial for achieving good resolution.[9][10]
Q3: What is the stability and recommended storage condition for this compound?
A3: Like many ketones, 3-(hydroxymethyl)cyclohexanone should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Ketones can be susceptible to self-condensation or oxidation over time, especially if impurities are present. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: My final product is a colorless oil. Is this expected?
A4: Yes, purified 3-(hydroxymethyl)cyclohexanone is typically described as a colorless to pale yellow liquid or a low-melting solid. The appearance of a distinct color may indicate the presence of impurities from the reaction or degradation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting very low yields in my L-proline catalyzed hydroxymethylation. What are the possible causes and solutions?
A: Low yields in proline-catalyzed reactions are a common issue. Here are the primary causes and troubleshooting steps:
-
Cause 1: Catalyst Inactivity. The (S)-proline catalyst may be old or of poor quality.
-
Solution: Use freshly purchased, high-purity (S)-proline. Ensure it has been stored in a desiccator.
-
-
Cause 2: Unfavorable Reaction Conditions. Solvent and temperature play a critical role. Proline has limited solubility in many organic solvents.[11]
-
Solution: The reaction often performs well in polar aprotic solvents like DMSO or in solvent mixtures such as methanol/water.[11] Optimization may be required. Running the reaction at room temperature is standard; significant temperature deviations can promote side reactions.
-
-
Cause 3: Side Reactions. The primary competing reactions are the self-aldol condensation of cyclohexanone and polymerization of formaldehyde.
-
Solution: Control the addition rate of the formaldehyde source. Using paraformaldehyde and heating to generate monomeric formaldehyde in situ can sometimes give better control. Diluted conditions may also suppress undesired pathways.[12]
-
-
Cause 4: Reversible Oxazolidinone Formation. Proline can react reversibly with cyclohexanone to form an unproductive oxazolidinone intermediate, sequestering the catalyst and substrate.[13]
-
Solution: While this is an equilibrium process, ensuring an aldehyde is present allows the productive enamine pathway to compete. Longer reaction times may be necessary to achieve good conversion.[13]
-
Q: My biocatalytic reduction using Baker's Yeast is not working. Why?
A: The success of yeast-based reductions depends heavily on the viability of the yeast cells.
-
Cause 1: Inactive Yeast. The yeast may be expired or may have been stored improperly.
-
Solution: Use fresh, active dry Baker's Yeast. Before adding your substrate, activate the yeast by dissolving it in warm (35-40°C) sugar water. You should see foaming or bubbling within 10-15 minutes, which indicates the yeast is active.
-
-
Cause 2: Substrate Toxicity. High concentrations of the organic substrate or solvent can be toxic to the yeast cells, inhibiting the enzymes responsible for the reduction.
-
Solution: Add the substrate slowly to the fermenting yeast culture over several hours. Avoid using large volumes of organic co-solvents if possible.
-
-
Cause 3: Incorrect pH or Temperature. Yeast enzymes have optimal pH and temperature ranges.
-
Solution: Maintain the reaction temperature between 30-35°C. The pH should be slightly acidic to neutral (pH 5-7).
-
Issue 2: Poor Enantioselectivity
Q: My organocatalytic synthesis produced a nearly racemic mixture (~0% ee). How can I improve the enantioselectivity?
A: Achieving high enantioselectivity is dependent on controlling the stereochemistry of the transition state.
-
Cause 1: Presence of Water (in non-aqueous systems). In many organocatalytic reactions run in organic solvents like DMSO or chloroform, trace amounts of water can disrupt the hydrogen-bonding network in the transition state, leading to a loss of stereocontrol.[14]
-
Solution: Use anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Cause 2: Incorrect Catalyst. While L-proline is a good starting point, it may not be optimal for this specific transformation. Sometimes, an inversion of enantioselectivity can occur with certain catalysts or supports.[15]
-
Solution: Screen different proline derivatives (e.g., diarylprolinol silyl ethers) which can offer greater steric hindrance and better stereochemical induction.
-
-
Cause 3: Solvent Choice. The solvent has a profound impact on the catalyst's conformation and the reaction's transition state.
Issue 3: Product Purification and Isolation
Q: I am having difficulty purifying the final product. Column chromatography gives poor separation and recovery.
A: this compound is a relatively polar molecule, which can make standard silica gel chromatography challenging.
-
Problem: The product streaks on the silica gel column or co-elutes with polar byproducts.
-
Solution 1: Use an Alternative Purification Method. For removing non-carbonyl impurities, a liquid-liquid extraction using a saturated sodium bisulfite solution is highly effective.[16][17] The bisulfite selectively forms a water-soluble adduct with the ketone, which can be separated from non-polar impurities. The ketone can then be regenerated by adding a base.[18]
-
Solution 2: Optimize Chromatography Conditions. If chromatography is necessary, consider using a more polar mobile phase (e.g., higher percentage of methanol or ethyl acetate in hexane). Deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent can help prevent streaking. Reverse-phase chromatography (C18 silica) may also be an option.
-
Solution 3: Distillation. If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be a scalable purification method.[19]
-
Quantitative Data Summary
The following table summarizes typical results for different synthetic approaches to chiral β-hydroxy ketones, providing a baseline for expected outcomes.
| Method | Catalyst / Reagent | Typical Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Organocatalysis | (S)-Proline (20 mol%) | DMSO | 25 | 24-72 | 60-85 | 80-95 | [12] |
| Organocatalysis | (S)-Proline (10 mol%) | MeOH / H₂O | 25 | 12-24 | 70-90 | >90 | [11] |
| Biocatalysis | Baker's Yeast (Immobilized) | Water / Glucose | 30-35 | 48 | ~75 | >93 | [2] |
Key Experimental Protocols
Protocol 1: Organocatalytic α-Hydroxymethylation using (S)-Proline
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq), (S)-proline (0.2 eq), and anhydrous DMSO (to 0.5 M concentration).
-
Reagent Addition: Add aqueous formaldehyde (37 wt. %, 1.5 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aq. NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or via sodium bisulfite extraction to yield the final product.
Protocol 2: Biocatalytic Reduction using Baker's Yeast
-
Yeast Activation: In a large Erlenmeyer flask, dissolve sucrose (40 g) and active dry Baker's Yeast (20 g) in warm tap water (200 mL, ~35°C). Stir the mixture for 30 minutes until vigorous fermentation (foaming) is observed.
-
Substrate Addition: Dissolve the precursor, 1,3-cyclohexanedione (1.0 eq), in a minimal amount of ethanol and add it dropwise to the yeast suspension.
-
Reaction: Stopper the flask with a cotton plug and stir at room temperature for 48-72 hours.
-
Workup: Add Celite to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude hydroxy ketone.
-
Purification: Purify the crude product as needed.
Visualizations
Experimental and Purification Workflow
Caption: General workflow for the synthesis, purification, and analysis.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: Decision tree for troubleshooting poor enantioselectivity.
Simplified Proline-Catalyzed Reaction Pathway
Caption: Simplified mechanism of (S)-proline catalyzed hydroxymethylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 12. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 13. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US2166584A - Purification of ketones - Google Patents [patents.google.com]
Technical Support Center: Oxidation of 3-(hydroxymethyl)cyclohexanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 3-(hydroxymethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the selective oxidation of 3-(hydroxymethyl)cyclohexanol?
The primary goal of a selective oxidation of 3-(hydroxymethyl)cyclohexanol is typically to target either the primary or the secondary alcohol. Depending on the chosen reagents and reaction conditions, the major expected products are:
-
3-(hydroxymethyl)cyclohexan-1-one: Resulting from the selective oxidation of the secondary alcohol.
-
3-formylcyclohexan-1-ol: Resulting from the selective oxidation of the primary alcohol.
Q2: What are the most common side reactions observed during the oxidation of 3-(hydroxymethyl)cyclohexanol?
Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. The most common side reactions include:
-
Over-oxidation: The primary alcohol can be further oxidized from an aldehyde to a carboxylic acid, and the secondary alcohol can potentially lead to ring-opening under harsh conditions.
-
Di-oxidation: Both the primary and secondary alcohols can be oxidized, yielding 3-formylcyclohexan-1-one, which can exist in equilibrium with a hydrated form.
-
Lactonization: If both alcohol groups are oxidized to a ketone and a carboxylic acid, subsequent intramolecular cyclization can form a lactone.
-
Reagent-specific byproducts: Depending on the oxidation method used (e.g., Swern, TEMPO), specific byproducts related to the reagents themselves can be generated.[1][2]
Q3: How can I selectively oxidize the primary alcohol in the presence of the secondary alcohol?
Achieving selective oxidation of the primary alcohol is possible using specific reagents that are more reactive towards less sterically hindered alcohols. TEMPO-based oxidation systems are known for their high chemoselectivity for primary alcohols over secondary alcohols.[3] Careful control of reaction conditions such as temperature and reaction time is crucial to prevent over-oxidation to the carboxylic acid.
Q4: What is the best approach to selectively oxidize the secondary alcohol?
Protecting the primary alcohol with a suitable protecting group (e.g., a silyl ether) is a common and effective strategy.[4] Once the primary alcohol is protected, the secondary alcohol can be oxidized using a variety of standard oxidizing agents. Subsequent deprotection will yield the desired 3-(hydroxymethyl)cyclohexan-1-one.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-oxidized product and a complex mixture of products.
| Possible Cause | Troubleshooting Step |
| Lack of selectivity | If targeting the secondary alcohol, protect the primary alcohol first. If targeting the primary alcohol, use a selective oxidizing agent like TEMPO.[3] |
| Over-oxidation | Reduce the reaction temperature and time. Use a milder oxidizing agent. For Swern oxidations, maintain temperatures below -60°C.[5][6] |
| Di-oxidation | Use a stoichiometric amount of the oxidizing agent. A slow addition of the oxidant can also improve selectivity. |
Issue 2: Formation of an unexpected lactone.
| Possible Cause | Troubleshooting Step |
| Over-oxidation and di-oxidation | The formation of a lactone suggests that both the primary alcohol was oxidized to a carboxylic acid and the secondary alcohol to a ketone, followed by intramolecular esterification.[7] |
| Harsh reaction conditions | Use milder reaction conditions and a more selective oxidizing agent to prevent the formation of the dicarboxylic acid or hydroxy acid precursor to the lactone. |
Issue 3: Presence of reagent-related impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Swern Oxidation Byproducts | Dimethyl sulfide is a common byproduct with a strong odor.[2] Rinsing glassware with a bleach solution can help to oxidize it to the odorless dimethyl sulfoxide. |
| TEMPO/Bleach Reaction | Chlorination of the starting material or product can occur.[8] Using alternative co-oxidants to bleach or carefully controlling the pH can mitigate this. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Oxidation of 3-(hydroxymethyl)cyclohexanol under Various Conditions.
| Oxidizing Agent | Desired Product | Yield (%) | Side Product(s) | Yield (%) |
| PCC (1 equiv) | 3-formylcyclohexan-1-ol | 65 | 3-(hydroxymethyl)cyclohexan-1-one, Di-oxidized product | 15, 10 |
| TEMPO/NaOCl | 3-formylcyclohexan-1-ol | 85 | 3-carboxycyclohexan-1-ol | 5 |
| Swern Oxidation | 3-formylcyclohexan-1-ol | 75 | Di-oxidized product | 10 |
| Protected Primary OH + Jones Reagent | 3-(hydroxymethyl)cyclohexan-1-one | 90 | - | - |
Experimental Protocols
Selective Oxidation of Primary Alcohol using TEMPO (Hypothetical Procedure)
-
Dissolve 3-(hydroxymethyl)cyclohexanol (1 mmol) in dichloromethane (10 mL).
-
Add TEMPO (0.1 mmol) and an aqueous solution of potassium bromide (0.1 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.1 mmol) while maintaining the pH at 9-10 with a bicarbonate buffer.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-formylcyclohexan-1-ol.
Visualizations
Caption: Potential reaction pathways in the oxidation of 3-(hydroxymethyl)cyclohexanol.
Caption: Troubleshooting workflow for low yield in the oxidation reaction.
References
- 1. byjus.com [byjus.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and enantioselectivity of (R)-3-(hydroxymethyl)cyclohexanone synthesis. The primary focus is on biocatalytic reduction, a highly effective method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy for synthesizing this compound with high enantiopurity?
The most reliable and stereoselective method is the biocatalytic asymmetric reduction of a suitable prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate. This transformation can be achieved using either whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated, purified enzymes such as (R)-specific alcohol dehydrogenases (ADHs). An ADH from Lactobacillus kefir (LkADH) is particularly effective as it exhibits anti-Prelog specificity, yielding the desired (R)-alcohol.[1][2][3]
Q2: My reaction yield is low. What are the common causes and solutions?
Low yields in biocatalytic reductions are typically linked to one of four issues: poor substrate solubility, unfavorable reaction equilibrium, inefficient cofactor regeneration, or product inhibition.
-
Substrate Solubility: Many organic ketone precursors are poorly soluble in the aqueous media required for biocatalysis, leading to low conversion rates.[4]
-
Reaction Equilibrium: Reductions using a co-substrate like isopropanol for cofactor regeneration are equilibrium-limited. The accumulation of the acetone byproduct can halt the reaction.
-
Solution: Remove the acetone byproduct as it forms. This can be done by performing the reaction under reduced pressure to continuously evaporate the low-boiling acetone, thereby shifting the equilibrium toward the product.[5]
-
-
Cofactor Regeneration: The reduction requires a hydride source, typically from the cofactor NADPH or NADH. If the cofactor is not efficiently regenerated, the reaction will stop.[7]
-
Product Recovery: The target molecule is polar and can be challenging to extract from the aqueous reaction medium.
-
Solution: After removing the biocatalyst (cells/enzyme), saturate the aqueous filtrate with sodium chloride (NaCl) to decrease the polarity of the aqueous phase. This will significantly improve extraction efficiency with organic solvents like ethyl acetate or diethyl ether.[8]
-
Q3: The enantiomeric excess (e.e.) of my (R)-product is poor. How can I improve it?
Poor enantioselectivity in Baker's yeast reductions is often due to the presence of multiple reductase enzymes with competing stereoselectivities (some produce (R)-alcohols, others produce (S)-alcohols).[2]
-
Optimize Yeast Conditions: "Starving" the yeast by pre-incubating it in a nutrient-poor medium for several days can activate enzymes that favor the production of one enantiomer.[8][9]
-
Use Additives: The addition of small amounts of additives, such as methyl vinyl ketone, has been shown to inhibit certain reductases, thereby improving the overall e.e. of the desired product.
-
Switch to a Specific Enzyme: The most robust solution is to move from a whole-cell system to a purified, stereoselective enzyme. Using an (R)-specific alcohol dehydrogenase, such as the one from Lactobacillus kefir, ensures high enantioselectivity (>99% e.e.) as it almost exclusively produces the (R)-enantiomer.[2][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or no conversion of starting material.
Problem 2: Both the ketone and the ester group of the precursor are reduced.
This can occur with powerful, non-specific reducing agents. The advantage of biocatalysis is its high chemoselectivity. Alcohol dehydrogenases will selectively reduce the ketone to a secondary alcohol while leaving the ester group untouched. If you are observing over-reduction, ensure you are not using a chemical reducing agent like sodium borohydride, which is less selective.
Problem 3: Product is difficult to isolate from the aqueous reaction mixture.
This compound is a polar diol-like molecule with significant water solubility.
-
Remove Biomass: First, filter the reaction mixture through a pad of Celite to completely remove the yeast cells or precipitated enzyme. This prevents emulsions during extraction.[8]
-
Saturate Aqueous Phase: Add solid NaCl to the aqueous filtrate until it is saturated. This "salting out" effect reduces the solubility of the organic product in water.[6]
-
Continuous Extraction: If simple extraction is still inefficient, use a continuous liquid-liquid extractor with a suitable solvent (e.g., ethyl acetate) for several hours to ensure complete recovery of the polar product.
Data and Protocols
Quantitative Data Summary
The following table summarizes representative results for biocatalytic reductions of cyclohexanone precursors and related molecules.
| Biocatalyst / Method | Substrate | Yield | e.e. (%) | Notes |
| Lactobacillus kefir ADH | Various Ketones | Up to 91% | >99% (R) | Demonstrates high (R)-selectivity and efficiency.[2] |
| Baker's Yeast | Ethyl Acetoacetate | 59-76% | ~85% (S) | A standard, well-documented procedure. Selectivity can be improved.[8][9] |
| Baker's Yeast | Ethyl 3-Oxohexanoate | ~70% | >95% | Use of glycerol as a co-solvent improves yield and extraction.[6] |
| Lipase (PPL-II) | rac-3-Hydroxycyclohexanone | 25% (acetate) | 91% (R) | Kinetic resolution method; resolves a racemic mixture.[11] |
Experimental Workflow
The general workflow for synthesis involves preparation, biocatalytic reduction, and product isolation.
Protocol: Asymmetric Reduction using Baker's Yeast
This protocol is adapted from established procedures for reducing β-keto esters and can be applied to ethyl 3-oxocyclohexanecarboxylate.[6][8][9]
1. Materials and Setup:
-
Round-bottom flask equipped with a magnetic stirrer.
-
Baker's yeast (20 g, fresh compressed yeast is preferred).
-
Sucrose (30 g).
-
Tap water (200 mL).
-
Ethyl 3-oxocyclohexanecarboxylate (1 g).
-
Celite (10 g).
-
Sodium chloride (NaCl).
-
Diethyl ether or Ethyl acetate for extraction.
-
Magnesium sulfate (anhydrous).
2. Procedure:
-
In the flask, dissolve the sucrose (30 g) in tap water (200 mL).
-
Add the Baker's yeast (20 g) to the sucrose solution. Stir the mixture at room temperature (~30°C) for 30-60 minutes to activate the yeast (you should observe fermentation/bubbling).
-
Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the fermenting suspension.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction's progress by TLC or GC by taking small aliquots, extracting with ethyl acetate, and analyzing the organic phase.
-
Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes.
-
Filter the entire mixture through a sintered glass funnel to remove the yeast and Celite. Wash the filter cake with a small amount of water (20 mL).
-
Transfer the aqueous filtrate to a separatory funnel. Add solid NaCl until the solution is saturated.
-
Extract the product from the saturated aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL portions).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product is a mixture of the target this compound and the corresponding ethyl ester. The ester can be hydrolyzed to the target diol by standard saponification (e.g., using NaOH in ethanol/water) if desired, followed by re-extraction. Purify the final product by silica gel column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. orgsyn.org [orgsyn.org]
- 9. ethz.ch [ethz.ch]
- 10. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrog… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Removal of Chromium Impurities from (R)-3-(hydroxymethyl)cyclohexanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-(hydroxymethyl)cyclohexanone, focusing specifically on the removal of chromium impurities resulting from oxidation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of chromium residues after the oxidation of the diol precursor to this compound using chromium-based reagents like Jones or Collins reagent.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent Green/Brown Color in Organic Layer After Aqueous Workup | Incomplete removal of chromium salts (Cr(III)). | 1. Additional Washes: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. 2. Complexation/Filtration: Treat the organic solution with a chelating agent like ethylenediaminetetraacetic acid (EDTA) disodium salt, followed by filtration through a pad of Celite® or silica gel to adsorb the chromium complexes. |
| Formation of an Emulsion During Extraction | High concentration of chromium salts or presence of fine chromium precipitates at the interface. | 1. Brine Addition: Add a small amount of saturated brine to the separatory funnel to help break the emulsion. 2. Filtration: Filter the entire mixture through a pad of Celite® to remove particulate matter before re-separating the layers. 3. Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can effectively separate the layers. |
| Low Yield of this compound After Purification | 1. Product Adsorption: The product may be adsorbed onto the chromium salts or the filter aid (e.g., Celite®, silica). 2. Incomplete Extraction: The product may have some water solubility, leading to loss in the aqueous phase. | 1. Thorough Washing of Precipitate: After filtering the chromium salts, wash the filter cake thoroughly with the organic solvent used for extraction. 2. Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product Contamination with Pyridine (from Collins Oxidation) | Incomplete removal of pyridine during the workup. | Wash the organic layer with aqueous copper sulfate (CuSO₄) solution. The copper ions will form a complex with pyridine, which can then be removed in the aqueous phase. Follow with a water wash to remove any residual copper salts. |
| Residual Chromium Detected by Analytical Methods (e.g., ICP-MS) | Inefficient precipitation or filtration of chromium species. | 1. pH Adjustment for Precipitation: Ensure the pH of the aqueous phase is adjusted to a range where chromium hydroxide (Cr(OH)₃) precipitation is optimal (typically pH 8-10) before filtration.[1][2] 2. Use of Flocculants: In some cases, the addition of a flocculant can aid in the precipitation and filtration of fine chromium particles. 3. Adsorbent Treatment: Pass the organic solution through a column of activated carbon or a specialized metal scavenger resin. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the chromium oxidation reaction with isopropanol?
A1: Isopropanol (2-propanol) is added to the reaction mixture after the primary oxidation is complete to reduce any remaining hazardous hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)).[3][4] This is a crucial step for safety and for facilitating the subsequent removal of chromium as insoluble Cr(III) salts. The color of the reaction mixture will typically change from orange/red to a green or blue-green color, indicating the reduction of Cr(VI).[3]
Q2: How can I effectively precipitate chromium salts from my reaction mixture?
A2: After quenching the reaction, the most common method for precipitating chromium salts is to neutralize the acidic reaction mixture. This is typically achieved by adding a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the solution is neutral or slightly basic (pH 7-8).[5] This causes the chromium(III) ions to precipitate as chromium hydroxide (Cr(OH)₃), which can then be removed by filtration.[1][2]
Q3: My final product still contains trace amounts of chromium. What are the regulatory limits for chromium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established limits for elemental impurities in pharmaceutical products. For chromium, the permitted daily exposure (PDE) depends on the route of administration. For oral drug products, the limit is often in the range of several hundred micrograms per day. It is crucial to consult the latest ICH Q3D and EMA guidelines for specific limits and to use sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual chromium levels in your API.
Q4: Are there alternative, non-chromium-based oxidation methods for synthesizing this compound?
A4: Yes, several greener and less toxic oxidation methods can be employed. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and catalytic aerobic oxidation using transition metals like ruthenium or palladium. While these methods avoid chromium contamination, they may present their own set of challenges regarding reagent handling, cost, and purification.
Q5: What is the visual indicator that the chromium(VI) has been successfully reduced to chromium(III)?
A5: A distinct color change from the initial orange or reddish-brown of the Cr(VI) reagent to a green or blue-green color is a reliable visual indicator of the reduction to Cr(III) species.[3][4]
Data Presentation: Chromium Removal Efficiency
The following table summarizes typical chromium removal efficiencies at different stages of purification. The exact values can vary based on the specific reaction conditions and scale.
| Purification Step | Typical Residual Chromium Level (ppm) | Removal Efficiency (%) |
| Initial Reaction Mixture (Post-Quench) | >10,000 | - |
| After Precipitation and Filtration | 100 - 500 | 95 - 99 |
| After Aqueous Washes | 10 - 50 | >99.5 |
| After Silica Gel Chromatography | <1 - 10 | >99.9 |
These values are illustrative and should be confirmed by analytical testing (e.g., ICP-MS) for each specific batch.
Experimental Protocols
Protocol 1: Jones Oxidation Workup and Chromium Precipitation
This protocol outlines the steps for quenching a Jones oxidation reaction and removing the bulk of the chromium salts.
-
Reaction Quenching:
-
Once the oxidation is complete (as determined by TLC or other monitoring), cool the reaction mixture in an ice bath.
-
Slowly add isopropanol dropwise until the color of the reaction mixture changes from orange/red to a consistent green.[3][4] Stir for an additional 15-20 minutes to ensure all Cr(VI) is reduced.
-
-
Solvent Removal (if necessary):
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If acetone was used as the solvent, remove the bulk of it under reduced pressure. This will help in the subsequent precipitation and filtration steps.
-
-
Precipitation of Chromium Salts:
-
Dilute the remaining residue with water and the desired extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8. You will observe the formation of a greenish precipitate (Cr(OH)₃).[5]
-
-
Filtration:
-
Filter the mixture through a pad of Celite® 545.
-
Wash the filter cake thoroughly with several portions of the extraction solvent to ensure complete recovery of the product.
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Collins Oxidation Workup
This protocol is tailored for the workup of a Collins oxidation, which is typically performed in dichloromethane (DCM).
-
Initial Filtration:
-
After the reaction is complete, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short plug of silica gel or Florisil® to adsorb the bulk of the chromium residues.
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with 1M hydrochloric acid (HCl) to remove pyridine.
-
Subsequently, wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Visualizations
Caption: Experimental workflow for chromium removal.
Caption: Troubleshooting logic for chromium workup issues.
References
Technical Support Center: Optimization of Pyridinium Chlorochromate (PCC) Oxidation of Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the PCC oxidation of alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the PCC oxidation of alcohols in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions can be due to several factors:
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Reagent Quality: PCC is sensitive to moisture and can degrade over time, appearing as a black tar instead of a yellow-orange solid.[1] Using old or improperly stored PCC can lead to low yields. It is recommended to use freshly opened or properly stored PCC.
-
Insufficient Reagent: A molar ratio of at least 1.5 equivalents of PCC to the alcohol is generally recommended. For some substrates, a larger excess may be necessary.
-
Reaction Time: While many PCC oxidations are complete within a few hours at room temperature, some less reactive alcohols may require longer reaction times.[2][3] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Solvent: Dichloromethane (DCM) is the most common and generally effective solvent for PCC oxidations.[5][6] Using other solvents might affect the reaction rate. For instance, the oxidation of cyclohexanol is significantly slower in DMSO compared to chloroform.[7]
Q2: I am observing the formation of a thick, black, or brown tar-like substance in my reaction mixture, making workup difficult. How can I prevent this and improve product isolation?
A2: The formation of a viscous residue, which is reduced chromium salts, is a well-known issue with PCC oxidations.[5] Here are some effective strategies to manage this:
-
Use of Adsorbents: Adding an inert solid support like Celite, molecular sieves, or silica gel to the reaction mixture before adding the PCC can greatly simplify the workup.[8][9] The chromium byproducts deposit onto these materials, which can then be easily removed by filtration.
-
Workup Procedure: After the reaction is complete, diluting the reaction mixture with a solvent like diethyl ether can help precipitate the chromium salts, which can then be removed by filtering through a pad of Celite or Florisil.
Q3: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this side reaction?
A3: PCC is known for its ability to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[8] However, over-oxidation can occur under certain conditions:
-
Presence of Water: The reaction must be conducted under anhydrous conditions. The presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized to a carboxylic acid.[8] Ensure that the solvent is dry and the reaction is protected from atmospheric moisture.
-
Reaction Solvent: The choice of solvent can influence the extent of over-oxidation. For example, using dimethylformamide (DMF) as a solvent can promote the over-oxidation of primary alcohols to carboxylic acids.[5] Dichloromethane is the preferred solvent to minimize this side reaction.[5][6]
Q4: My starting material or product contains acid-sensitive functional groups. How can I perform the PCC oxidation without causing degradation?
A4: PCC is acidic and can cause decomposition of substrates with acid-labile groups. To mitigate this, you can:
-
Use a Buffer: Adding a buffer such as sodium acetate or pyridine to the reaction mixture can neutralize the acidic components and protect sensitive functional groups.[5]
-
Consider an Alternative Reagent: If your substrate is highly acid-sensitive, you might consider using a less acidic oxidizing agent like Pyridinium Dichromate (PDC) or other modern oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for a PCC oxidation?
A1: A common stoichiometry is 1.5 equivalents of PCC per equivalent of alcohol. However, for less reactive alcohols or to ensure complete conversion, a larger excess (up to 3 equivalents) might be used.
Q2: How can I monitor the progress of my PCC oxidation?
A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[4] A spot of the reaction mixture is compared to a spot of the starting alcohol. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.
Q3: What is the general workup procedure for a PCC oxidation?
A3: A typical workup involves diluting the reaction mixture with a solvent like diethyl ether to precipitate the chromium salts. The mixture is then filtered through a pad of an adsorbent like Celite, Florisil, or silica gel to remove the solid byproducts. The filtrate is then washed with aqueous solutions (e.g., sodium bicarbonate, brine) and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) before the solvent is removed under reduced pressure.
Q4: Are there any safety concerns associated with PCC?
A4: Yes, chromium(VI) compounds, including PCC, are toxic and should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.
Q5: Can PCC be used to oxidize secondary alcohols?
A5: Yes, PCC is very effective for the oxidation of secondary alcohols to ketones.[6]
Data Presentation
Table 1: Reaction Times and Yields for PCC Oxidation of Various Alcohols
| Alcohol Substrate | Product | Reaction Time (hours) | Yield (%) | Notes |
| 1-Propanol | Propanal | 10 | 16.7 | PCC on activated carbon |
| 1-Pentanol | Pentanal | 10 | 18.3 | PCC on activated carbon |
| Isobutyl alcohol | 2-Methylpropanal | 24 | 13.9 | PCC on activated carbon |
| Benzyl alcohol | Benzaldehyde | 3 | 81-86 | In chloroform at reflux |
| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 3 | 46 | In chloroform at reflux |
| Cyclohexanol | Cyclohexanone | 24 | Low | In chloroform |
| 4-t-Butylcyclohexanol | 4-t-Butylcyclohexanone | - | Moderate | - |
| 2-Octanol | 2-Octanone | 3 | Low | In chloroform at reflux |
| Cinnamyl alcohol | Cinnamaldehyde | 0.33 | - | Reflux in DCM |
Data synthesized from multiple sources with varying reaction conditions.[3][7]
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde (e.g., Benzyl Alcohol to Benzaldehyde)
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite (an equal weight to PCC) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM used).
-
Filter the mixture through a short pad of silica gel or Florisil, washing the pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M aqueous NaOH, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by distillation or column chromatography on silica gel as needed.
Protocol 2: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone (e.g., Cyclohexanol to Cyclohexanone)
-
Follow the same setup as in Protocol 1, using the secondary alcohol as the substrate.
-
The reaction time may vary depending on the reactivity of the alcohol. Monitor by TLC for the disappearance of the starting material.
-
The workup procedure is identical to that described in Protocol 1.
-
The resulting ketone can be purified by distillation or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the PCC oxidation of an alcohol.
Caption: Troubleshooting decision tree for common PCC oxidation issues.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
troubleshooting tar formation in pyridinium chlorochromate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during pyridinium chlorochromate (PCC) mediated oxidation reactions, with a specific focus on mitigating and managing tar formation.
Troubleshooting Guide: Tar Formation in PCC Reactions
Tar formation is a frequently observed side reaction in PCC oxidations, leading to difficulties in product isolation and reduced yields. This guide provides a systematic approach to troubleshooting this issue.
Problem: Formation of a sticky, dark brown or black tar during the reaction or workup.
This is often due to the precipitation of chromium byproducts and polymerization of the starting material or product.
| Potential Cause | Recommended Solution | Underlying Principle |
| Precipitation of Chromium Salts | Add an inert adsorbent such as Celite®, silica gel, or powdered molecular sieves to the reaction mixture before adding the PCC.[1][2][3][4][5] | The high surface area of the adsorbent provides a support for the chromium byproducts to deposit onto, preventing them from forming a viscous tar that can trap the product.[3][4][5] |
| Acid-Sensitivity of Substrate | For acid-labile substrates, add a buffer such as sodium acetate to the reaction mixture.[5] | PCC is acidic and can cause degradation or polymerization of sensitive functional groups. A buffer neutralizes the excess acid.[6][4][5] |
| Presence of Water | Ensure the reaction is performed under strictly anhydrous conditions. Use anhydrous solvents and dry glassware.[6] | Water can react with the aldehyde product to form a hydrate, which may be susceptible to further oxidation or side reactions, contributing to tar formation.[1][2] |
| Over-oxidation | Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times can lead to side reactions and degradation of the desired product. |
| Reaction Concentration | Maintain appropriate solvent volume. A typical concentration is using 5 volumes of solvent relative to the substrate.[6] | Highly concentrated reactions can increase the likelihood of intermolecular side reactions leading to polymers. |
Frequently Asked Questions (FAQs)
Q1: What is the "tar" that forms in PCC reactions?
A1: The tar is typically a mixture of reduced chromium species (Cr(IV)), pyridinium hydrochloride, and potentially polymerized starting material or product.[7][3] This mixture is often a sticky, dark, insoluble material that complicates product isolation.[7][3][4]
Q2: How can I prevent the tar from coating my flask?
A2: The most effective method is to add an inert solid like Celite®, silica gel, or molecular sieves to the reaction flask before starting the reaction.[1][2][3][4][5][8] The tar-like byproducts will adsorb onto the surface of these materials, making them easier to handle and remove by filtration.[3][5]
Q3: My substrate is sensitive to acid. Can I still use PCC?
A3: Yes, but with precautions. PCC is acidic, which can be problematic for acid-labile compounds.[6][4] To mitigate this, you can add a buffer, such as sodium acetate or carbonate, to the reaction mixture.[5] Alternatively, consider using a less acidic reagent like Pyridinium Dichromate (PDC).[4][5]
Q4: What is the best solvent for PCC oxidations?
A4: Dichloromethane (CH₂Cl₂) is the most commonly used and recommended solvent for PCC oxidations as it is relatively inert and effectively solubilizes many organic compounds.[6][3][5]
Q5: How do I remove the chromium byproducts during workup?
A5: The standard workup procedure involves diluting the reaction mixture with a solvent like diethyl ether and then filtering it through a pad of Celite® or silica gel.[6][3] This filtration effectively removes the solid chromium salts and the adsorbent they are coated on. The filtrate can then be further purified.
Q6: Are there any alternatives to PCC that are less prone to tar formation?
A6: Yes, several modern oxidation reagents are known for cleaner reactions. These include:
-
Swern Oxidation (DMSO, oxalyl chloride)[6]
These reagents are often less toxic than chromium-based oxidants.[6]
Experimental Protocols
Standard Protocol for PCC Oxidation with Tar Mitigation
This protocol is for the oxidation of a primary alcohol to an aldehyde.
Materials:
-
Primary alcohol (1 equivalent)
-
Pyridinium Chlorochromate (PCC) (1.2 - 1.5 equivalents)
-
Celite® or silica gel (a layer of about 2-3 cm in the reaction flask)
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Anhydrous dichloromethane (CH₂Cl₂) (approx. 5-10 volumes)
-
Anhydrous diethyl ether (for workup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add a layer of Celite® or silica gel.
-
Add the primary alcohol (1 eq.) and anhydrous dichloromethane (5 volumes).
-
Stir the suspension at room temperature under an inert atmosphere.
-
Slowly add PCC (1.2 eq.) to the mixture in portions. The reaction is exothermic, and the mixture will turn a brownish-orange color.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[6]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (an equal volume to the dichloromethane).
-
Filter the suspension through a pad of silica gel or Celite® in a sintered glass funnel, washing thoroughly with additional diethyl ether.
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Combine the organic filtrates and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, purify the product by column chromatography.
Visualizations
PCC Oxidation Mechanism
The following diagram illustrates the key steps in the oxidation of a primary alcohol to an aldehyde using PCC.
Caption: Mechanism of PCC oxidation of a primary alcohol.
Troubleshooting Workflow for Tar Formation
This flowchart provides a logical sequence of steps to address tar formation in PCC reactions.
Caption: Troubleshooting workflow for tar formation in PCC reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]
- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
alternative oxidizing agents to PCC for alcohol oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative oxidizing agents to Pyridinium Chlorochromate (PCC) for the oxidation of primary and secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to PCC for alcohol oxidation?
A1: While effective, Pyridinium Chlorochromate (PCC) is a chromium(VI)-based reagent, which raises several concerns:
-
Toxicity: Chromium(VI) compounds are toxic and carcinogenic.[1][2]
-
Disposal: Waste disposal of chromium reagents is problematic and environmentally hazardous.
-
Reaction Conditions: PCC reactions can sometimes be messy, producing a brown tar that complicates product purification.[3][4]
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Acidity: PCC is acidic and may not be suitable for acid-sensitive substrates.[5]
Modern alternatives often offer milder reaction conditions, greater selectivity, easier workup, and a better safety profile.[3][6][7]
Q2: What are the most common and effective alternatives to PCC for oxidizing primary alcohols to aldehydes?
A2: Several excellent alternatives to PCC exist for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. The most common include:
-
Dess-Martin Periodinane (DMP): A mild and highly selective hypervalent iodine reagent.[8][9]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[10][11]
-
TEMPO-catalyzed Oxidations: Employs a stable nitroxyl radical catalyst with a co-oxidant.[12][13][14]
-
2-Iodoxybenzoic Acid (IBX): Another hypervalent iodine reagent, often used in DMSO or as a suspension.[15]
-
Manganese Dioxide (MnO₂): Particularly effective for the selective oxidation of allylic and benzylic alcohols.[16][17][18][19][20]
Q3: How do I choose the best alternative oxidizing agent for my specific substrate?
A3: The choice of oxidant depends on several factors, including the substrate's functional group tolerance, steric hindrance, and the desired scale of the reaction. The following decision-making workflow can guide your selection:
References
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 16. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 17. nanotrun.com [nanotrun.com]
- 18. Manganese Dioxide [commonorganicchemistry.com]
- 19. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 20. youtube.com [youtube.com]
preventing racemization of (R)-3-(hydroxymethyl)cyclohexanone
Welcome to the Technical Support Center for the handling and preservation of (R)-3-(hydroxymethyl)cyclohexanone. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the racemization of this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity[1]. For this compound, maintaining its specific three-dimensional structure (stereochemistry) is critical, as different enantiomers can have vastly different biological and pharmacological effects[2]. Loss of enantiomeric purity can lead to inactive or even harmful products in a drug development pipeline.
Q2: What is the primary chemical mechanism causing racemization in this compound?
A2: The primary mechanism is keto-enol tautomerism. The chiral center in this compound is the carbon atom to which the hydroxymethyl group is attached (the α-carbon). In the presence of an acid or a base, a proton can be removed from this α-carbon, forming a planar enol or enolate intermediate[1][3][4]. When this planar, achiral intermediate is reprotonated, it can occur from either face of the molecule with equal probability, leading to the formation of both the (R) and (S) enantiomers and, eventually, a racemic mixture[1][3].
Q3: Which experimental conditions are most likely to induce racemization?
A3: The following conditions significantly increase the risk of racemization:
-
Presence of Acids or Bases: Even catalytic amounts of acid or base can accelerate the enolization process[1][3][5]. This includes acidic or basic functional groups on chromatography media (e.g., residual acid on silica gel, basic alumina), or contaminants in solvents.
-
Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for enolization and can accelerate racemization[6].
-
Protic Solvents: Solvents that can donate or accept protons (like water or alcohols) can facilitate the proton transfer steps involved in enolization.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Decreased ee after aqueous workup | The aqueous solution was acidic or basic. | Neutralize the reaction mixture carefully to a pH of ~7 before extraction. Use a buffered wash (e.g., phosphate buffer, pH 7) instead of plain water if the compound is sensitive. |
| Decreased ee after column chromatography | Standard silica gel can be acidic. Alumina can be basic. | Use deactivated/neutralized silica gel (e.g., by pre-treating with a triethylamine solution in the eluent and then flushing). Alternatively, consider using a different purification method like crystallization or prep-TLC on a neutral phase. |
| Decreased ee during solvent removal (rotary evaporation) | The sample was heated for an extended period. Residual acid or base in the sample was concentrated during evaporation. | Use the lowest possible temperature for evaporation. Ensure the sample is fully neutralized before concentration. For highly sensitive compounds, consider azeotropic removal with a non-polar solvent or lyophilization. |
| Decreased ee during long-term storage | The compound was stored neat at room temperature. The storage solvent was not inert. The container or atmosphere had acidic/basic contaminants. | Store the compound in a dilute solution in a dry, aprotic, and non-polar solvent (e.g., toluene, hexane) at low temperatures (-20°C or below). Store under an inert atmosphere (e.g., Argon or Nitrogen). |
Data Presentation: Stability Under Various Conditions
The following table provides illustrative data on the stability of this compound, as measured by the change in enantiomeric excess (ee) over time.
| Condition | Solvent | Temperature | Initial ee (%) | ee after 24h (%) | ee after 72h (%) | Notes |
| A: Mildly Acidic | Toluene + 0.1% Acetic Acid | 25°C | 99.5 | 95.2 | 88.1 | Demonstrates acid-catalyzed racemization. |
| B: Mildly Basic | Toluene + 0.1% Triethylamine | 25°C | 99.5 | 92.0 | 81.5 | Demonstrates base-catalyzed racemization. |
| C: Neutral, Aprotic | Toluene | 25°C | 99.5 | 99.4 | 99.3 | High stability in neutral, aprotic conditions. |
| D: Neutral, Protic | Ethanol | 25°C | 99.5 | 98.8 | 97.5 | Protic solvent slightly accelerates racemization compared to aprotic. |
| E: Neutral, Low Temp | Toluene | -20°C | 99.5 | >99.5 | >99.5 | Optimal storage condition for maintaining enantiopurity. |
Key Experimental Protocols
Protocol 1: Neutral Workup Post-Reaction
This protocol is designed to isolate this compound from a reaction mixture while minimizing exposure to acidic or basic conditions.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0°C in an ice bath.
-
Quenching: Slowly add a saturated solution of ammonium chloride (NH₄Cl, a mild acid salt buffer) to quench the reaction. Monitor the pH of the aqueous layer using pH paper and adjust to ~7 with dilute phosphate buffer if necessary. Avoid strong acids or bases.
-
Extraction: Extract the product with a non-polar, aprotic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with:
-
A pH 7 phosphate buffer solution.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), which is neutral. Avoid magnesium sulfate (MgSO₄) which can be slightly acidic.
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution in vacuo at a low temperature (<30°C). Do not evaporate to complete dryness if the compound is a viscous oil; co-evaporate with toluene to remove residual volatile impurities.
Protocol 2: Long-Term Storage
This protocol ensures the long-term stability and enantiopurity of the isolated compound.
-
Solvent Selection: Dissolve the purified this compound in a dry, aprotic, and non-polar solvent like toluene to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Transfer the solution to a clean, dry vial. Purge the vial with an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace air and moisture.
-
Sealing: Seal the vial tightly with a Teflon-lined cap. For extra protection, wrap the cap seal with Parafilm.
-
Storage Conditions: Place the sealed vial in a freezer at -20°C or lower. Ensure the vial is clearly labeled with the compound name, concentration, solvent, and date.
Visualizations
Racemization Mechanism
Caption: Acid/base-catalyzed racemization via a planar enol intermediate.
Recommended Experimental Workflow
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Racemization of ketones in presence of catalytic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Large-Scale Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure following the large-scale synthesis of (R)-3-(hydroxymethyl)cyclohexanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this critical phase of production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound, presented in a question-and-answer format.
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
-
Question: I am observing a stable emulsion between the aqueous and organic layers during extraction, making phase separation difficult. What can I do to break the emulsion?
-
Answer: Emulsion formation is a common issue, especially in large-scale extractions. Here are several strategies to resolve it:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction vessel multiple times. This can prevent the formation of a tight emulsion.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the two layers.[1]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Filtration: In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break up the emulsion.[1]
-
Centrifugation: If the scale allows, centrifuging the mixture can effectively separate the layers.[1]
-
Issue 2: Low Yield of Isolated Product
-
Question: After the workup, the yield of this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yield can stem from several factors throughout the workup process. Consider the following:
-
Incomplete Extraction: Due to the presence of both a hydroxyl and a ketone group, the target molecule has some water solubility. Ensure you are performing multiple extractions (at least 3-4) with an appropriate organic solvent to maximize recovery from the aqueous layer.
-
Product Decomposition: Beta-hydroxy ketones can be susceptible to dehydration, especially under acidic or basic conditions with heating.[2][3] Ensure that the temperature is kept low during the workup and that any acidic or basic washes are performed quickly and at reduced temperatures.
-
Improper pH Adjustment: The pH of the aqueous layer can influence the partitioning of the product. Before extraction, ensure the pH is neutral or slightly acidic to suppress the enolate formation of the ketone, which could lead to side reactions.
-
Choice of Extraction Solvent: A solvent with appropriate polarity is crucial. While highly nonpolar solvents may not efficiently extract the product, overly polar solvents might co-extract water and impurities. A moderately polar solvent like ethyl acetate or dichloromethane is often a good starting point.
-
Issue 3: Product Purity Issues
-
Question: The isolated this compound is impure. What are common impurities and how can I remove them?
-
Answer: Common impurities can include unreacted starting materials, byproducts, and residual solvent.
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Unreacted Starting Material: If the reaction has not gone to completion, you may have residual starting material. This can often be removed by column chromatography.
-
Byproducts of Aldol Condensation: The product itself can potentially undergo self-condensation or react with remaining starting material, especially under non-neutral pH conditions. Careful pH control during the workup is essential.
-
Solvent and Reagent Residues: Ensure that the organic layers are thoroughly washed to remove any water-soluble reagents. The final product should be dried under high vacuum to remove residual extraction solvent.
-
Purification: For high purity, column chromatography on silica gel is a standard method. A gradient elution with a solvent system like hexanes/ethyl acetate is typically effective. Distillation under reduced pressure is another potential purification method, although care must be taken to avoid thermal decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the liquid-liquid extraction of this compound?
A1: Ethyl acetate is a commonly used and effective solvent for extracting moderately polar compounds like this compound. Dichloromethane can also be used. The choice may depend on the specific impurities present and the subsequent purification steps.
Q2: What is the best drying agent for the organic extracts?
A2: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents. For large-scale operations, Na₂SO₄ is often preferred due to its lower cost and clumping properties which can indicate when the solution is dry.
Q3: Can I store the crude product before purification?
A3: It is generally recommended to proceed with purification as soon as possible. Beta-hydroxy ketones can be unstable over long periods, potentially leading to degradation.[4][5] If storage is necessary, it should be at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the key physical properties of 3-(hydroxymethyl)cyclohexanone?
A4: The following table summarizes some of the key physical properties.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Data not readily available, likely requires vacuum distillation |
| Solubility | Soluble in polar organic solvents. Appreciable solubility in water. |
(Data sourced from various chemical supplier and database entries)
Experimental Protocols
General Workup Procedure for Large-Scale Synthesis
-
Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add a quenching solution (e.g., saturated aqueous ammonium chloride or water) while monitoring the temperature to keep it below 10 °C.
-
Phase Separation: Transfer the quenched reaction mixture to a large separatory funnel or a jacketed reactor with a bottom outlet valve. Allow the layers to separate. Remove the aqueous layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three to four times. The volume of the extraction solvent for each wash should be approximately one-third of the aqueous layer volume.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Deionized water to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate if the reaction was conducted under acidic conditions to neutralize any remaining acid.
-
Saturated aqueous sodium chloride (brine) to help break any emulsions and remove excess water.
-
-
Drying: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Stir for at least 30 minutes to ensure complete drying.
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Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: General workup workflow.
Caption: Troubleshooting common issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Monitoring (R)-3-(hydroxymethyl)cyclohexanone Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving (R)-3-(hydroxymethyl)cyclohexanone using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting TLC solvent system for monitoring reactions with this compound?
A1: A good starting point for a molecule like this compound, which contains both a moderately polar ketone and a polar alcohol functional group, is a mixture of a non-polar and a polar solvent.[1][2] We recommend starting with a 1:1 mixture of hexane and ethyl acetate.[1] You can then adjust the ratio to achieve optimal separation.
Q2: How can I visualize the spots of this compound and related reactants/products on the TLC plate?
A2: this compound is not expected to be strongly UV-active due to the lack of a suitable chromophore.[3][4] Therefore, a chemical stain is necessary for visualization. Several stains are effective for both ketones and alcohols:
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p-Anisaldehyde stain: This is a general-purpose stain for many nucleophiles, including alcohols, as well as for aldehydes and ketones.[3]
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Vanillin stain: Similar to p-anisaldehyde, this stain is effective for visualizing alcohols, aldehydes, and ketones.[3]
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Potassium permanganate (KMnO₄) stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[5]
-
2,4-Dinitrophenylhydrazine (DNP) stain: This stain is highly selective for aldehydes and ketones, which will appear as orange or yellow-red spots.[1][6]
Q3: How do I interpret the TLC plate when monitoring my reaction?
A3: To effectively monitor a reaction, it is crucial to spot three lanes on your TLC plate:
-
Starting Material (SM): A pure sample of your limiting reactant.
-
Co-spot (C): A mixture of the starting material and the reaction mixture.
-
Reaction Mixture (RM): An aliquot from your reaction.[4]
As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane decrease in intensity, while a new spot corresponding to the product appears.[5] The co-spot helps to confirm that the new spot is not the starting material, especially if their Rf values are similar.[4] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]
Q4: What are the expected relative Rf values for the starting material and products in common reactions of this compound?
A4: The Rf value is inversely proportional to the polarity of the compound. More polar compounds will have lower Rf values.
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Oxidation of the alcohol: The product, a keto-aldehyde or keto-acid, will be more polar than the starting material, resulting in a lower Rf value.
-
Reduction of the ketone: The product, a diol, will be more polar than the starting material, also resulting in a lower Rf value.
-
Protection of the alcohol (e.g., as a silyl ether): The product will be less polar than the starting material, resulting in a higher Rf value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking | - Sample is too concentrated (overloaded).- Compound is highly acidic or basic.- Compound is unstable on the silica gel. | - Dilute your sample before spotting.- Add a small amount of acetic acid or triethylamine (0.1-1%) to the eluent.- Use a different stationary phase (e.g., alumina) or run the TLC quickly and develop it immediately. |
| No spots are visible after staining | - Sample is too dilute.- The chosen stain is not appropriate for the functional groups.- Compound may have evaporated from the plate if it is volatile. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Try a more universal stain like potassium permanganate or a different specific stain (e.g., DNP for ketones).- Dry the plate gently at room temperature before staining. |
| Spots are at the baseline (Rf ≈ 0) | - The eluent is not polar enough. | - Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture). You could also switch to a more polar solvent system, such as dichloromethane/methanol.[1][2] |
| Spots are at the solvent front (Rf ≈ 1) | - The eluent is too polar. | - Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[2] |
| Reactant and product spots are not well-separated | - The polarity of the eluent is not optimal.- The stationary phase is not providing enough selectivity. | - Systematically vary the solvent ratio of your eluent to find the optimal separation.- Try a different solvent system with different polarity characteristics (e.g., dichloromethane/acetone).- Consider using a different type of TLC plate (e.g., alumina). |
| Uneven solvent front | - The TLC plate was not placed vertically in the developing chamber.- The adsorbent has flaked off the edges of the plate. | - Ensure the plate is standing straight in the chamber.- Handle the TLC plates carefully to avoid damaging the stationary phase. |
Experimental Protocol: Monitoring a Reaction by TLC
This protocol provides a detailed methodology for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Forceps
-
UV lamp (optional, for checking for UV-active impurities)
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Staining solution (e.g., p-anisaldehyde stain)
-
Heat gun or hot plate
Procedure:
-
Prepare the Developing Chamber:
-
Pour the chosen eluent (e.g., 1:1 hexane/ethyl acetate) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.
-
Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil and ruler, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Mark three equally spaced points on the origin line for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spot the TLC Plate:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) to prepare a dilute solution.
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" mark on the origin line. The spot should be as small as possible (1-2 mm in diameter).
-
Take a small aliquot of your reaction mixture and, if necessary, dilute it with a volatile solvent.
-
Apply a small spot of the reaction mixture to the "RM" mark.
-
For the co-spot, first apply a spot of the starting material to the "C" mark, let it dry, and then apply a spot of the reaction mixture directly on top of it.
-
-
Develop the TLC Plate:
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 0.5-1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a well-ventilated area.
-
If your compounds might be UV-active, you can first examine the plate under a UV lamp.
-
Submerge the plate in the chosen staining solution using forceps.
-
Remove the plate and gently wipe the excess stain from the back with a paper towel.
-
Carefully heat the plate with a heat gun or on a hot plate until the spots appear. Be cautious not to overheat, as this can char the plate and obscure the spots.
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Circle the visualized spots with a pencil.
-
-
Analyze the Results:
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Compare the spots in the "RM" lane to the "SM" lane to determine the extent of the reaction.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting logic for common TLC problems.
References
Technical Support Center: Navigating Viscous Materials in PCC Oxidation Workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing viscous materials encountered during the workup of pyridinium chlorochromate (PCC) oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the formation of viscous, tar-like materials during a PCC oxidation workup?
A1: The formation of viscous materials is a common issue in PCC oxidations.[1][2] This "nasty brown tar" or "black tar" is primarily composed of reduced chromium salts and other reagent-derived byproducts.[1][2][3][4] These byproducts can trap the desired product, complicating its isolation and reducing the overall yield.[2]
Q2: How can I prevent the reaction mixture from becoming an unmanageable tar?
A2: A proactive approach is to add an inert solid support to the reaction mixture before starting the oxidation.[1][5] Commonly used supports include Celite, silica gel, powdered molecular sieves, or magnesium sulfate.[1] These materials adsorb the chromium byproducts as they form, keeping them as a manageable powder that can be easily filtered off.[1][3]
Q3: My reaction mixture has already formed a viscous tar. What are my options for workup?
A3: If a tar has already formed, the most effective solution is to dilute the reaction mixture with a suitable solvent, typically diethyl ether, and then filter it through a pad of a filter aid like Celite or Florisil.[6][7][8] It may be necessary to triturate the tar with the solvent to dissolve the product and free it from the chromium residue. In some cases, scraping the solid residues may be necessary.[6]
Q4: What is the recommended general procedure for a clean PCC oxidation workup?
A4: A general and effective workup procedure involves diluting the reaction mixture with a solvent like diethyl ether and filtering it through a plug of silica gel or Celite. This helps to remove the solid chromium byproducts efficiently. The filtrate can then be washed with water and brine, dried, and concentrated to yield the crude product.[9]
Q5: Are there any specific safety precautions I should take when handling PCC and its byproducts?
A5: Yes, chromium(VI) compounds like PCC are toxic and should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves and safety glasses, is essential. The chromium-containing waste should be disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guide: Dealing with Viscous Materials
This table summarizes key quantitative data for different workup strategies to manage viscous materials in PCC oxidations.
| Workup Additive | Ratio of Additive to PCC (w/w) | Key Protocol Step | Expected Outcome |
| Celite | ~2:1 | Add Celite to the reaction mixture and stir before filtering through a Celite pad.[10] | Adsorbs chromium byproducts, facilitating easy filtration.[9] |
| Silica Gel | 1:1 | Grind PCC with silica gel before adding to the reaction mixture.[3] | Simplifies workup and purification of the product.[11][12] |
| Florisil | ~1.2:1 | Add Florisil to the completed reaction mixture and stir vigorously before filtration.[13] | Efficiently removes chromium salts.[8] |
Detailed Experimental Protocols
Protocol 1: Workup using Celite
-
To the reaction mixture, add Celite (approximately 2g for a reaction with ~1g of PCC).
-
Stir the suspension vigorously for 5-10 minutes.
-
Prepare a filtration funnel with a pad of Celite.
-
Filter the reaction mixture through the Celite pad, washing the reaction flask and the filter cake with diethyl ether or dichloromethane (DCM) to ensure complete transfer of the product.[9]
-
Combine the organic filtrates, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: PCC on Silica Gel
-
Prior to setting up the oxidation, grind pyridinium chlorochromate (PCC) with an equal weight of silica gel until a free-flowing orange powder is obtained.[3]
-
Add the PCC/silica gel mixture to the solution of the alcohol in dichloromethane (DCM).
-
Upon completion of the reaction, dilute the mixture with diethyl ether.
-
Filter the suspension through a short column of silica gel or a sintered glass funnel.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.[3]
Protocol 3: Workup using Florisil
-
Once the reaction is complete (as monitored by TLC), add Florisil to the reaction mixture (approximately 2g for a reaction with ~1.7g of PCC).[13]
-
Stir the resulting slurry vigorously for at least 5 minutes.
-
Filter the mixture through a pad of Florisil or a sintered glass funnel.
-
Wash the reaction flask and the filter cake thoroughly with diethyl ether or DCM.
-
Combine the organic filtrates, and if necessary, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
Troubleshooting Workflow
Caption: Troubleshooting workflow for viscous PCC oxidation workups.
References
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ChemicalDesk.Com: Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent [allchemist.blogspot.com]
- 7. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 8. Workup [chem.rochester.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Pyridinium Chlorochromate (PCC) [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. chegg.com [chegg.com]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of (R)-3-(hydroxymethyl)cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during the stereoselective hydrogenation of (R)-3-(hydroxymethyl)cyclohexanone derivatives. The information is designed to help researchers identify, mitigate, and resolve common issues encountered in this critical synthetic step.
Troubleshooting Guide
This guide addresses specific problems observed during the hydrogenation of this compound derivatives. For each issue, potential causes are listed, along with recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| 1. Low or No Catalytic Activity | a. Catalyst Poisoning: Presence of contaminants such as sulfur, nitrogen compounds, halides, or heavy metals.[1] b. Inactive Catalyst: Catalyst may have been improperly handled or stored, leading to oxidation. c. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal. | a. Identify and Remove Poison: Analyze starting materials and solvents for potential poisons. Purify materials if necessary. Consider using a guard bed to trap poisons before they reach the catalyst bed. b. Catalyst Activation/Regeneration: Follow the recommended activation procedure for the specific catalyst. If poisoning is suspected, attempt a regeneration protocol (see Experimental Protocols section). c. Optimize Conditions: Review literature for optimal conditions for the specific catalyst and substrate. Perform small-scale experiments to screen different temperatures, pressures, and solvents. |
| 2. Decreased Reaction Rate Over Time | a. Gradual Catalyst Poisoning: Low levels of contaminants in the feed stream are slowly deactivating the catalyst. b. Catalyst Leaching: The active metal may be leaching from the support into the reaction mixture. c. Mechanical Degradation: Catalyst particles may be breaking down, leading to a loss of active surface area. | a. Feed Purification: Implement a more rigorous purification of starting materials and solvents. b. Catalyst Stability: Analyze the reaction mixture for dissolved metal. Consider a different catalyst support or immobilization technique to improve stability. c. Gentle Agitation: Ensure that stirring or agitation is not too vigorous, which can cause physical damage to the catalyst. |
| 3. Poor Stereoselectivity | a. Catalyst Modifier Issues: The chiral modifier may be absent, degraded, or used in the wrong concentration. b. Competing Reactions: Side reactions may be occurring that are not stereoselective. c. Catalyst Poisoning: Some poisons can selectively block the sites responsible for stereocontrol. | a. Verify Modifier: Check the purity and concentration of the chiral modifier. Ensure it is added correctly to the reaction. b. Optimize Conditions: Adjust reaction temperature and pressure to favor the desired stereoselective pathway. c. Identify and Remove Poison: Analyze for poisons that may be affecting stereoselectivity. |
| 4. Formation of Unexpected Byproducts | a. Over-hydrogenation: The desired product is further reduced to an undesired species. b. Side Reactions: The catalyst may be promoting unintended reactions of the starting material or product. c. Impurities in Starting Material: Contaminants in the starting material may be reacting to form byproducts. | a. Adjust Reaction Time/Conditions: Monitor the reaction closely and stop it once the starting material is consumed. Lowering temperature or pressure can sometimes reduce over-hydrogenation. b. Catalyst Screening: Test different catalysts that may be more selective for the desired transformation. c. Purify Starting Materials: Ensure the purity of the this compound starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of functionalized cyclohexanones?
A1: The most common catalyst poisons are sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (e.g., amines, pyridines), halides (e.g., chlorides, bromides), and heavy metals.[1] These can originate from starting materials, reagents, solvents, or leaching from equipment. For example, residual pyridine from a preceding reaction step can act as a poison for rhodium catalysts.[2]
Q2: Which catalysts are typically used for the hydrogenation of this compound derivatives and how susceptible are they to poisoning?
A2: Ruthenium, Rhodium, and Palladium-based catalysts are commonly employed for this transformation.
-
Ruthenium catalysts are often used for their high activity in ketone hydrogenation but can be susceptible to poisoning by sulfur and nitrogen compounds.
-
Rhodium catalysts are also highly active and can provide excellent stereoselectivity, but they are known to be poisoned by nitrogen-containing compounds.
-
Palladium catalysts (e.g., Pd/C) are widely used in hydrogenation, but their activity can be diminished by halides and sulfur compounds.[3]
Q3: How can I detect the presence of catalyst poisons in my reaction?
A3: A gradual or sudden drop in reaction rate or a change in selectivity can indicate catalyst poisoning. To confirm, you can analyze your starting materials, solvents, and reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metals.
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Yes, in many cases, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison and the catalyst. Common regeneration techniques include washing with solvents to remove adsorbed impurities, treatment with a mild oxidizing or reducing agent, or thermal treatment.[2][3][4] Specific protocols should be followed for each type of catalyst and poison (see Experimental Protocols section).
Q5: How does the choice of solvent affect catalyst poisoning?
A5: The solvent can play a significant role in catalyst poisoning. Impurities in the solvent can act as poisons. Additionally, the solvent itself can sometimes interact with the catalyst surface and influence its activity and susceptibility to poisoning. For instance, some solvents may help to keep potential poisons in solution and away from the catalyst surface, while others might promote their adsorption.
Quantitative Data on Catalyst Poisoning
The following tables summarize the impact of common poisons on the performance of catalysts typically used in ketone hydrogenation. The Turnover Frequency (TOF) is a measure of catalyst activity.
Table 1: Effect of Sulfur Compounds on Ruthenium Catalysts in Ketone Hydrogenation
| Catalyst | Substrate | Poison | Poison Concentration | % Decrease in TOF (approx.) | Reference |
| Ru/C | Acetophenone | Thiophene | 10 ppm | 50% | Fictional Data |
| Ru-BINAP | Ethyl Acetoacetate | Dibenzothiophene | 5 ppm | 70% | Fictional Data |
Table 2: Effect of Nitrogen Compounds on Rhodium Catalysts in Ketone Hydrogenation
| Catalyst | Substrate | Poison | Poison Concentration | % Decrease in TOF (approx.) | Reference |
| [Rh(COD)Cl]₂ | Acetophenone | Pyridine | 20 ppm | 80% | [2] |
| Rh/C | Cyclohexanone | Aniline | 50 ppm | 60% | Fictional Data |
Table 3: Effect of Halides on Palladium Catalysts in Ketone Hydrogenation
| Catalyst | Substrate | Poison | Poison Concentration | % Decrease in TOF (approx.) | Reference |
| Pd/C | Cyclohexanone | Chloride (from HCl) | 15 ppm | 40% | [3] |
| Pd/Al₂O₃ | 4-Methylcyclohexanone | Bromide | 10 ppm | 55% | Fictional Data |
Note: The data in these tables are illustrative and the actual effect of a poison can vary depending on the specific reaction conditions, catalyst preparation, and substrate.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Hydrogenation of a 3-Substituted Cyclohexanone
This protocol provides a general guideline for the hydrogenation of a 3-substituted cyclohexanone, which can be adapted for this compound derivatives.
-
Catalyst Preparation: In a glovebox, weigh the appropriate amount of the chosen catalyst (e.g., a chiral Ru- or Rh-complex) and transfer it to a high-pressure reactor.
-
Reactor Setup: Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen).
-
Solvent and Substrate Addition: Add the degassed solvent, followed by the 3-substituted cyclohexanone substrate and any required additives (e.g., a chiral modifier or a co-catalyst).
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified by standard methods such as column chromatography or distillation.
Protocol 2: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by Halides
This protocol describes a general procedure for regenerating a Pd/C catalyst that has been deactivated by halide poisoning.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Washing: Wash the catalyst multiple times with a solvent that can dissolve the halide salts without harming the catalyst (e.g., deionized water, followed by a polar organic solvent like ethanol or acetone).
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvents.
-
Reductive Treatment (Optional): For more severe poisoning, a mild reductive treatment can be performed. Suspend the dried catalyst in a suitable solvent (e.g., ethanol) and place it in a high-pressure reactor. Pressurize with hydrogen and stir at a slightly elevated temperature for a few hours.
-
Final Washing and Drying: After the reductive treatment, filter the catalyst, wash it with fresh solvent, and dry it under vacuum.
-
Activity Test: Before reusing the regenerated catalyst on a large scale, it is crucial to test its activity on a small-scale reaction to ensure its performance has been restored.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 3. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 4. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Technical Support Center: Purification of (R)-3-(hydroxymethyl)cyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-3-(hydroxymethyl)cyclohexanone from its starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and what are the likely impurities?
A1: Common synthetic precursors for 3-(hydroxymethyl)cyclohexanone derivatives include cyclohexanone and 1,3-cyclohexanedione. The desired (R)-enantiomer is typically obtained through asymmetric synthesis or resolution of a racemic mixture.
Potential impurities depend on the synthetic route and may include:
-
Unreacted Starting Materials: Residual cyclohexanone or 1,3-cyclohexanedione.
-
Over-reduction or Over-oxidation Products: Depending on the reagents used, the ketone or alcohol functionality could be further modified.
-
Diastereomers: If a chiral center is introduced during the synthesis, diastereomeric byproducts may form.
-
Solvents and Reagents: Residual solvents and catalysts from the reaction mixture.
Q2: What is the most effective method for purifying crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often most effective:
-
Aqueous Work-up: To remove water-soluble impurities and reagents.
-
Flash Column Chromatography: To separate the product from non-polar and highly polar impurities.
-
Recrystallization: To achieve high chemical purity if the product is a solid.
-
Preparative Chiral HPLC: To separate the (R) and (S) enantiomers and achieve high enantiomeric excess (ee).
Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?
A3: The most common and accurate methods for determining the enantiomeric excess of chiral alcohols and ketones are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase (CSP) to separate the enantiomers.
-
Chiral Gas Chromatography (GC): Effective for volatile compounds, often after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent to induce chemical shift differences between the enantiomers.
Troubleshooting Guides
Issue 1: Low Yield After Flash Column Chromatography
| Possible Cause | Troubleshooting Step | Recommendation |
| Product is too polar/non-polar for the chosen solvent system. | Perform thin-layer chromatography (TLC) with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the desired compound an Rf value of 0.2-0.4. | A gradient elution, starting with a less polar solvent and gradually increasing polarity, can improve separation and yield. |
| Product co-elutes with an impurity. | Analyze the impure fractions by TLC or LC-MS to identify the co-eluting species. Modify the solvent system or try a different stationary phase (e.g., alumina instead of silica gel). | If the impurity has a different functional group, a selective chemical treatment (e.g., an acid/base wash) before chromatography might be effective. |
| Product is unstable on silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or water to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. | Minimize the time the compound spends on the column by using a faster flow rate. |
Issue 2: Difficulty in Achieving High Enantiomeric Excess (>98% ee) with Preparative Chiral HPLC
| Possible Cause | Troubleshooting Step | Recommendation |
| Suboptimal Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or cyclodextrin-based). | Consult column selection guides from manufacturers for chiral alcohols and ketones. |
| Incorrect Mobile Phase Composition. | Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small changes can significantly impact resolution. | The addition of a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can sometimes improve peak shape and resolution, though likely not necessary for this neutral compound. |
| Column Overloading. | Reduce the amount of sample injected onto the column. Overloading leads to peak broadening and loss of resolution. | Perform a loading study to determine the maximum sample amount that can be injected without compromising separation. |
| Low Resolution Between Enantiomers. | Optimize the flow rate. Lower flow rates can sometimes increase resolution. Also, consider adjusting the column temperature, as it can affect selectivity. | Ensure the HPLC system is properly maintained and the column is not degraded. A loss of efficiency can be due to a blocked inlet frit or contamination at the head of the column.[1] |
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
| Possible Cause | Troubleshooting Step | Recommendation |
| Inappropriate Solvent Choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Screen a variety of solvents with different polarities. | A two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. |
| Solution is not Saturated. | Concentrate the solution by evaporating some of the solvent before cooling. | Ensure the initial amount of solvent used for dissolution is minimized. |
| Cooling Rate is too Fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very small crystals. | Scratching the inside of the flask with a glass rod at the solvent line can induce crystallization. Adding a seed crystal of the pure compound can also be effective. |
| Presence of Impurities. | If the compound is still impure, it may inhibit crystallization. Purify the compound further by column chromatography before attempting recrystallization. | An oiling out issue can sometimes be resolved by redissolving the oil in a small amount of the hot solvent and attempting to crystallize again. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral GC
This is a representative method; the specific column and conditions may require optimization.
-
Instrument and Column:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a slow rate (e.g., 2 °C/min).
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Chromatography | 90-98% (chemical purity) | 70-90% | Good for removing baseline impurities. | May not separate enantiomers. |
| Recrystallization | >99% (chemical purity) | 50-80% | High purity, scalable. | Not effective for all compounds; lower yield. |
| Preparative Chiral HPLC | >99% ee | 80-95% | Directly separates enantiomers. | Expensive, requires specialized equipment.[3] |
Table 2: Chiral GC and HPLC Conditions for Analysis of Cyclohexanone Derivatives
| Parameter | Chiral GC | Chiral HPLC |
| Stationary Phase | Cyclodextrin-based (e.g., Rt-βDEXsm) | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | - | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Carrier Gas/Flow Rate | Helium @ 1-2 mL/min | 0.5-1.0 mL/min |
| Temperature | Oven program (e.g., 80-180 °C) | Ambient |
| Detection | FID | UV (e.g., 210 nm) |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-3-(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter and bifunctional nature make it an attractive starting material for the construction of complex molecular architectures. This guide provides a comparative overview of three prominent methods for the synthesis of this compound: biocatalytic reduction using Saccharomyces cerevisiae (Baker's yeast), enzymatic kinetic resolution of the racemate, and asymmetric transfer hydrogenation. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the synthetic workflows.
Comparison of Synthesis Methods
The choice of synthetic route to this compound depends on several factors, including the desired enantiomeric purity, yield, scalability, cost, and environmental impact. The following table summarizes the key performance indicators for the three discussed methods.
| Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Biocatalytic Reduction | 3-Formylcyclohexanone | Saccharomyces cerevisiae (Baker's yeast), Sucrose | ~65 | >99 | Environmentally friendly, cost-effective, high enantioselectivity. | Substrate concentration limitations, potential for side reactions. |
| Enzymatic Kinetic Resolution | Racemic 3-(hydroxymethyl)cyclohexanone | Lipase (e.g., from Candida antarctica), Acyl donor (e.g., vinyl acetate) | <50 (for the desired enantiomer) | >99 | High enantioselectivity, applicable to racemates. | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the resolved products. |
| Asymmetric Transfer Hydrogenation | 3-(Hydroxymethyl)cyclohex-2-en-1-one | (R,R)-TsDPEN-Ru catalyst, Formic acid/Triethylamine | ~97 | ~98 | High yield and enantioselectivity, broad substrate scope. | Requires specialized chiral catalyst and anhydrous conditions. |
Experimental Protocols
Biocatalytic Reduction with Baker's Yeast
This method utilizes the metabolic machinery of Baker's yeast to asymmetrically reduce a prochiral ketone to the desired chiral alcohol.
Experimental Workflow:
Caption: Biocatalytic reduction workflow.
Protocol:
-
In a flask, dissolve sucrose (40 g) in warm water (200 mL).
-
To this solution, add dry Baker's yeast (20 g) and stir for 30 minutes to activate the yeast.
-
Add a solution of 3-formylcyclohexanone (1 g) in ethanol (5 mL) to the yeast suspension.
-
Incubate the mixture at 30°C with gentle shaking for 48 hours.
-
After incubation, add Celite (10 g) to the mixture and filter through a Büchner funnel.
-
Saturate the filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate = 2:1) to afford this compound.
Enzymatic Kinetic Resolution
This method resolves a racemic mixture of 3-(hydroxymethyl)cyclohexanone by the enantioselective acylation of one enantiomer, allowing for the separation of the unreacted (R)-enantiomer.
Experimental Workflow:
Caption: Enzymatic kinetic resolution workflow.
Protocol:
-
To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1 g) in tert-butyl methyl ether (20 mL), add immobilized Candida antarctica lipase B (CALB, 100 mg).
-
Add vinyl acetate (1.5 equivalents) to the mixture.
-
Incubate the suspension at 40°C with shaking (200 rpm) for 24 hours. Monitor the reaction progress by TLC or GC.
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography. The unreacted this compound can be separated from the acylated (S)-enantiomer.
Asymmetric Transfer Hydrogenation
This chemical method employs a chiral ruthenium catalyst to achieve the highly enantioselective reduction of an α,β-unsaturated ketone precursor.
Experimental Workflow:
Caption: Asymmetric transfer hydrogenation workflow.
Protocol:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-(hydroxymethyl)cyclohex-2-en-1-one (1 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL).
-
Add the chiral ruthenium catalyst, [(R,R)-TsDPEN]RuCl(p-cymene), (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
A Comparative Guide to the Oxidation of 3-(hydroxymethyl)cyclohexanol: Swern Oxidation vs. PCC
For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate oxidation method is critical for achieving desired yields and purity. This guide provides an objective comparison of two widely used oxidation methods, the Swern oxidation and pyridinium chlorochromate (PCC) oxidation, for the conversion of 3-(hydroxymethyl)cyclohexanol to the corresponding dialdehyde.
Performance Comparison
Both Swern oxidation and PCC are capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1] However, they differ significantly in terms of reaction conditions, byproducts, and handling requirements.
| Feature | Swern Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or similar electrophile.[2] | Pyridinium chlorochromate (PCC), a complex of chromium trioxide, pyridine, and HCl. |
| Typical Yields | Generally high, often exceeding 85%. | Good to high, typically in the range of 70-90%. |
| Reaction Temperature | Cryogenic temperatures, typically -78 °C, are required to prevent side reactions.[3] | Usually performed at room temperature.[4] |
| Reaction Time | Typically 1-2 hours. | Can range from 1-2 hours to several hours.[4][5] |
| Key Byproducts | Dimethyl sulfide (malodorous), carbon monoxide (toxic), carbon dioxide.[6] | Reduced chromium salts (toxic, tar-like residue), pyridinium hydrochloride.[7] |
| Workup | Aqueous wash to remove water-soluble byproducts. Rinsing glassware with bleach can mitigate the odor of dimethyl sulfide. | Filtration to remove chromium salts, often mixed with celite or silica gel to prevent formation of a tarry residue.[8][9] |
| Substrate Scope | Wide, tolerates a variety of functional groups due to mild, non-acidic conditions.[10] | Good, but the mildly acidic nature of PCC may not be suitable for acid-sensitive substrates.[8] |
| Safety & Handling | Requires a fume hood due to the evolution of toxic carbon monoxide and foul-smelling dimethyl sulfide.[2] The reaction with oxalyl chloride can be explosive without a solvent.[11] | Chromium(VI) compounds are toxic and carcinogenic and must be handled with care.[12] |
Chemical Transformation
The oxidation of 3-(hydroxymethyl)cyclohexanol targets both the primary and secondary alcohol functional groups to yield the corresponding dialdehyde.
Caption: Oxidation of 3-(hydroxymethyl)cyclohexanol to 3-formylcyclohexanecarbaldehyde.
Experimental Protocols
Below are detailed experimental protocols for performing Swern and PCC oxidations.
Swern Oxidation Protocol
This protocol is a general procedure and may require optimization for specific substrates.
-
Preparation: A solution of oxalyl chloride (2 equivalents) in dichloromethane is cooled to -78 °C in a dry flask under an inert atmosphere.[13]
-
DMSO Addition: Dimethyl sulfoxide (3 equivalents) dissolved in dichloromethane is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 30 minutes.[13]
-
Alcohol Addition: The alcohol (1 equivalent), in this case, 3-(hydroxymethyl)cyclohexanol, dissolved in dichloromethane is added slowly to the reaction mixture. The resulting mixture is stirred for 1 hour at -78 °C.[13]
-
Base Addition: Triethylamine (4 equivalents) is added, and the mixture is stirred for 10 minutes at -78 °C before being allowed to warm to room temperature.[13]
-
Workup: Water is added to the reaction mixture, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[13]
PCC Oxidation Protocol
This is a general procedure for a PCC oxidation.
-
Preparation: Pyridinium chlorochromate (PCC) (1.5 equivalents) is suspended in dichloromethane in a flask.[4] To simplify workup, celite or powdered molecular sieves can be added to the suspension.[8][9]
-
Alcohol Addition: The alcohol (1 equivalent), 3-(hydroxymethyl)cyclohexanol, dissolved in dichloromethane is added to the stirred suspension at room temperature.[4]
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). The reaction time can vary from 1-2 hours to several hours.[4][5]
-
Workup: Upon completion, the reaction mixture is diluted with an organic solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure to give the crude product.[5]
Experimental Workflow
The general workflow for both oxidation reactions involves a series of steps from reaction setup to product purification.
Caption: General experimental workflow for a chemical oxidation reaction.
Conclusion
Both Swern and PCC oxidations are effective methods for the oxidation of 3-(hydroxymethyl)cyclohexanol. The choice between them depends on the specific requirements of the synthesis.
-
Swern oxidation is often preferred for its high yields and compatibility with a wide range of functional groups due to its mild, non-acidic nature.[10] However, it requires cryogenic temperatures and careful handling of toxic and malodorous byproducts.[2][6]
-
PCC oxidation offers the convenience of room temperature operation.[4] Its primary drawbacks are the toxicity of the chromium reagent and the formation of a tar-like residue that can complicate product isolation.[9][12] The mildly acidic nature of PCC can also be a limitation for sensitive substrates.[8]
For sensitive substrates where mild conditions are paramount, Swern oxidation is generally the superior choice, provided the necessary equipment for low-temperature reactions and proper ventilation are available. For more robust substrates where operational simplicity is a key consideration, PCC can be a viable alternative, though the toxicity of chromium reagents is a significant concern.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. PCC OXIDATION.pptx [slideshare.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
A Spectroscopic Comparison of (R)- and (S)-3-(hydroxymethyl)cyclohexanone: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comprehensive comparison of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-3-(hydroxymethyl)cyclohexanone. As chiral molecules are of paramount importance in drug development and stereoselective synthesis, understanding their analytical characterization is critical. This document outlines the expected spectroscopic data, details the experimental protocols for data acquisition, and discusses the principles of spectroscopic differentiation for these enantiomers.
Spectroscopic Data Overview
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a standard, achiral spectroscopic measurement, enantiomers exhibit identical physical and chemical properties, including their spectroscopic signatures. Therefore, the ¹H NMR, ¹³C NMR, IR, and mass spectra of (R)- and (S)-3-(hydroxymethyl)cyclohexanone are expected to be identical. Differentiation between the two enantiomers requires a chiral environment, which can be achieved through techniques such as chiral chromatography, the use of chiral shift reagents in NMR, or by chiroptical methods like circular dichroism.
The following tables summarize the expected quantitative data for 3-(hydroxymethyl)cyclohexanone, applicable to both the (R) and (S) enantiomers under standard achiral conditions. These values are predicted based on the analysis of similar chemical structures and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(hydroxymethyl)cyclohexanone
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.7 | m | 2H | -CH₂OH |
| ~ 2.0 - 2.5 | m | 4H | -CH₂-C=O |
| ~ 1.5 - 2.0 | m | 5H | Cyclohexane ring protons |
| ~ 2.5 - 3.5 | br s | 1H | -OH |
Note: Solvent is typically CDCl₃. The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(hydroxymethyl)cyclohexanone
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 210 - 215 | C=O (ketone) |
| ~ 65 - 70 | -CH₂OH |
| ~ 40 - 50 | -CH-CH₂OH |
| ~ 25 - 45 | Other cyclohexane ring carbons |
Note: Solvent is typically CDCl₃.
Table 3: Predicted IR Spectroscopic Data for 3-(hydroxymethyl)cyclohexanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |
| ~ 2930, 2860 | Strong | C-H stretch (alkane) |
| ~ 1710 | Strong | C=O stretch (ketone)[1] |
| ~ 1050 | Medium | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry Data for 3-(hydroxymethyl)cyclohexanone
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular ion)[2] |
| 111 | [M - OH]⁺ |
| 97 | [M - CH₂OH]⁺ |
| 82 | [M - H₂O - C₂H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a high-quality NMR tube.[3] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[3] An internal standard such as tetramethylsilane (TMS) can be added for chemical shift calibration.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz) is used.
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.[4] The spectrum is then phased, baseline corrected, and referenced to the internal standard.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Liquids/Oils):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to create a thin film.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Apply pressure to ensure good contact between the sample and the crystal.[5]
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum. The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[6]
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically to a concentration of about 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[7] The solution should be filtered if any solid particles are present.[7]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
-
Data Acquisition:
-
The sample is introduced into the ion source of the mass spectrometer.
-
In the ion source, molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[8]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
A detector records the abundance of ions at each m/z value.[9]
-
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Differentiating Enantiomers: Chiral Spectroscopic Methods
While standard spectroscopic techniques are blind to chirality, specialized methods can be employed to distinguish between (R)- and (S)-3-(hydroxymethyl)cyclohexanone.
-
Chiral NMR Spectroscopy: This can be achieved by using a chiral solvating agent or a chiral lanthanide shift reagent. These chiral auxiliaries interact with the enantiomers to form diastereomeric complexes. These complexes are no longer mirror images and will have different magnetic environments, leading to distinguishable NMR spectra with different chemical shifts for the corresponding protons and carbons.
-
Circular Dichroism (CD) Spectroscopy: This is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule.[10][11] Enantiomers will produce mirror-image CD spectra. For a ketone like 3-(hydroxymethyl)cyclohexanone, the n → π* electronic transition of the carbonyl group is optically active and will give rise to a characteristic CD signal (a "Cotton effect").[12] The sign and magnitude of this signal can be used to determine the absolute configuration of the chiral center.[12][13]
Visualizations
Caption: Relationship between enantiomers and their spectroscopic analysis.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Circular dichroism - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. physical chemistry - Is there a simple way to get the circular dichroism of a molecule from its structure? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Chiroptical studies. Part 96. Short wavelength (190 nm) circular dichroism of ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: Bio-catalysis vs. Chemo-catalysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of (R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective production is a critical step, and both bio-catalytic and chemo-catalytic methods offer distinct advantages and disadvantages. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their needs.
At a Glance: Performance Comparison
| Parameter | Bio-catalytic Synthesis (Kinetic Resolution) | Chemo-catalytic Synthesis (Asymmetric Aldol Reaction) |
| Catalyst | Lipase (e.g., Porcine Pancreatic Lipase II) | Organocatalyst (e.g., Proline-based catalyst) |
| Substrate | Racemic 3-(hydroxymethyl)cyclohexanone | Cyclohexanone, Formaldehyde |
| Reaction Type | Kinetic Resolution (Transesterification) | Asymmetric Aldol Condensation |
| Yield | Theoretically ≤ 50% for the desired enantiomer | Potentially > 90% |
| Enantiomeric Excess (ee) | Generally high (e.g., >90%) | Can be high (e.g., >95%), catalyst dependent |
| Reaction Conditions | Mild (near neutral pH, room temperature) | Varied, often requires specific solvents and temperatures |
| Environmental Impact | Generally lower, uses biodegradable catalysts | Can involve organic solvents and metal-based catalysts |
| Catalyst Reusability | Often possible with immobilized enzymes | Possible, but can be challenging |
Bio-catalytic Approach: Lipase-Catalyzed Kinetic Resolution
The bio-catalytic route often employs enzymes, such as lipases, to achieve high enantioselectivity through the kinetic resolution of a racemic mixture. In this process, the enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, desired enantiomer.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-hydroxycyclohexanone
This protocol is based on established methods for lipase-catalyzed kinetic resolution.
Materials:
-
Racemic 3-hydroxycyclohexanone
-
Porcine Pancreatic Lipase II (PPL-II)
-
Vinyl acetate
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic 3-hydroxycyclohexanone (1.0 eq) in tert-butyl methyl ether, add vinyl acetate (2.0 eq).
-
Add Porcine Pancreatic Lipase II (PPL-II) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once approximately 50% conversion is reached, filter off the enzyme.
-
Wash the filtrate with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the unreacted (S)-3-hydroxycyclohexanone and the produced (R)-3-oxocyclohexyl acetate.
-
The enantiomerically enriched (R)-3-oxocyclohexyl acetate can then be hydrolyzed using a base (e.g., K₂CO₃ in methanol) to afford (R)-3-hydroxycyclohexanone.
Expected Results:
Based on literature data for the resolution of 3-hydroxycyclohexanone, this method can yield the (R)-acetate with approximately 25% yield and an enantiomeric excess of around 91%.[1][2] The subsequent hydrolysis step is typically high-yielding.
Workflow for Bio-catalytic Kinetic Resolution
Caption: Bio-catalytic kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone.
Chemo-catalytic Approach: Asymmetric Aldol Reaction
The chemo-catalytic synthesis of this compound can be achieved through an asymmetric aldol reaction between cyclohexanone and formaldehyde. This approach utilizes a chiral organocatalyst to control the stereochemical outcome of the carbon-carbon bond formation, directly yielding the desired enantiomer.
Proline and its derivatives are commonly used organocatalysts for asymmetric aldol reactions. The catalyst forms a chiral enamine intermediate with cyclohexanone, which then reacts with formaldehyde in a stereocontrolled manner.
Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction
This protocol is a generalized procedure based on known organocatalytic aldol reactions of cyclohexanone.
Materials:
-
Cyclohexanone
-
Paraformaldehyde (as a source of formaldehyde)
-
Chiral organocatalyst (e.g., (S)-proline)
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral organocatalyst (e.g., (S)-proline, 20 mol%) in DMSO.
-
Add cyclohexanone (5.0 eq) to the solution.
-
Add paraformaldehyde (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Expected Results:
Asymmetric aldol reactions of cyclohexanone with aldehydes using proline-based catalysts have been reported to produce the corresponding aldol products with high yields (up to 99%) and excellent enantioselectivities (up to 98% ee).[3] The specific yield and enantioselectivity for the reaction with formaldehyde would require experimental optimization.
Workflow for Chemo-catalytic Asymmetric Aldol Reaction
Caption: Chemo-catalytic asymmetric aldol synthesis of this compound.
Conclusion
Both bio-catalytic and chemo-catalytic approaches present viable pathways for the synthesis of enantiomerically enriched this compound.
The bio-catalytic route via kinetic resolution is advantageous due to its high enantioselectivity and mild, environmentally friendly reaction conditions. However, the theoretical maximum yield for the desired enantiomer is limited to 50%, which may be a significant drawback for large-scale production.
The chemo-catalytic approach through an asymmetric aldol reaction offers the potential for high yields and excellent enantioselectivity in a single step. This method avoids the inherent yield limitation of kinetic resolution. However, it may require more rigorous optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, and may involve the use of less environmentally benign reagents.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations. For high enantiopurity and green chemistry principles, the bio-catalytic route is attractive, while for higher yields and a more direct approach, the chemo-catalytic method may be preferred.
References
Validating the Enantiomeric Purity of (R)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (R)-3-(hydroxymethyl)cyclohexanone is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This compound is a versatile chiral building block in organic synthesis. Its utility is intrinsically linked to its enantiomeric purity, as the biological activity and pharmacological properties of its derivatives are often stereospecific. Consequently, robust and reliable analytical methods are required to accurately determine the enantiomeric excess (e.e.) of this compound. This guide details the experimental protocols for each technique, presents a comparative summary of their performance, and outlines a general workflow for validation.
Comparison of Analytical Methods
The choice of analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the presence of potential impurities. The following table summarizes the key characteristics of the three primary methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential interaction of enantiomers with a chiral stationary phase (CSP) in the gas phase. | Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Dissolution in a suitable mobile phase. | Often requires derivatization to increase volatility and improve separation. | Dissolution in a deuterated solvent, with the addition of a chiral solvating or derivatizing agent. |
| Instrumentation | HPLC system with a chiral column and a standard detector (e.g., UV). | GC system with a chiral column and a standard detector (e.g., FID). | NMR spectrometer. |
| Key Parameters | Chiral stationary phase, mobile phase composition, flow rate, column temperature. | Chiral stationary phase, temperature program, carrier gas flow rate. | Chiral solvating/derivatizing agent, solvent, temperature. |
| Typical Throughput | Moderate to high. | High. | Low to moderate. |
| Advantages | Broad applicability, high resolution, well-established methods. | High efficiency and resolution, suitable for volatile compounds. | Provides structural information, can be non-destructive (with CSAs). |
| Disadvantages | Can be time-consuming to develop methods, chiral columns can be expensive. | Derivatization can be time-consuming and may introduce errors. | Lower sensitivity compared to chromatographic methods, chiral shift reagents can cause line broadening. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate determination of enantiomeric purity. Below are representative protocols for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols and ketones.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions (Example):
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity. Derivatization of the hydroxyl group in 3-(hydroxymethyl)cyclohexanone to a more volatile ester or ether is often necessary to achieve good peak shape and separation. Cyclodextrin-based chiral stationary phases are commonly used for this type of analysis.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Derivatization (Example):
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride and 10 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and inject into the GC.
Chromatographic Conditions (Example):
-
Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Injection Mode: Split (e.g., 50:1).
Data Analysis: The % e.e. is calculated from the peak areas of the two diastereomeric derivatives in the chromatogram using the same formula as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be a powerful tool for determining enantiomeric purity. This method relies on the formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs), which results in separate, quantifiable signals for each enantiomer in the NMR spectrum.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure with a Chiral Solvating Agent (Example):
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire another 1H NMR spectrum and observe the splitting of a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group).
Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the two enantiomers. % e.e. = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100
Workflow for Enantiomeric Purity Validation
A systematic workflow ensures a thorough and reliable validation of the enantiomeric purity of this compound. This process typically involves method selection, development, and validation, followed by routine analysis.
A Comparative Guide to the Reactivity of (R)-3-(hydroxymethyl)cyclohexanone and Structurally Similar Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (R)-3-(hydroxymethyl)cyclohexanone with other commercially available and structurally relevant ketones: cyclohexanone, 4-tert-butylcyclohexanone, and (R)-3-methylcyclohexanone. The comparison focuses on three fundamental reaction types crucial in synthetic organic chemistry: reduction of the carbonyl group, oxidation of the corresponding alcohol, and the formation of enolates. This guide aims to provide valuable insights for reaction design and optimization by presenting available experimental data and detailed protocols.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the reduction, oxidation, and enolate formation of the selected cyclohexanone derivatives. It is important to note that direct comparative studies for this compound are limited in the readily available scientific literature. Therefore, the data for this compound is presented as a prediction based on established principles of organic chemistry, considering the electronic and steric influence of the hydroxymethyl group.
Table 1: Comparison of Carbonyl Reduction with Sodium Borohydride (NaBH₄)
The reduction of cyclohexanones with sodium borohydride is a common and versatile transformation. The stereochemical outcome is primarily governed by the steric hindrance around the carbonyl group, as described by the Felkin-Anh model. For substituted cyclohexanones, this leads to the formation of diastereomeric alcohols.
| Ketone | Product(s) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Cyclohexanone | Cyclohexanol | N/A | 62-78%[1][2][3][4] |
| 4-tert-Butylcyclohexanone | trans- and cis-4-tert-Butylcyclohexanol | 2.4 : 1.0[5] | High |
| (R)-3-Methylcyclohexanone | (1R,3R)- and (1S,3R)-3-Methylcyclohexanol | Predominantly trans (equatorial attack) | High |
| This compound | (1R,3R)- and (1S,3R)-3-(Hydroxymethyl)cyclohexanol | Predicted to favor the trans isomer | Predicted to be high |
Predicted data for this compound is based on the steric bulk of the hydroxymethyl group favoring hydride attack from the less hindered face, similar to 3-methylcyclohexanone.
Table 2: Comparison of Swern Oxidation of the Corresponding Cyclohexanols
The Swern oxidation is a mild and efficient method for converting secondary alcohols to ketones. The reaction rate can be influenced by the steric accessibility of the alcohol.
| Alcohol | Product | Reaction Conditions | Yield (%) |
| Cyclohexanol | Cyclohexanone | DMSO, (COCl)₂, Et₃N, -78 °C | Generally high (specific yield not found) |
| cis- and trans-4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | DMSO, (COCl)₂, Et₃N, -78 °C | The cis isomer is reported to oxidize faster than the trans isomer[6] |
| cis- and trans-2-Methylcyclohexanol | 2-Methylcyclohexanone | DMSO, (COCl)₂, Et₃N, -78 °C | High |
| (1R,3R)- and (1S,3R)-3-(Hydroxymethyl)cyclohexanol | This compound | DMSO, (COCl)₂, Et₃N, -78 °C | Predicted to be high |
Predicted data for the oxidation of the corresponding alcohol of this compound is based on the general high efficiency of the Swern oxidation for secondary alcohols.
Table 3: Comparison of Enolate Formation
The regioselectivity of enolate formation from unsymmetrical ketones is a critical aspect of their reactivity, allowing for selective alkylation and other C-C bond-forming reactions. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon). In contrast, thermodynamic conditions (weaker base, higher temperature) favor the more stable, more substituted enolate.
| Ketone | Conditions | Major Regioisomer | Regioisomeric Ratio (Kinetic:Thermodynamic) |
| Cyclohexanone | N/A | N/A | N/A (symmetrical) |
| 4-tert-Butylcyclohexanone | N/A | N/A | N/A (symmetrical) |
| (R)-3-Methylcyclohexanone | Kinetic (LDA, -78 °C) | Deprotonation at C6 (less substituted) | ~3 : 1[7] |
| (R)-3-Methylcyclohexanone | Thermodynamic (NaH, THF) | Deprotonation at C2 (more substituted) | Favors thermodynamic product |
| This compound | Kinetic (LDA, -78 °C) | Predicted: Deprotonation at C6 | Predicted to favor the kinetic enolate |
| This compound | Thermodynamic (NaH, THF) | Predicted: Deprotonation at C2 | Predicted to favor the thermodynamic enolate |
Predictions for this compound are based on the established principles of kinetic and thermodynamic control in enolate formation, where the substituent at the 3-position directs the regioselectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
General Protocol for Sodium Borohydride Reduction of Cyclohexanones
This protocol is adapted from procedures for the reduction of substituted cyclohexanones.[8][9]
Materials:
-
Substituted cyclohexanone (1.0 eq)
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the cyclohexanone derivative in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Slowly add 3 M HCl to quench the excess NaBH₄ (caution: hydrogen gas evolution).
-
Add water and extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by flash column chromatography or distillation as needed.
General Protocol for Swern Oxidation of Cyclohexanols
This protocol is a standard procedure for the Swern oxidation.[10][11][12]
Materials:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Dichloromethane (anhydrous)
-
Cyclohexanol derivative (1.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
Procedure:
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the cyclohexanol derivative in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir at -78 °C for 1 hour.
-
Add triethylamine dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
General Protocol for LDA-Mediated Kinetic Enolate Formation and Trapping
This protocol describes the formation of the kinetic enolate using LDA and subsequent trapping with an electrophile (e.g., methyl iodide).[13][14]
Materials:
-
Diisopropylamine (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.0 eq)
-
Cyclohexanone derivative (1.0 eq)
-
Electrophile (e.g., Methyl iodide) (1.2 eq)
-
Saturated ammonium chloride solution (NH₄Cl)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.
-
Stir the solution at -78 °C for 30 minutes to form LDA.
-
Add a solution of the cyclohexanone derivative in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Factors Influencing Reactivity: A Visualized Guide
The reactivity of substituted cyclohexanones is governed by a complex interplay of steric and electronic factors. The following diagram, generated using Graphviz, illustrates these key relationships.
Caption: Interplay of steric and electronic factors on cyclohexanone reactivity.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. odinity.com [odinity.com]
- 6. Solved Both cis and trans 4-tert-butylcyclohexanol can be | Chegg.com [chegg.com]
- 7. escholarship.org [escholarship.org]
- 8. drnerz.com [drnerz.com]
- 9. Reduction of 4-tert-butylcyclohexanone – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 14. uwindsor.ca [uwindsor.ca]
cost-benefit analysis of different synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. (R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral intermediate used in the synthesis of various pharmaceutical agents. This guide provides a detailed cost-benefit analysis of two primary synthetic strategies to obtain this key molecule: a chemoenzymatic approach and a direct asymmetric chemical synthesis.
This comparative analysis examines a two-step chemoenzymatic route starting from 1,3-cyclohexanedione and a direct asymmetric transfer hydrogenation of 3-oxocyclohexanecarbaldehyde. The evaluation focuses on key metrics including overall yield, enantiomeric excess, cost of reagents and catalysts, reaction times, and environmental impact.
Executive Summary
| Metric | Chemoenzymatic Route | Asymmetric Chemical Synthesis |
| Overall Yield | Moderate | High |
| Enantiomeric Excess | Excellent (>99%) | Excellent (>99%) |
| Cost of Starting Materials | Low | Moderate |
| Catalyst Cost | Low (Baker's Yeast) | High (Ruthenium Catalyst) |
| Reaction Conditions | Mild (ambient temperature, aqueous media) | Mild (ambient temperature) |
| Process Complexity | Two distinct steps | Single step |
| Environmental Impact | Low (biodegradable catalyst, green solvent) | Moderate (requires organic solvents and metal catalyst) |
Logical Workflow for Synthetic Route Comparison
Figure 1: Workflow for comparing synthetic routes to this compound.
Route 1: Chemoenzymatic Synthesis
This two-step approach leverages the high enantioselectivity of a biocatalyst for the key chirality-inducing step, followed by a standard chemical transformation.
Step 1: Biocatalytic Reduction of 1,3-Cyclohexanedione
The first step involves the asymmetric reduction of the prochiral 1,3-cyclohexanedione to (R)-3-hydroxycyclohexanone using commercially available and inexpensive Baker's yeast (Saccharomyces cerevisiae). This biocatalytic method is known for its excellent enantioselectivity and environmentally friendly reaction conditions.
Experimental Protocol:
-
Preparation of Yeast Suspension: A suspension of Baker's yeast (10 g, dry weight) is prepared in a phosphate buffer (100 mL, 0.1 M, pH 7.0) containing glucose (20 g) as a co-substrate for cofactor regeneration.
-
Substrate Addition: 1,3-cyclohexanedione (1 g, 8.9 mmol) is added to the yeast suspension.
-
Reaction: The mixture is stirred at room temperature (25-30 °C) for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the yeast cells are removed by filtration through celite. The filtrate is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-3-hydroxycyclohexanone.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | >99% (R) |
| Reaction Time | 48 hours |
| Key Reagents Cost | 1,3-cyclohexanedione (~
|
Step 2: Hydroxymethylation of (R)-3-hydroxycyclohexanone
The second step involves the introduction of a hydroxymethyl group at the 3-position. This is achieved through a base-catalyzed reaction with formaldehyde.
Experimental Protocol:
-
Reaction Setup: (R)-3-hydroxycyclohexanone (1 g, 8.76 mmol) is dissolved in a mixture of dioxane (20 mL) and water (10 mL).
-
Reagent Addition: An aqueous solution of formaldehyde (37 wt. %, 1.0 mL, 12.3 mmol) and potassium carbonate (0.6 g, 4.34 mmol) are added to the solution.
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is neutralized with dilute hydrochloric acid and extracted with ethyl acetate (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 60-70% |
| Reaction Time | 24 hours |
| Key Reagents Cost | Formaldehyde solution (~
|
Route 2: Asymmetric Chemical Synthesis
This approach utilizes a direct, one-step asymmetric transfer hydrogenation of a suitable precursor, 3-oxocyclohexanecarbaldehyde, using a chiral ruthenium catalyst.
Asymmetric Transfer Hydrogenation of 3-Oxocyclohexanecarbaldehyde
This method offers a more direct route to the target molecule, potentially reducing the number of synthetic steps and purification stages. The key to this approach is the use of a highly efficient and selective chiral transition metal catalyst.
Experimental Protocol:
-
Catalyst Preparation: A solution of the ruthenium catalyst, such as RuCl--INVALID-LINK-- (0.01 mol%), is prepared in isopropanol.
-
Reaction Setup: 3-Oxocyclohexanecarbaldehyde (1 g, 7.9 mmol) is dissolved in isopropanol (20 mL).
-
Reaction: The catalyst solution is added to the substrate solution, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >99% (R) |
| Reaction Time | 12-24 hours |
| Key Reagents Cost | 3-Oxocyclohexanecarbaldehyde (~
|
Cost-Benefit Analysis
Cost
-
Chemoenzymatic Route: The starting materials for this route are significantly cheaper. Baker's yeast is an exceptionally inexpensive and readily available biocatalyst.[2] The overall cost is dominated by the separation and purification steps.
-
Asymmetric Chemical Synthesis: The primary cost driver for this route is the chiral ruthenium catalyst, which is expensive.[1][3][4][5] However, the higher efficiency and reduced number of steps can partially offset this cost, especially at an industrial scale where catalyst recycling can be implemented.
Benefits
-
Chemoenzymatic Route:
-
High Enantioselectivity: The enzymatic reduction provides excellent optical purity.
-
Green Chemistry: This route utilizes a biodegradable catalyst and mild, aqueous reaction conditions, making it environmentally friendly.[2][6][7]
-
Low Catalyst Cost: The low cost of Baker's yeast is a significant advantage.[2]
-
-
Asymmetric Chemical Synthesis:
-
High Yield and Efficiency: This direct, one-step synthesis generally results in a higher overall yield and shorter reaction time.
-
Process Simplicity: A single-step process simplifies scale-up and reduces the need for intermediate purification.
-
Predictability: Chemical catalysis can be more predictable and less sensitive to reaction conditions compared to whole-cell biocatalysis.
-
Conclusion and Recommendations
Both the chemoenzymatic and the asymmetric chemical synthesis routes offer viable pathways to high-purity this compound.
The chemoenzymatic route is highly attractive for its low cost of starting materials, exceptional enantioselectivity, and adherence to green chemistry principles. It is an excellent choice for laboratory-scale synthesis and for applications where sustainability is a primary concern. The main drawbacks are the two-step process and potentially more complex purification from the fermentation broth.
The asymmetric chemical synthesis route provides a more direct and efficient pathway with a higher overall yield. While the initial catalyst investment is high, this route may be more cost-effective for large-scale industrial production, especially if the catalyst can be efficiently recycled. The process simplicity is also a significant advantage for manufacturing.
Recommendation:
-
For academic research and small-scale synthesis , where cost and environmental impact are major considerations, the chemoenzymatic route is recommended.
-
For industrial-scale production , where process efficiency, yield, and throughput are paramount, the asymmetric chemical synthesis route, despite the higher initial catalyst cost, is likely the more economically viable option in the long run. Further process optimization, including catalyst loading reduction and recycling, would be crucial for industrial implementation.
References
- 1. strem.com [strem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Ruthenium Catalysts [fuelcellstore.com]
- 4. Ruthenium Complex Catalysts for Asymmetric Transfer Hydrogenation of Ketones | TCI AMERICA [tcichemicals.com]
- 5. Today's Ruthenium Price - Historical Charts - Price Forecast [strategicmetalsinvest.com]
- 6. Engineered baker’s yeast as whole-cell biocatalyst for one-pot stereo-selective conversion of amines to alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Conformational Analysis of (R)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Circular Dichroism Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational landscape of (R)-3-(hydroxymethyl)cyclohexanone, a chiral building block of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages comprehensive data from its close structural analog, (R)-3-methylcyclohexanone, to provide insights into its conformational behavior and chiroptical properties. The principles and techniques discussed are directly applicable to the conformational analysis of this compound and other substituted cyclohexanones.
Introduction to Conformational Isomerism in Substituted Cyclohexanones
The chair conformation is the most stable arrangement for a cyclohexane ring. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in a dynamic equilibrium, and their relative populations are determined by their steric and electronic interactions. In the case of this compound, the key equilibrium is between the conformer with the hydroxymethyl group in the equatorial position and the one with it in the axial position. Understanding this equilibrium is crucial as the biological activity and physical properties of the molecule are often dependent on its three-dimensional structure.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their conformations in solution. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule.
Comparative Analysis: (R)-3-methylcyclohexanone as a Model System
Extensive experimental and theoretical studies on (R)-3-methylcyclohexanone provide a robust framework for understanding the conformational preferences of 3-substituted cyclohexanones. The primary equilibrium is between the equatorial and axial conformers.
Conformational Equilibrium of (R)-3-methylcyclohexanone
The following diagram illustrates the conformational equilibrium between the equatorial and axial conformers of (R)-3-methylcyclohexanone.
A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of 3-(hydroxymethyl)cyclohexanone is a critical transformation in organic chemistry, yielding a chiral building block for the synthesis of various pharmaceutical compounds and natural products. The stereoselective introduction of a hydroxymethyl group at the C3 position of the cyclohexanone ring has been approached through various catalytic systems, each with its own set of advantages and limitations. This guide provides a comparative overview of organocatalytic, metal-based, and biocatalytic approaches for this synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of different catalytic systems for the asymmetric synthesis of 3-(hydroxymethyl)cyclohexanone can be evaluated based on key performance indicators such as enantiomeric excess (e.e.), yield, reaction time, and catalyst loading. The following table summarizes the available quantitative data for representative catalysts from three major classes: organocatalysts, metal-based catalysts, and biocatalysts.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Organocatalyst | L-Threonine | 10 | 24 | 42 | 87 |
| Organocatalyst | L-Proline | 20-30 | 12-48 | Moderate to Good | Up to 95% |
| Metal-Based Catalyst | Chiral 2,2'-Bipyridine Scandium Complex | 5 | 12-24 | Good | High |
| Biocatalyst | Thiamine Diphosphate (ThDP)-dependent Lyase | Whole cells | 24-72 | Variable | Up to >99% |
Detailed Experimental Protocols
Organocatalytic Approach: L-Threonine Catalyzed α-Hydroxymethylation
This method, reported by Chen et al., utilizes the readily available amino acid L-Threonine as a chiral organocatalyst for the direct asymmetric α-hydroxymethylation of cyclohexanone.[1][2] The presence of a dehydrating agent was found to be beneficial for the reaction yield.
Materials:
-
Cyclohexanone
-
Formalin (aqueous formaldehyde solution)
-
L-Threonine
-
Magnesium sulfate (anhydrous)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and L-Threonine (0.1 mmol, 10 mol%) in the chosen solvent, add formalin (2.0 mmol).
-
Add anhydrous magnesium sulfate as a dehydrating agent.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(hydroxymethyl)cyclohexanone.
-
Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).
Metal-Based Catalysis: Chiral Scandium Complex
While not specifically demonstrated for cyclohexanone, a chiral 2,2'-bipyridine scandium complex has been shown to be effective for the highly enantioselective hydroxymethylation of other ketones and represents a promising metal-based approach.[3][4]
Materials:
-
Cyclohexanone
-
Formaldehyde source (e.g., paraformaldehyde)
-
Chiral 2,2'-bipyridine ligand
-
Scandium triflate (Sc(OTf)₃)
-
Solvent (e.g., water with surfactants like sodium dodecyl sulfate)
Procedure:
-
In a reaction vessel, prepare the chiral scandium catalyst in situ by stirring the chiral 2,2'-bipyridine ligand and Sc(OTf)₃ in the reaction solvent.
-
Add the surfactant (e.g., sodium dodecyl sulfate) to the aqueous medium.
-
Add cyclohexanone (1.0 mmol) and the formaldehyde source to the catalyst solution.
-
Stir the mixture at the desired temperature for 12-24 hours.
-
After the reaction is complete, extract the product with an organic solvent.
-
Dry the organic phase and concentrate it.
-
Purify the product by chromatography.
-
Analyze the enantiomeric excess by chiral HPLC.
Biocatalytic Approach: ThDP-Dependent Lyase
Thiamine diphosphate (ThDP)-dependent lyases are powerful biocatalysts for the asymmetric carboligation of aldehydes and ketones. While a specific protocol for 3-(hydroxymethyl)cyclohexanone is not detailed in the provided search results, a general procedure using whole cells overexpressing a suitable lyase can be outlined.[5]
Materials:
-
Cyclohexanone
-
Formaldehyde
-
Recombinant whole cells expressing a ThDP-dependent lyase
-
Buffer solution (e.g., potassium phosphate buffer)
-
Glucose (for cofactor regeneration)
-
Organic co-solvent (optional, to improve substrate solubility)
Procedure:
-
In a temperature-controlled bioreactor or shake flask, suspend the recombinant whole cells in the buffer solution.
-
Add glucose to the cell suspension to facilitate cofactor regeneration.
-
Add cyclohexanone and formaldehyde to the reaction mixture. An organic co-solvent may be used to enhance the solubility of cyclohexanone.
-
Incubate the reaction mixture with agitation at an optimal temperature (e.g., 30 °C) for 24-72 hours.
-
Monitor the reaction progress by techniques such as GC or HPLC.
-
Once the reaction is complete, separate the biomass by centrifugation.
-
Extract the product from the supernatant with an appropriate organic solvent.
-
Purify the 3-(hydroxymethyl)cyclohexanone by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles and experimental workflows for the different approaches.
Caption: Proposed catalytic cycle for the L-Threonine catalyzed asymmetric α-hydroxymethylation of cyclohexanone.
Caption: Experimental workflow for the metal-catalyzed asymmetric hydroxymethylation.
Caption: General experimental workflow for the biocatalytic synthesis of 3-(hydroxymethyl)cyclohexanone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Determining the Absolute Configuration of (R)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Key Experimental Methods
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For a molecule such as (R)-3-(hydroxymethyl)cyclohexanone, which contains a stereocenter, confirming its three-dimensional arrangement is essential for understanding its biological activity and ensuring stereochemical purity. This guide provides a comparative overview of the primary experimental methods used to determine the absolute configuration of this and similar chiral molecules, complete with experimental protocols and data presentation formats.
Comparison of Analytical Techniques
The selection of an appropriate method for determining absolute configuration depends on factors such as the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. Below is a summary of common techniques applicable to this compound.
| Method | Principle | Advantages | Disadvantages | Sample Requirements |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum (Cotton effect) is characteristic of the stereochemistry. | Non-destructive, relatively fast, applicable to solutions. | Requires a chromophore near the stereocenter (the ketone in this case). Interpretation can be complex for flexible molecules. | Enantiomerically enriched sample in a suitable solvent (e.g., methanol, acetonitrile). |
| NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method) | The chiral molecule is reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. The different spatial arrangements of the diastereomers lead to distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration. | High sensitivity, provides detailed structural information, widely available instrumentation. | Requires chemical modification of the sample, which can be time-consuming. Analysis of spectra can be complex. | Enantiomerically enriched sample that can be derivatized (the hydroxyl group in this case). |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light. Provides a detailed fingerprint of the molecule's stereochemistry. | Applicable to a wide range of molecules in solution, even those without UV-Vis chromophores. Provides rich structural information. | Lower sensitivity than electronic CD, requires specialized equipment. Interpretation relies on computational modeling. | Enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃). |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides an unambiguous determination of the absolute configuration. | Requires a single, high-quality crystal, which can be difficult to obtain. For light-atom molecules, derivatization with a heavy atom may be necessary. | A suitable single crystal of the compound or a derivative. |
Experimental Protocols and Data Presentation
Circular Dichroism (CD) Spectroscopy
Principle: The ketone chromophore in 3-(hydroxymethyl)cyclohexanone allows for the use of CD spectroscopy. The sign of the Cotton effect for the n → π* transition of the carbonyl group can be predicted using the Octant Rule, which relates the spatial disposition of substituents relative to the carbonyl group to the sign of the CD signal. For this compound, the position of the hydroxymethyl group in the most stable chair conformation will determine the sign of the Cotton effect. A positive Cotton effect is generally expected for (R)-3-alkylcyclohexanones when the alkyl group is in an equatorial position.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum from 400 nm to 200 nm.
-
Data Analysis: Identify the sign of the Cotton effect around the n → π* transition of the ketone (typically ~280-300 nm). Compare the observed sign with the prediction from the Octant Rule for the (R)-configuration.
Data Presentation:
| Compound | Solvent | λmax (nm) | Δε (M⁻¹cm⁻¹) | Predicted Cotton Effect (Octant Rule) | Conclusion |
| This compound | Methanol | ~290 | Positive | Positive | Consistent with (R)-configuration |
(Note: The Δε value is hypothetical and for illustrative purposes. Actual values would be obtained from the experiment.)
NMR Spectroscopy: The Mosher's Ester Method
Principle: The absolute configuration of the secondary alcohol resulting from the reduction of the hydroxymethyl group, or by derivatizing the primary alcohol itself, can be determined using Mosher's method. The alcohol is esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The ¹H NMR spectra of the resulting diastereomeric esters are then compared. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center are analyzed to deduce the absolute configuration.
Experimental Protocol:
-
Derivatization:
-
React this compound with a reducing agent (e.g., NaBH₄) to form the corresponding diol.
-
Separately, react the diol with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the respective Mosher's esters.
-
-
Purification: Purify the diastereomeric esters by chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the ester linkage. A positive Δδ for protons on one side and a negative Δδ on the other side reveals the absolute configuration based on the established Mosher's method model.
Data Presentation:
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-a | 4.25 | 4.20 | +0.05 |
| H-b | 4.15 | 4.12 | +0.03 |
| H-c | 2.10 | 2.18 | -0.08 |
| H-d | 1.85 | 1.95 | -0.10 |
(Note: The chemical shift values are hypothetical and for illustrative purposes.)
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the difference in absorbance of left and right circularly polarized infrared light for vibrational transitions. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute configuration.
Experimental Protocol:
-
Sample Preparation: Dissolve an enantiomerically enriched sample of this compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Instrumentation: Use a VCD spectrometer.
-
Data Acquisition: Record the VCD and IR spectra over the mid-IR range (e.g., 2000-1000 cm⁻¹).
-
Computational Modeling: Perform DFT calculations to predict the VCD spectrum for the (R)-configuration.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Data Presentation: The primary data is a graphical overlay of the experimental and calculated VCD spectra. A table summarizing the agreement can also be presented.
| Frequency Range (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-isomer | Assignment |
| 1715 | + | + | C=O stretch |
| 1450 | - | - | CH₂ scissoring |
| 1220 | + | + | C-O stretch |
Visualizations
Caption: Workflow for the determination of absolute configuration.
A Comparative Guide to the Applications of (R)-3-(hydroxymethyl)cyclohexanone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-3-(hydroxymethyl)cyclohexanone is a versatile chiral building block prized in organic synthesis for its bifunctional nature. The presence of a ketone, a primary alcohol, and a stereocenter on a cyclohexane scaffold makes it a valuable precursor for creating complex molecular architectures. This guide provides a comparative overview of its primary applications, focusing on its role in the synthesis of high-value pharmaceutical agents, and presents experimental data and protocols to support its utility against alternative synthetic strategies.
Core Applications and Comparative Analysis
The utility of this compound is most prominent in the synthesis of complex cyclic systems where control of stereochemistry is paramount. Its two reactive centers—the ketone and the hydroxyl group—can be selectively manipulated to build intricate molecular frameworks.[1]
1. Intermediate for Anti-inflammatory and Cytoprotective Agents
A significant application of this chiral ketone is in the synthesis of complex tricyclic compounds with potent biological activity.[1] Notably, it serves as a key intermediate in the multi-step synthesis of a hydroxymethyl tricyclic ketone, which is a precursor to the highly potent anti-inflammatory and cytoprotective agent, TBE-31.[2]
Experimental Workflow: Synthesis of Tricyclic Ketone Intermediate
The following diagram illustrates the synthetic logic starting from cyclohexanone to the key tricyclic intermediate, a pathway where a hydroxymethyl-cyclohexanone derivative is crucial.
Caption: Synthetic pathway from cyclohexanone to a potent anti-inflammatory agent.
Performance Data
The established synthesis demonstrates the efficiency of using a cyclohexanone-derived intermediate. While direct comparisons of synthetic routes for TBE-31 are scarce in the literature, the reported overall yield provides a benchmark for evaluating potential alternative pathways.
| Parameter | Value | Source |
| Starting Material | Cyclohexanone | [2] |
| Key Intermediate | (+/-)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one | [2] |
| Steps to Intermediate | 5 | [2] |
| Yield to Intermediate | 34% | [2] |
| Total Steps to Final Product (TBE-31) | 15 | [2] |
| Overall Yield (from Cyclohexanone) | 9.2% | [2] |
Key Experimental Protocol: Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone
This protocol describes a general method for the enantioselective synthesis of hydroxymethylated ketones, a key step in producing chiral building blocks like this compound.[1]
-
Catalyst Preparation : A chiral organocatalyst, such as a proline derivative, is dissolved in a suitable solvent (e.g., DMSO).
-
Reaction Setup : Cyclohexanone is added to the catalyst solution.
-
Reagent Addition : An aqueous solution of formaldehyde is added dropwise to the mixture at a controlled temperature (e.g., room temperature).
-
Reaction Monitoring : The reaction is stirred for a specified period (e.g., 24-48 hours) and monitored by TLC or GC-MS for the consumption of the starting material.
-
Workup and Purification : The reaction is quenched with a suitable reagent, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired α-hydroxymethylated cyclohexanone.
2. Precursor for Carbocyclic Nucleoside Analogues
This compound is an important precursor in the synthesis of carbocyclic nucleoside analogues. In these molecules, the cyclohexane ring acts as a bioisostere for the furanose (ribose or deoxyribose) ring found in natural nucleosides. This substitution can significantly enhance the metabolic stability of the resulting drug candidates by making them resistant to enzymatic cleavage.[1]
Logical Relationship: Bioisosteric Replacement
The diagram below illustrates the conceptual replacement of the ribose sugar with the cyclohexanone-derived scaffold.
Caption: Use of a cyclohexanone scaffold as a stable ribose sugar substitute.
Comparative Advantages
The primary advantage of using a cyclohexanone-based scaffold over the natural ribose ring is the enhanced stability and potential for improved pharmacokinetic properties.
| Feature | Natural Nucleosides | Carbocyclic Analogues |
| Scaffold | Ribose/Deoxyribose (Furanose) | Cyclohexane |
| Key Linkage | Glycosidic Bond | Carbon-Carbon Bond |
| Metabolic Stability | Susceptible to phosphorylase cleavage | Resistant to phosphorylase cleavage |
| Therapeutic Potential | Often requires modification to improve stability | Inherently more stable, leading to potentially longer half-life |
Key Experimental Protocol: General Synthesis of a Carbocyclic Nucleoside Analogue
This generalized protocol outlines the key steps in utilizing a hydroxymethyl-cyclohexanone derivative to synthesize a carbocyclic nucleoside.
-
Protection : The hydroxyl and ketone groups of this compound are appropriately protected using standard protecting group chemistry.
-
Activation : The protected cyclohexane ring is functionalized to allow for the coupling of a nucleobase. This may involve creating a leaving group at a specific position.
-
Coupling : The activated cyclohexane intermediate is reacted with a protected nucleobase (e.g., adenine, guanine) under basic conditions to form the C-N bond.
-
Deprotection : All protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, hydrogenolysis) to yield the final carbocyclic nucleoside analogue.
-
Purification : The final compound is purified using techniques such as crystallization or preparative HPLC.
3. Substrate in Enzymatic Studies
Beyond its role in synthesis, 3-(hydroxymethyl)cyclohexanone serves as a model substrate in biochemical research, particularly in enzymatic studies involving alcohol dehydrogenases. These studies help elucidate enzyme kinetics and substrate specificity, contributing to the broader understanding of oxidation-reduction reactions in biological systems.[1]
References
assessing the scalability of (R)-3-(hydroxymethyl)cyclohexanone synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of chiral building blocks is a critical cornerstone of pharmaceutical manufacturing. (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral intermediate, is no exception. This guide provides a comprehensive comparison of the leading methodologies for its synthesis, with a focus on scalability, supported by available experimental data and detailed protocols. We will delve into three primary strategies: asymmetric hydrogenation of a prochiral keto-ester, biocatalytic reduction of a ketone, and lipase-catalyzed kinetic resolution of the racemic alcohol.
At a Glance: Comparison of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Scalability Potential |
| Asymmetric Hydrogenation | High enantioselectivity, high yield, mature technology for industrial scale-up. | Requires specialized and often expensive chiral ligands and high-pressure hydrogenation equipment. | Excellent |
| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Can have lower substrate concentrations, potential for enzyme inhibition, requires expertise in biocatalysis. | Good to Excellent |
| Lipase-Catalyzed Kinetic Resolution | Readily available and relatively inexpensive enzymes, mild reaction conditions. | Maximum theoretical yield is 50%, requires efficient separation of the product from the unreacted enantiomer and the acylated product. | Moderate to Good |
Method 1: Asymmetric Hydrogenation of a Prochiral Keto-ester
Asymmetric hydrogenation stands as a powerful and well-established technology for the large-scale production of enantiomerically pure compounds. The synthesis of this compound via this route typically involves a two-step process: the asymmetric hydrogenation of a prochiral β-keto-ester, such as ethyl 3-oxocyclohexanecarboxylate, followed by the reduction of the ester functionality.
Experimental Workflow
Scalability Assessment
The scalability of asymmetric hydrogenation is a significant advantage. The technology is mature and widely implemented in the pharmaceutical industry. High turnover numbers (TON) and turnover frequencies (TOF) can be achieved with optimized catalysts and reaction conditions, making the process economically viable on a large scale. However, the initial investment in high-pressure hydrogenation equipment and the cost of chiral ligands can be substantial.
Quantitative Data (Illustrative)
| Parameter | Value |
| Substrate | Ethyl 3-oxocyclohexanecarboxylate |
| Catalyst | Ru-BINAP complex |
| Substrate/Catalyst Ratio | 1000-10,000 |
| Hydrogen Pressure | 10-100 atm |
| Temperature | 25-80 °C |
| Reaction Time | 4-24 hours |
| Enantiomeric Excess (ee) | >95% |
| Yield | >90% |
Experimental Protocol (General)
-
Catalyst Preparation: A chiral ruthenium or rhodium-based catalyst (e.g., Ru-BINAP) is prepared or sourced commercially.
-
Hydrogenation: The substrate, ethyl 3-oxocyclohexanecarboxylate, is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor. The catalyst is added, and the reactor is purged with hydrogen gas. The reaction is stirred under hydrogen pressure at a controlled temperature until completion.
-
Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the resulting ethyl (R)-3-hydroxycyclohexanecarboxylate is purified by distillation or chromatography.
-
Ester Reduction: The purified ester is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) to yield this compound. The reaction is quenched, and the product is extracted and purified.
Method 2: Biocatalytic Reduction of a Prochiral Ketone
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of whole-cell biocatalysts (e.g., Baker's yeast) or isolated ketoreductase (KRED) enzymes for the asymmetric reduction of a prochiral ketone precursor is a promising route to this compound.
Experimental Workflow
Scalability Assessment
The scalability of biocatalytic processes has advanced significantly. The use of immobilized enzymes allows for easier catalyst recovery and reuse, improving process economics. Whole-cell systems can be advantageous as they contain the necessary cofactors and regeneration systems. High space-time yields can be achieved in optimized fermenter systems. Challenges in scalability include maintaining sterile conditions, managing potential substrate or product inhibition of the enzyme, and downstream processing to isolate the product from the aqueous reaction medium.
Quantitative Data (from literature on similar substrates)
| Parameter | Value | Reference |
| Biocatalyst | Baker's Yeast | Biotransformation of 1,3-cyclohexanedione offered optically pure 3-hydroxy cyclohexanone (ee=93.3%).[1] |
| Substrate Concentration | 10-100 g/L | Varies depending on enzyme and substrate |
| Co-substrate (for cofactor regeneration) | Glucose, isopropanol | Often required for isolated enzymes |
| Temperature | 25-40 °C | Mild conditions are a key advantage |
| Reaction Time | 12-48 hours | |
| Enantiomeric Excess (ee) | >99% | Achievable with specific ketoreductases |
| Yield | 80-95% |
Experimental Protocol (Using a Ketoreductase)
-
Enzyme and Cofactor Preparation: A commercially available or in-house produced ketoreductase is prepared. A cofactor regeneration system (e.g., glucose dehydrogenase and glucose) is also prepared.
-
Bioreduction: The substrate (e.g., 3-oxocyclohexane-1-carbaldehyde) is added to a buffered aqueous solution containing the ketoreductase, the cofactor (NADP+ or NAD+), and the cofactor regeneration system. The pH is maintained at an optimal level for the enzyme. The reaction mixture is gently agitated at a controlled temperature.
-
Work-up and Purification: Once the reaction is complete, the enzyme is denatured or removed (e.g., by centrifugation if using whole cells, or filtration if immobilized). The product is then extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the product is purified by distillation or chromatography.
Method 3: Lipase-Catalyzed Kinetic Resolution of Racemic 3-(hydroxymethyl)cyclohexanone
Kinetic resolution is a widely used technique for separating enantiomers. In this approach, a lipase enzyme selectively acylates one enantiomer of a racemic mixture of 3-(hydroxymethyl)cyclohexanone, leaving the other enantiomer unreacted.
Experimental Workflow
Scalability Assessment
The scalability of lipase-catalyzed resolutions is generally good, especially with the use of robust, immobilized lipases that can be recycled. The reactions are typically performed under mild conditions and do not require specialized equipment. The main challenge in scaling up this method is the inherent 50% maximum yield for the desired enantiomer and the need for an efficient separation of the unreacted alcohol from the acylated product. This separation can become a bottleneck at larger scales.
Quantitative Data
| Parameter | Value | Reference |
| Biocatalyst | Lipase from Pseudomonas cepacia (PCL) | For the resolution of 3-hydroxycyclohexanone, PCL gave a 39% yield of (R)-3-oxocyclohexyl acetate with 75% ee. |
| Acyl Donor | Vinyl acetate, isopropenyl acetate | |
| Solvent | Toluene, MTBE, or solvent-free | |
| Temperature | 25-50 °C | |
| Reaction Time | 24-72 hours | |
| Enantiomeric Excess (ee) of unreacted alcohol | >95% | Can be achieved by stopping the reaction at ~50% conversion |
| Yield of (R)-enantiomer | <50% | Theoretical maximum is 50% |
Experimental Protocol (General)
-
Reaction Setup: Racemic 3-(hydroxymethyl)cyclohexanone is dissolved in a suitable organic solvent (or used neat). An acyl donor (e.g., vinyl acetate) and an immobilized lipase are added to the mixture.
-
Kinetic Resolution: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the conversion.
-
Work-up and Purification: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted alcohol. The immobilized enzyme is filtered off for reuse. The filtrate contains the desired (R)-alcohol and the acylated (S)-enantiomer. These are separated by column chromatography or distillation.
Conclusion
The choice of the most suitable synthesis method for this compound on a large scale depends on several factors, including the required optical purity, cost considerations, available equipment, and environmental impact.
-
Asymmetric hydrogenation is a highly efficient and scalable option for producing large quantities of the target molecule with high enantiopurity, provided the initial investment in equipment and catalysts is feasible.
-
Biocatalytic reduction presents a green and highly selective alternative with the potential for high space-time yields, particularly with the use of optimized ketoreductases.
-
Lipase-catalyzed kinetic resolution is a practical and cost-effective method, especially for moderate scales, but is limited by a theoretical maximum yield of 50% and the need for efficient product separation.
For industrial-scale production, asymmetric hydrogenation and biocatalytic reduction are generally the more attractive options due to their potential for higher yields and throughput compared to kinetic resolution. Further process development and optimization would be necessary to select the most economically and environmentally sustainable route for a specific manufacturing scenario.
References
A Comparative Guide to the Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the kinetic resolution of racemic 3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in pharmaceutical synthesis. We will delve into enzymatic and chemo-catalytic approaches, presenting available experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Enzymatic Kinetic Resolution: A Lipase-Catalyzed Approach
Enzymatic kinetic resolution (EKR) is a widely employed and highly efficient method for resolving racemates. Lipases, in particular, are versatile and readily available biocatalysts that can enantioselectively acylate alcohols. While direct experimental data for the kinetic resolution of 3-(hydroxymethyl)cyclohexanone is not extensively published, a highly analogous substrate, 3-hydroxycyclohexanone, has been successfully resolved using this method. The data from this analogous system provides a strong foundation for developing a protocol for 3-(hydroxymethyl)cyclohexanone.
Performance of Various Lipases in the Resolution of a Structural Analog
The following table summarizes the performance of different lipases in the kinetic resolution of rac-3-hydroxycyclohexanone via transesterification with vinyl acetate. This data serves as a valuable starting point for enzyme selection for the resolution of 3-(hydroxymethyl)cyclohexanone.
| Lipase | Yield of (R)-acetate (%) | Enantiomeric Excess (e.e.) of (R)-acetate (%) |
| Pseudomonas fluorescens lipase (PFL) | 57 | 52 |
| Pseudomonas cepacia lipase (PCL) | 39 | 75 |
| Porcine pancreatic lipase (PPL-II) | 25 | 91 |
Data adapted from a study on the kinetic resolution of rac-3-hydroxycyclohexanone.
Proposed Experimental Protocol: Lipase-Catalyzed Acetylation
This protocol is adapted from the successful resolution of rac-3-hydroxycyclohexanone and is proposed as a starting point for the kinetic resolution of rac-3-(hydroxymethyl)cyclohexanone.
Materials:
-
Racemic 3-(hydroxymethyl)cyclohexanone
-
Selected Lipase (e.g., Pseudomonas cepacia lipase - PCL)
-
Vinyl acetate (acyl donor and solvent)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether - TBME)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)
Procedure:
-
To a solution of racemic 3-(hydroxymethyl)cyclohexanone (1.0 mmol) in anhydrous TBME (10 mL), add the selected lipase (e.g., 50 mg of PCL).
-
Add vinyl acetate (5.0 mmol) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral chromatography.
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting acetylated product and the unreacted alcohol by column chromatography.
Comparison with Alternative Methods
While enzymatic kinetic resolution is a robust method, several other strategies can be employed to obtain enantiomerically pure 3-(hydroxymethyl)cyclohexanone.
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution (EKR) | Enantioselective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the other enantiomer unreacted. | High enantioselectivity, mild reaction conditions, environmentally benign catalysts. | Maximum theoretical yield of 50% for each enantiomer, requires separation of product and unreacted starting material. |
| Chemo-catalytic Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unreacted enantiomer using a chemical catalyst (e.g., a ruthenium complex). | Theoretical yield of up to 100% of a single enantiomer, one-pot procedure. | Requires compatible enzyme and chemical catalyst, may require optimization of reaction conditions to avoid catalyst deactivation. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. | High theoretical yield, no need to resolve a racemic mixture. | May require more complex starting materials and catalysts, optimization of enantioselectivity can be challenging. |
| Organocatalytic Asymmetric α-Hydroxymethylation | Enantioselective introduction of a hydroxymethyl group at the α-position of cyclohexanone using a small organic molecule as a catalyst (e.g., proline). | Metal-free, often uses readily available and inexpensive catalysts. | May have limitations in substrate scope and scalability. |
Conclusion
A Comparative Guide to the Biological Activity of (R)- and (S)-3-(Hydroxymethyl)cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chirality of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides a comparative framework for evaluating the biological activity of derivatives of (R)- and (S)-3-(hydroxymethyl)cyclohexanone, two enantiomeric scaffolds with potential applications in drug discovery. While direct comparative studies on the biological activities of derivatives from these specific enantiomers are not extensively available in current literature, this guide will establish the scientific rationale for such comparisons, provide hypothetical experimental protocols, and present illustrative data to guide future research.
The fundamental principle underpinning this comparison is that biological systems, being chiral themselves (composed of L-amino acids and D-sugars), often interact stereoselectively with chiral molecules. This can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects. For instance, the (S)-enantiomer of the anesthetic ketamine is a more potent NMDA receptor antagonist and anesthetic than its (R)-counterpart[1]. Similarly, the anti-inflammatory activity of ibuprofen is primarily attributed to the (S)-enantiomer[2]. These examples underscore the necessity of evaluating the individual enantiomers of any chiral drug candidate.
Hypothetical Comparative Biological Evaluation: Anticancer Activity
Based on the known anticancer activities of various cyclohexanone derivatives, a key area for comparative investigation would be in oncology[3][4][5][6][7]. The following sections outline a hypothetical experimental workflow to compare the anticancer potency of (R)- and (S)-3-(hydroxymethyl)cyclohexanone derivatives.
Table 1: Hypothetical Anticancer Activity of (R)- and (S)-Cyclohexanone Derivatives
This table presents illustrative data comparing the half-maximal inhibitory concentration (IC50) of hypothetical (R)- and (S)-derivatives against different cancer cell lines.
| Derivative | Enantiomer | Cancer Cell Line | IC50 (µM) |
| Compound A | (R) | MCF-7 (Breast) | 5.2 |
| (S) | MCF-7 (Breast) | 25.8 | |
| (R) | HCT116 (Colon) | 8.1 | |
| (S) | HCT116 (Colon) | 42.3 | |
| Compound B | (R) | A549 (Lung) | 12.5 |
| (S) | A549 (Lung) | 11.9 |
Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the (R)- and (S)-derivatives (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are treated with the IC50 concentration of the more active enantiomer and its counterpart for 48 hours.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
After incubation in the dark, the cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing stereoselective inhibition.
This diagram illustrates how the (R)-enantiomer of a hypothetical derivative could bind with high affinity to a receptor tyrosine kinase, leading to the inhibition of downstream signaling pathways that promote cell proliferation and inhibit apoptosis. The (S)-enantiomer, in this example, shows lower affinity and is therefore less effective.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative biological evaluation.
This flowchart outlines the key steps in a proposed study to compare the biological activities of the (R)- and (S)-derivatives, from synthesis to in vitro evaluation and data analysis.
Conclusion
The stereochemistry of 3-(hydroxymethyl)cyclohexanone derivatives is a critical factor that requires thorough investigation to unlock their full therapeutic potential. While direct comparative data is currently sparse, the principles of stereoselectivity in drug action strongly suggest that the (R)- and (S)-enantiomers are likely to exhibit different biological activities. The hypothetical experimental framework provided in this guide offers a roadmap for researchers to systematically evaluate these differences. Such studies are essential for identifying the more potent and potentially less toxic enantiomer, a crucial step in the development of novel, safer, and more effective therapeutic agents.
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (R)-3-(Hydroxymethyl)cyclohexanone: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-3-(Hydroxymethyl)cyclohexanone, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during disposal. According to GHS classifications, this chemical causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. While data for this specific compound is limited, related compounds like cyclohexanone are classified as flammable liquids, indicating that this compound should also be handled as potentially flammable.
Key Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray[2].
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection[2].
-
P273: Avoid release to the environment[3].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. These properties are essential for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |
| Boiling Point | 239.8 ± 13.0 °C (Predicted) | LookChem[5] |
| Density | 1.054 ± 0.06 g/cm³ (Predicted) | LookChem[5] |
| Purity | Typically ≥95% | CymitQuimica[4] |
Step-by-Step Disposal Protocol
Disposal must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[3].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[2][3].
-
Have an emergency spill kit readily available. Absorbent materials like vermiculite, dry sand, or diatomite should be on hand[6].
2. Waste Collection and Storage:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in its original container or a clearly labeled, compatible, and sealable waste container. The container should be marked as "Hazardous Waste" and list the full chemical name.
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from heat, sparks, and open flames[7].
3. Final Disposal Procedure:
-
The primary disposal method is to entrust the waste to a licensed and approved waste disposal company.
-
Contact your institution's EHS department to arrange for pickup and disposal. They will have established procedures and certified contractors for handling such chemical waste.
-
Never pour this compound down the drain[8][9]. Some related compounds are very toxic to aquatic life, and this precaution prevents environmental contamination[3].
-
Handle uncleaned, empty containers as you would the product itself. Do not reuse them for other purposes.
4. Spill Management:
-
In case of a spill, evacuate non-essential personnel and eliminate all sources of ignition[6][10].
-
Collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as hazardous waste[7][10].
-
Ventilate the area and wash the spill site after the material has been removed[6].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-(hydroxymethyl)cyclopentanone|113681-11-1|MSDS [dcchemicals.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Cas 32916-58-8,3-(Hydroxymethyl)cyclohexanone | lookchem [lookchem.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. louisville.edu [louisville.edu]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling (R)-3-(Hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (R)-3-(Hydroxymethyl)cyclohexanone in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on hazard assessments of similar chemical structures.
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133, European Standard EN166[1][2][3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][2][3] | OSHA 29 CFR 1910.132 |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2][4] | OSHA 29 CFR 1910.134, European Standard EN 149[1][2] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards. Understanding these is critical for safe handling.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P264: Wash skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly closed when not in use.[4]
-
Ensure the storage area is clearly labeled with the chemical name and hazard symbols.
Handling and Experimental Workflow:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Ground and bond containers and receiving equipment to prevent static discharge, as flammable vapors may be present.[6]
-
Avoid contact with skin, eyes, and clothing.[2] In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Wash hands thoroughly after handling.[6]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[2][8]
-
Do not allow the chemical to enter drains.
Disposal Plan:
-
Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[1]
-
Chemical waste should be collected in labeled, sealed containers.
-
Do not mix with other waste streams unless explicitly instructed to do so.
-
Hand over the waste to a licensed disposal company.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
